Imetit
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)ethyl carbamimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c7-6(8)11-2-1-5-3-9-4-10-5/h3-4H,1-2H2,(H3,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHSVUKQDJULKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCSC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8043737 | |
| Record name | Imetit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8043737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102203-18-9 | |
| Record name | 2-(1H-Imidazol-5-yl)ethyl carbamimidothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102203-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imetit | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102203189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imetit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8043737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMETIT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/677MJ4VPZC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Agonist Imetit: A Deep Dive into its Mechanism of Action at Histamine Receptors
Imetit is a potent and selective synthetic agonist for the histamine H3 and H4 receptors, with a notably higher affinity for the H3 subtype. Its action at these G protein-coupled receptors (GPCRs) modulates a variety of physiological processes, primarily through the inhibition of neurotransmitter release in both the central and peripheral nervous systems. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor binding profile, downstream signaling pathways, and functional effects, supported by experimental data and methodologies.
Receptor Binding and Affinity
This compound acts as a direct agonist at the orthosteric binding site of the histamine H3 and H4 receptors. Its binding is characterized by a crucial ionic interaction between the primary amino group of this compound and a conserved aspartate residue within the receptor's transmembrane domain (Asp94 in the H4 receptor)[1]. This interaction is fundamental for receptor activation.
Quantitative binding assays have determined the affinity of this compound for both human H3 and H4 receptors. These studies consistently demonstrate a higher affinity for the H3 receptor.
| Receptor Subtype | Ligand | Ki (nM) | Source |
| Human H3 Receptor | This compound | 0.3 | [2] |
| Human H4 Receptor | This compound | 2.7 | [2] |
| Rat H3 Receptor | This compound | pKi 9.83 | [3] |
Table 1: Binding Affinities (Ki) of this compound for Histamine H3 and H4 Receptors. Lower Ki values indicate higher binding affinity. pKi is the negative logarithm of the Ki value.
Experimental Protocol: Radioligand Binding Assay
A standard method to determine the binding affinity of a compound like this compound is through a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of this compound for the histamine H3 receptor.
Materials:
-
Radioligand: [3H]-Nα-methylhistamine, a selective H3 receptor agonist.
-
Receptor Source: Homogenates of rat brain cortex, which is rich in H3 receptors.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled H3 receptor agonist (e.g., 1 µM this compound) to saturate all specific binding sites.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.5).
Procedure:
-
Rat brain cortex homogenates are prepared and suspended in ice-cold Tris buffer.
-
Aliquots of the membrane suspension are incubated with a fixed concentration of [3H]-Nα-methylhistamine.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the H3 receptors.
-
To determine non-specific binding, a separate set of tubes is incubated with the radioligand and a saturating concentration of unlabeled this compound.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
The data is analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Downstream Signaling Pathways
The histamine H3 receptor is canonically coupled to the Gi/o family of G proteins. Activation of the H3 receptor by this compound initiates a cascade of intracellular signaling events.
Inhibition of Adenylyl Cyclase and cAMP Formation
As a Gi/o-coupled receptor, the primary signaling mechanism of the H3 receptor is the inhibition of adenylyl cyclase activity. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This inhibitory effect on cAMP formation has been demonstrated in functional assays.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway
This compound-induced activation of the H3 receptor also leads to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the MAPK signaling pathway. This activation is mediated through a more complex pathway involving the βγ-subunits of the G protein, and is dependent on Protein Kinase C (PKC), Phospholipase D (PLD), and transactivation of the Epidermal Growth Factor Receptor (EGFR).
References
- 1. This compound|H3/H4 Receptor Agonist|Research Chemical [benchchem.com]
- 2. Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nordimaprit, homodimaprit, clobenpropit and this compound: affinities for H3 binding sites and potencies in a functional H3 receptor model - PubMed [pubmed.ncbi.nlm.nih.gov]
Imetit: A Dual Histamine H3 and H4 Receptor Agonist - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imetit is a potent and widely utilized tool compound in histamine research, traditionally recognized for its high affinity and selectivity as a histamine H3 receptor agonist. Emerging evidence, however, has characterized this compound as a dual agonist, also exhibiting significant activity at the histamine H4 receptor. This technical guide provides an in-depth overview of this compound's pharmacological profile at both receptors, presenting key quantitative data, detailing common experimental methodologies for its characterization, and visualizing the associated signaling pathways. This document aims to serve as a comprehensive resource for researchers investigating the roles of H3 and H4 receptors in various physiological and pathological processes.
Pharmacological Profile of this compound
This compound, [S-(2-guanidinoethyl)isothiourea], is a structural analogue of histamine. Its primary pharmacological characteristic is its potent agonism at the presynaptic inhibitory H3 autoreceptors, which regulate the synthesis and release of histamine and other neurotransmitters in the central and peripheral nervous systems. More recent studies have confirmed its activity at the H4 receptor, an important modulator of immune cell function.
Quantitative Data: Receptor Binding and Functional Activity
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound for human and rat histamine H3 and H4 receptors. These values have been compiled from various in vitro studies.
Table 1: Histamine H3 Receptor Binding Affinities and Functional Potencies of this compound
| Species | Assay Type | Radioligand | Preparation | Ki (nM) | EC50 (nM) | Reference |
| Human | Binding Affinity | [³H]-Nα-methylhistamine | CHO cell membranes | 1.9 | - | |
| Rat | Binding Affinity | [¹²⁵I]Iodo-phenpropamine | Cerebral cortex membranes | 2.5 | - | |
| Rat | Functional Assay (GTPγS) | [³⁵S]GTPγS | Cerebral cortex membranes | - | 18 |
Table 2: Histamine H4 Receptor Binding Affinities and Functional Potencies of this compound
| Species | Assay Type | Radioligand | Preparation | Ki (nM) | EC50 (nM) | Reference |
| Human | Binding Affinity | [³H]Histamine | Sf9 cell membranes | 22 | - | |
| Human | Functional Assay (GTPγS) | [³⁵S]GTPγS | Sf9 cell membranes | - | 19 | |
| Human | Functional Assay (Ca²⁺) | FLIPR | HEK293 cells | - | 280 |
Key Experimental Methodologies
The characterization of this compound's activity at H3 and H4 receptors relies on a suite of standard in vitro pharmacological assays. The following are detailed overviews of the typical protocols employed.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of this compound for the target receptor by measuring its ability to compete with a radiolabeled ligand.
Protocol Overview:
-
Membrane Preparation: Cells (e.g., CHO, HEK293, or Sf9) recombinantly expressing the target receptor (H3 or H4) or native tissues (e.g., rat brain cortex) are homogenized and centrifuged to isolate the cell membrane fraction. The final membrane pellet is resuspended in a suitable assay buffer.
-
Assay Reaction: A constant concentration of a specific radioligand (e.g., [³H]-Nα-methylhistamine for H3R, [³H]Histamine for H4R) is incubated with the membrane preparation in the presence of increasing concentrations of this compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The filters are washed with ice-cold buffer, and the amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a one-site or two-site competition model. The IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Unraveling the Pharmacology of Imetit Dihydrobromide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacological properties of Imetit dihydrobromide, a potent and selective agonist for histamine H3 and H4 receptors. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data on its mechanism of action, receptor affinity, signaling pathways, and effects in various experimental models. All quantitative data is presented in structured tables for clarity, and detailed methodologies for pivotal experiments are provided. Visual diagrams generated using Graphviz are included to illustrate complex signaling cascades and experimental workflows.
Core Pharmacological Profile
This compound dihydrobromide is a high-affinity agonist at both histamine H3 and H4 receptors, with a notable preference for the H3 subtype.[1][2][3] Its activity at these receptors translates into a range of physiological effects, including the modulation of neurotransmitter release and inflammatory responses.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound dihydrobromide.
Table 1: Receptor Binding Affinities
| Receptor | Species | Preparation | Radioligand | Ki (nM) | Reference |
| Histamine H3 | Rat | Brain Membranes | --INVALID-LINK---α-MeHA | 0.1 ± 0.01 | [4] |
| Histamine H3 | Human | Recombinant | Not Specified | 0.3 | [1][2][3] |
| Histamine H4 | Human | Recombinant | Not Specified | 2.7 | [1][2][3] |
Table 2: In Vitro Functional Potency
| Assay | Tissue/Cell Type | Parameter | EC50 (nM) | Reference |
| Inhibition of [3H]Histamine Release | Rat Brain Slices | Inhibition of K+-evoked release | 1.0 ± 0.3 | [4] |
| Inhibition of [3H]Histamine Release | Rat Brain Synaptosomes | Inhibition of K+-evoked release | 2.8 ± 0.7 | [4] |
| Eosinophil Shape Change | Human Eosinophils | Induction of shape change | 25 | [1][2] |
Table 3: In Vivo Efficacy
| Model | Species | Endpoint | Route of Administration | ED50 (mg/kg) | Reference |
| Apomorphine-Induced Licking | Mouse | Reduction of licking behavior | p.o. | 1.0 ± 0.3 | [4] |
| Apomorphine-Induced Licking | Rat | Reduction of licking behavior | p.o. | 1.6 ± 0.3 | [4] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through the activation of histamine H3 and H4 receptors, which are G protein-coupled receptors (GPCRs).
Histamine H3 Receptor Signaling
The histamine H3 receptor is predominantly expressed in the central nervous system and acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.
Activation of the H3 receptor by this compound initiates a signaling cascade through its coupling to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream, this can influence the activity of protein kinase A (PKA) and other cAMP-dependent pathways. The βγ subunits of the G protein can also directly modulate the activity of ion channels, such as voltage-gated Ca2+ channels, further contributing to the inhibition of neurotransmitter release.
Figure 1: Histamine H3 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.
Radioligand Binding Assay for H3 Receptor Affinity
This protocol is adapted from studies determining the binding affinity of compounds to the rat histamine H3 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound dihydrobromide for the histamine H3 receptor.
Materials:
-
Rat brain cortical membranes
-
--INVALID-LINK---α-methylhistamine (Radioligand)
-
This compound dihydrobromide (Test compound)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare rat brain cortical membranes by homogenization and centrifugation.
-
In a reaction tube, add a fixed concentration of --INVALID-LINK---α-methylhistamine.
-
Add varying concentrations of this compound dihydrobromide.
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold incubation buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled H3 receptor ligand (e.g., histamine).
-
Calculate the IC50 value from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.
Figure 2: Radioligand Binding Assay Workflow.
In Vivo Apomorphine-Induced Licking Behavior in Rats
This in vivo model is used to assess the central effects of compounds on dopaminergic pathways, which are modulated by histamine H3 receptors.[1]
Objective: To evaluate the in vivo efficacy of this compound dihydrobromide in a model of centrally-mediated behavior.
Animals: Male Wistar rats.
Materials:
-
This compound dihydrobromide
-
Apomorphine hydrochloride
-
Vehicle (e.g., saline)
Procedure:
-
Acclimatize rats to the experimental environment.
-
Administer this compound dihydrobromide or vehicle via the desired route (e.g., intraperitoneally, i.p., or orally, p.o.) at various doses.
-
After a specific pretreatment time (e.g., 30 minutes), administer a subcutaneous (s.c.) injection of apomorphine (e.g., 0.5 mg/kg) to induce licking behavior.
-
Immediately after apomorphine injection, place the rat in an observation cage.
-
Observe and record the cumulative licking time over a defined period (e.g., 30-60 minutes).
-
Compare the licking response in this compound-treated groups to the vehicle-treated control group to determine the inhibitory effect.
Figure 3: Apomorphine-Induced Licking Experimental Workflow.
Conclusion
This compound dihydrobromide is a valuable pharmacological tool for investigating the roles of histamine H3 and H4 receptors in health and disease. Its high potency and selectivity for the H3 receptor make it particularly useful for studying the modulation of neurotransmitter release in the central nervous system. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further research into the therapeutic potential of this compound and similar H3/H4 receptor agonists is warranted.
References
- 1. Influence of different histamine receptor agonists and antagonists on apomorphine-induced licking behavior in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potassium-induced release of tritiated histamine from rat brain tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptors modulate the release of [3H]-acetylcholine from slices of rat entorhinal cortex: evidence for the possible existence of H3 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Imetit in Neuroscience Research: A Technical Guide
Introduction
Imetit is a potent and selective synthetic agonist for the histamine H3 receptor (H3R), with a notable affinity for the H4 receptor (H4R) as well.[1][2] As a Gi/o protein-coupled receptor, the H3R is a critical presynaptic autoreceptor and heteroreceptor, primarily expressed in the central nervous system.[2][3] Its activation leads to the inhibition of histamine synthesis and release, as well as the modulation of other key neurotransmitters.[3][4] This dual function makes the H3R, and by extension agonists like this compound, significant targets for research into various physiological and pathological processes. This guide provides an in-depth overview of this compound's pharmacological profile, its mechanism of action, and its application in neuroscience research, complete with detailed experimental protocols and data presented for scientific and drug development professionals.
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily by binding to and activating the histamine H3 receptor. As a presynaptic autoreceptor, this activation on histaminergic neurons leads to a negative feedback loop, inhibiting further histamine release.[2] As a heteroreceptor on non-histaminergic neurons, H3R activation by this compound modulates the release of a variety of other neurotransmitters, including acetylcholine, dopamine, and substance P.[2][3][5]
The H3R is coupled to the Gi/o family of G proteins.[1][6] Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase, which results in decreased intracellular cyclic AMP (cAMP) levels.[7] Furthermore, H3R activation can modulate the activity of mitogen-activated protein kinases (MAPK), specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation is dependent on pertussis toxin-sensitive G proteins and involves multiple downstream pathways, including those dependent on Protein Kinase C (PKC), Phospholipase D (PLD), and the transactivation of the Epidermal Growth Factor Receptor (EGFR).[6]
Quantitative Data
Pharmacological Profile
This compound is characterized by its high affinity and potency at the H3 receptor. The following tables summarize key quantitative data from various binding and functional assays.
Table 1: Receptor Binding Affinity of this compound
| Target | Species/System | Assay Type | Affinity (Ki) | Reference |
|---|---|---|---|---|
| H3R | Rat Brain Membranes | --INVALID-LINK---alpha-MeHA Binding | 0.1 ± 0.01 nM | [8] |
| H3R | Rat Brain Cortex | [3H]-N-alpha-methylhistamine Binding | pKi: 9.83 | [9][10] |
| H3R | Human (Recombinant) | Binding | 0.3 nM | [4] |
| H4R | Human (Recombinant) | Binding | 2.7 nM | [4] |
| H1R | Reference System | Functional | >10,000 nM | [8] |
| H2R | Reference System | Functional | >1,667 nM |[8] |
Table 2: Functional Potency of this compound
| Assay Description | Species/System | Potency (EC50/ED50/IC) | Reference |
|---|---|---|---|
| Inhibition of [3H]Histamine Release | Rat Brain Slices | EC50: 1.0 ± 0.3 nM | [4][8] |
| Inhibition of [3H]Histamine Release | Rat Synaptosomes | EC50: 2.8 ± 0.7 nM | [8] |
| Inhibition of Dopamine Synthesis | Rat Striatal Miniprisms | IC50: ~20 nM | [11] |
| Inhibition of Noradrenaline Release | Mouse Brain Cortex Slices | pIC35: 8.93 | [9][10] |
| Decrease of tele-MeHA levels | Mouse (in vivo, p.o.) | ED50: 1.0 ± 0.3 mg/kg | [8][10] |
| Decrease of tele-MeHA levels | Rat (in vivo, p.o.) | ED50: 1.6 ± 0.3 mg/kg |[8][10] |
Modulation of Neurotransmitter Systems
Activation of H3 heteroreceptors by this compound results in the inhibition of the release of several important neurotransmitters. This action underlies many of its observed effects in preclinical models.
Table 3: this compound's Effect on Neurotransmitter Release
| Neurotransmitter | Species/System | Effect | Reference |
|---|---|---|---|
| Histamine | Rat Brain Slices | Inhibition | [8] |
| Acetylcholine (ACh) | Rat Cortex (in vivo) | Inhibition of K+-evoked release | [3][5] |
| Dopamine | Rat Striatum | Inhibition of synthesis | [11] |
| Substance P | Rabbit Lungs (in vitro) | Inhibition of capsaicin- and carbachol-induced release |[12] |
Key Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the H3 receptor in rat brain membranes.
-
Membrane Preparation : Homogenize rat brain cortex tissue in a suitable buffer (e.g., 50 mM Tris-HCl). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Competitive Binding : In assay tubes, combine the prepared rat brain membranes, a fixed concentration of a radioligand specific for H3R (e.g., --INVALID-LINK---alpha-methylhistamine), and varying concentrations of unlabeled this compound.[8]
-
Incubation : Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation : Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to reduce non-specific binding.
-
Quantification : Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis : Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Neurotransmitter Release Assay (Brain Slices)
This protocol outlines the measurement of this compound's effect on K+-depolarization-induced histamine release from rat brain slices.[3][8]
Protocol 3: In Vivo Behavioral Assessment (Copulatory Behavior in Rats)
This protocol details an experiment to evaluate the effect of this compound on ejaculation latency (EL) in a rat model of premature ejaculation.[1]
-
Animal Model : Use male Wistar-Imamichi rats, which are known to have a shorter ejaculation latency.[1] House them with sexually receptive female rats.
-
Acclimatization : Allow rats to acclimatize to the testing environment. Establish a baseline EL for each rat by observing copulatory behavior prior to drug administration.
-
Drug Administration :
-
Antagonist Group : Administer an H3R antagonist like ciproxifan (e.g., 3 mg/kg, i.p.).
-
Test Group : After a set time (e.g., 10 minutes), administer this compound (e.g., 3 mg/kg, p.o.) or vehicle to the appropriate groups.
-
-
Behavioral Testing : After a further incubation period (e.g., 50 minutes), introduce a receptive female rat and record the time from the first intromission to ejaculation (ejaculation latency).
-
Data Analysis : Compare the post-treatment EL to the baseline EL for each group. Use appropriate statistical tests (e.g., Tukey's multiple comparison test) to determine the significance of this compound's effect and whether it is reversed by the H3R antagonist.[1]
Applications in Preclinical Neuroscience Models
This compound has been utilized in a range of preclinical models to investigate the role of the H3 receptor in various neurological and physiological functions.
Table 4: Summary of this compound's Effects in Preclinical Models
| Research Area | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Sexual Function | Rat model of premature ejaculation | Prolonged ejaculation latency by suppressing mechanical stimuli-evoked neuronal firing in the spinal–penile neurotransmission system. Effect was blocked by an H3R antagonist. | [1] |
| Cognitive Function | Rat model of working memory deficit | Antagonized the memory-improving effects of NMDA receptor agonists, suggesting H3R activation can impair cognitive processes by inhibiting neurotransmitter release. | [13] |
| Allergic Inflammation | Guinea pig model of allergic rhinitis | A 2mg/kg dose significantly suppressed nasal symptoms and the number of coughs associated with upper airway inflammation. | [14] |
| Energy Homeostasis | Mice | Increased oxygen consumption and reduced the respiratory quotient, suggesting an increase in energy expenditure and a shift toward lipid metabolism. | [15] |
| Neuroprotection | Mouse cortical neurons (in vitro) | Exhibited neuroprotective properties against oxygen and glucose deprivation, an effect mediated through the ERK1/2 pathway. |[6] |
This compound is an invaluable pharmacological tool in neuroscience research. Its potent agonism at the histamine H3 receptor allows for the precise investigation of the histaminergic system's role in regulating itself and other critical neurotransmitter networks. Through its application in a diverse array of in vitro and in vivo experimental models, this compound has helped to elucidate the function of H3R in complex processes ranging from neurotransmission and cognitive function to sexual behavior and energy metabolism. The data and protocols presented in this guide underscore its continued importance for researchers and drug development professionals exploring the therapeutic potential of targeting the histamine H3 receptor.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound|H3/H4 Receptor Agonist|Research Chemical [benchchem.com]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of cortical acetylcholine release and cognitive performance by histamine H3 receptor activation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nordimaprit, homodimaprit, clobenpropit and this compound: affinities for H3 binding sites and potencies in a functional H3 receptor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Modulatory effect of this compound, a histamine H3 receptor agonist, on C-fibers, cholinergic fibers and mast cells in rabbit lungs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The ameliorating effects of NMDA receptor agonists on histamine H1 antagonist-induced memory and hippocampal theta disruptions are prevented by the H3 receptor agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of histamine H3 receptor selective agonist this compound on cough and symptoms of allergic rhinitis in animal model of upper airway cough syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Histamine H3 Receptor Agonist Imetit: A Technical Guide to its Effects on Histaminergic Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imetit, an isothiourea analog of histamine, is a potent and selective agonist for the histamine H3 receptor (H3R) and also exhibits activity at the H4 receptor.[1] The H3R is a presynaptic autoreceptor predominantly expressed in the central and peripheral nervous systems, where it plays a crucial role in modulating the synthesis and release of histamine and other neurotransmitters.[2][3] As a G protein-coupled receptor (GPCR), its activation triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of neurotransmitter release.[4][5] This technical guide provides an in-depth overview of the effects of this compound on histaminergic neurons, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Quantitative Data on this compound's Interaction with Histamine Receptors
The following tables summarize the key quantitative parameters defining this compound's activity at the histamine H3 receptor.
Table 1: Receptor Binding and Functional Potency of this compound
| Parameter | Value | Species/Tissue | Reference |
| Ki (Binding Affinity) | 0.1 ± 0.01 nM | Rat Brain Membranes (--INVALID-LINK---alpha-MeHA binding) | [6] |
| 9.83 (pKi) | Rat Brain Cortex Homogenates ([3H]-Nα-methylhistamine binding) | [7] | |
| EC50 (Functional Potency) | 1.0 ± 0.3 nM | Inhibition of [3H]HA release from rat brain slices | [6] |
| 2.8 ± 0.7 nM | Inhibition of [3H]HA release from rat brain synaptosomes | [6] | |
| 2.2 ± 0.4 nM | [35S]GTPγ[S] binding to CHO(hH3R) cell membranes | [8] | |
| ED50 (In Vivo Potency) | 1.0 ± 0.3 mg/kg (p.o.) | Decrease in tele-MeHA level in mouse cerebral cortex | [6] |
| 1.6 ± 0.3 mg/kg (p.o.) | Decrease in tele-MeHA level in rat cerebral cortex | [6] | |
| Apparent Ki (Antagonism) | 5.6 ± 1.4 nM | Thioperamide antagonism of this compound-induced inhibition of [3H]HA release | [6] |
Table 2: In Vivo Effects of this compound on Neuronal Activity and Neurotransmitter Release
| Effect | Dose/Concentration | Model System | Key Findings | Reference |
| Inhibition of Neuronal Firing | 1.0 mg/kg (i.v.) | Anesthetized rats (penile mechanical stimuli-evoked firing) | Significantly inhibited peripheral nerve firing. | [9] |
| 0.5 - 1.0 mg/kg (i.v.) | Anesthetized rats (penile stimulus-evoked firing of spinal dorsal horn) | Dose-dependent inhibition of neuronal firing. | [9] | |
| Prevention of Capsaicin-Induced Release | 5 x 10(-8) M | Perfused rabbit lungs | Prevented the release of substance P and histamine. | [10] |
| Reduction in Cough Count | 2 mg/kg (i.p.) | Guinea pig model of allergic rhinitis | Significantly suppressed the number of coughs from 16±1 to 6±2. | [11] |
| Prevention of D1 Receptor-Mediated Inhibition of Dopamine Release | 10 µM | Rat dorsal striatum (in vivo microdialysis) | Prevented the SKF-38393-induced reduction in dopamine release. | [12] |
Signaling Pathways of this compound Action
Activation of the H3 receptor by this compound initiates a signaling cascade through Gi/o proteins. This leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. Furthermore, the βγ-subunits of the G protein can modulate other downstream effectors, including phospholipase C (PLC) and phospholipase D (PLD), leading to the activation of protein kinase C (PKC) and the transactivation of the epidermal growth factor receptor (EGFR). This complex signaling network ultimately results in the modulation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) phosphorylation.[4]
Caption: Signaling pathway of this compound via the Histamine H3 Receptor.
Experimental Protocols
In Vivo Microdialysis for Histamine Release
This protocol is used to measure the extracellular levels of histamine in the brain of a living animal, providing a direct assessment of the effects of compounds like this compound on histamine release.[12][13]
-
Probe Implantation: Anesthetize the animal (e.g., rat) and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., anterior hypothalamus or dorsal striatum).[12][13]
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes).[13]
-
Drug Administration: After establishing a stable baseline of histamine levels, administer this compound (e.g., via intraperitoneal injection or through the dialysis probe).
-
Analysis: Analyze the histamine concentration in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorescence detection.[13]
Caption: Experimental workflow for in vivo microdialysis.
Electrophysiological Recording of Neuronal Firing
This technique allows for the direct measurement of the electrical activity of individual neurons, providing insights into how this compound modulates neuronal excitability.[9][14]
-
Animal Preparation: Anesthetize the animal (e.g., rat) and perform the necessary surgical procedures to expose the brain region of interest.[9] For in vitro slice electrophysiology, prepare brain slices containing the desired neuronal population.[15]
-
Recording Electrode Placement: Lower a recording microelectrode into the target brain area to record the extracellular action potentials of single neurons. For whole-cell patch-clamp recordings, a glass micropipette is used to form a high-resistance seal with the membrane of a single neuron.[14]
-
Baseline Recording: Record the spontaneous firing rate of the neuron to establish a baseline.
-
Drug Application: Administer this compound systemically (e.g., intravenously) or locally via microiontophoresis.[9] In slice preparations, this compound is added to the perfusion bath.[15]
-
Post-Drug Recording: Continue to record the neuronal firing rate to determine the effect of this compound.
-
Data Analysis: Analyze the changes in firing frequency, action potential waveform, and other electrophysiological parameters.
Caption: Experimental workflow for electrophysiological recording.
Receptor Binding Assay
This in vitro assay is used to determine the binding affinity of a ligand, such as this compound, for its receptor.[6]
-
Membrane Preparation: Prepare a homogenate of a tissue rich in H3 receptors (e.g., rat brain cortex) and isolate the cell membrane fraction by centrifugation.[7]
-
Incubation: Incubate the membrane preparation with a radiolabeled ligand that specifically binds to the H3 receptor (e.g., --INVALID-LINK---alpha-methylhistamine).[6]
-
Competition: In parallel incubations, include varying concentrations of the unlabeled test compound (this compound). This compound will compete with the radioligand for binding to the H3 receptor.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration.
-
Quantification: Measure the amount of radioactivity bound to the membranes using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the Ki value, which represents the binding affinity of this compound.
Caption: Experimental workflow for receptor binding assay.
Conclusion
This compound serves as a powerful pharmacological tool for investigating the roles of the histamine H3 receptor in neuronal function. Its high affinity and potency, coupled with its demonstrated in vivo efficacy in modulating neuronal firing and neurotransmitter release, make it an invaluable compound for research in neuroscience and drug development. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive framework for designing and interpreting studies on the effects of this compound on histaminergic neurons. Further research into the nuanced interactions of this compound with H3R-mediated signaling pathways will continue to elucidate the complex regulatory mechanisms of the histaminergic system.
References
- 1. This compound|H3/H4 Receptor Agonist|Research Chemical [benchchem.com]
- 2. The Diverse Network of Brain Histamine in Feeding: Dissect its Functions in a Circuit-Specific Way - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of Histamine H3 Receptor Agonism in Premature Ejaculation Found by Studies in Rats | MDPI [mdpi.com]
- 10. Modulatory effect of this compound, a histamine H3 receptor agonist, on C-fibers, cholinergic fibers and mast cells in rabbit lungs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of histamine H3 receptor selective agonist this compound on cough and symptoms of allergic rhinitis in animal model of upper airway cough syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histamine H3 receptor activation prevents dopamine D1 receptor-mediated inhibition of dopamine release in the rat striatum: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrophysiological Properties of Genetically Identified Histaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Imetit
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imetit, scientifically known as S-[2-(4-imidazolyl)ethyl]isothiourea, is a potent and highly specific agonist for the histamine H3 and H4 receptors. Its unique pharmacological profile has made it a valuable research tool for investigating the roles of these receptors in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthesis pathway for this compound. Additionally, it details the signaling mechanisms initiated upon its binding to H3 and H4 receptors and presents key quantitative data regarding its biological activity.
Chemical Structure and Properties
This compound is an organic compound featuring an imidazole ring connected via an ethylthio linker to an isothiourea group. This structure is crucial for its high affinity and agonist activity at the H3 and H4 histamine receptors.
IUPAC Name: 2-(1H-imidazol-5-yl)ethyl carbamimidothioate[1][2]
Synonyms: S-[2-(4-imidazolyl)ethyl]isothiourea, VUF 8325, SKF 91105[3][4]
Below is a 2D representation of the chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and experimental application.
| Property | Value | Reference |
| Molecular Formula | C6H10N4S | [1][5] |
| Molecular Weight | 170.24 g/mol | [1] |
| CAS Number | 102203-18-9 | [1] |
| Canonical SMILES | C1=C(NC=N1)CCSC(=N)N | [1][5] |
| InChI Key | PEHSVUKQDJULKE-UHFFFAOYSA-N | [1][5] |
| Form | Typically available as a dihydrobromide salt (C6H10N4S·2HBr) | [6][7] |
| Molecular Weight (Dihydrobromide) | 332.07 g/mol | [6][7] |
| Solubility (Dihydrobromide) | Soluble in water | [6][7] |
Synthesis of this compound
Proposed Synthetic Workflow
The synthesis of this compound can be envisioned as a two-step process starting from histamine.
Detailed Methodologies (Proposed)
Step 1: Synthesis of 2-(1H-imidazol-4-yl)ethanethiol from Histamine
This step involves the conversion of the primary amine group of histamine to a thiol group. A potential method is the reaction of histamine with a thiocarbonylating agent, followed by reduction or hydrolysis. An alternative and more direct approach could involve a nucleophilic substitution reaction on a suitable histamine derivative.
-
Reactants: Histamine, a suitable sulfur-transfer reagent (e.g., thiourea followed by hydrolysis, or Lawesson's reagent followed by reduction).
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Conditions: The reaction conditions would likely require elevated temperatures and an inert atmosphere to prevent oxidation of the thiol.
-
Purification: The resulting intermediate, 2-(1H-imidazol-4-yl)ethanethiol, would likely be purified using column chromatography on silica gel.
Step 2: Synthesis of this compound from 2-(1H-imidazol-4-yl)ethanethiol
The final step involves the formation of the isothiourea moiety. This can be achieved by the reaction of the synthesized thiol with cyanamide.
-
Reactants: 2-(1H-imidazol-4-yl)ethanethiol, Cyanamide (H2NCN).
-
Solvent: An alcohol such as ethanol or isopropanol is often used for this type of reaction.
-
Conditions: The reaction is typically carried out at reflux temperature. An acidic catalyst may be required to facilitate the addition of the thiol to the nitrile group of cyanamide.
-
Purification: The final product, this compound, can be precipitated as its salt (e.g., dihydrobromide) and purified by recrystallization.
Signaling Pathways
This compound exerts its biological effects by acting as an agonist at histamine H3 and H4 receptors, which are both G-protein coupled receptors (GPCRs).
Histamine H3 and H4 Receptor Signaling
The H3 and H4 receptors are primarily coupled to the Gi/o family of G-proteins. Upon activation by an agonist like this compound, the G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of downstream effector proteins.
The primary signaling cascade involves the inhibition of adenylate cyclase by the Gαi/o subunit, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The Gβγ subunit can also activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. These signaling events ultimately lead to the modulation of cellular functions, including the inhibition of neurotransmitter release (H3 receptor) and the regulation of immune cell activity (H4 receptor).
Quantitative Data
The following table summarizes key quantitative data regarding the biological activity of this compound at histamine receptors.
| Parameter | Receptor | Value | Species | Experimental System | Reference |
| Ki (inhibition constant) | H3 | 0.3 nM | Rat | Brain membranes | [3] |
| Ki (inhibition constant) | H4 | 2.7 nM | - | - | [3] |
| EC50 (half maximal effective concentration) | H3 | 2.8 nM | Rat | Brain synaptosomes (inhibition of histamine release) | [8] |
| EC50 (half maximal effective concentration) | H4 | 25 nM | - | Eosinophils (shape change) | [3] |
| ED50 (half maximal effective dose) | H3 | 1.6 mg/kg (p.o.) | Rat | Decrease in tele-methylhistamine levels in cerebral cortex | [8] |
Conclusion
This compound is a cornerstone pharmacological tool for the study of histamine H3 and H4 receptors. Its well-defined chemical structure and high-affinity binding provide a solid foundation for its use in a wide range of in vitro and in vivo experimental settings. While a definitive, publicly available synthesis protocol is elusive, a logical synthetic pathway can be proposed based on established chemical principles. The understanding of its interaction with H3 and H4 receptors and the subsequent signaling cascades is crucial for interpreting experimental results and for the design of novel therapeutic agents targeting the histaminergic system. This guide serves as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.
References
- 1. US4560764A - Synthesis of an imidazolyl isothiourea - Google Patents [patents.google.com]
- 2. Synthesis and SAR of novel histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA2622597A1 - Histamine h3 agonist for use as therapeutic agent for lipid/glucose metabolic disorder - Google Patents [patents.google.com]
- 5. broadinstitute.org [broadinstitute.org]
- 6. What are H3 receptor agonists and how do they work? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Imetit: A Technical Guide to Its Affinity and Selectivity for Histamine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imetit, chemically known as S-[2-(4-imidazolyl)ethyl]isothiourea, is a potent and selective agonist for the histamine H3 and H4 receptors. Initially developed as a highly specific H3 receptor agonist, subsequent research has demonstrated its significant affinity for the H4 receptor as well.[1][2] This dual activity, combined with its markedly low affinity for the H1 and H2 receptor subtypes, makes this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the H3 and H4 receptors. This document provides a comprehensive overview of this compound's binding affinities, functional potencies, and selectivity profile. It details the experimental methodologies used to characterize these properties and illustrates the key signaling pathways involved.
Histamine Receptor Affinity and Selectivity Profile of this compound
This compound demonstrates a clear preference for the H3 and H4 histamine receptors over the H1 and H2 subtypes. Its affinity for the H3 receptor is particularly high, with reported Ki values in the sub-nanomolar to low nanomolar range. While it is also a potent agonist at the H4 receptor, its affinity is generally slightly lower than for the H3 receptor.[2][3] Conversely, its interaction with H1 and H2 receptors is negligible, establishing it as a selective H3/H4 receptor agonist.[1][3]
Binding Affinity (Ki)
The inhibitory constant (Ki) is a measure of a ligand's binding affinity for a receptor. A lower Ki value indicates a higher binding affinity. The data below, compiled from various radioligand binding studies, summarizes the affinity of this compound for human and rat histamine receptors.
| Receptor Subtype | Species | Preparation | Radioligand | Ki (nM) | pKi | Reference |
| H3 | Rat | Brain Membranes | --INVALID-LINK---α-MeHA | 0.1 ± 0.01 | 10.0 | [1] |
| H3 | Rat | Brain Cortex | [3H]-Nα-methylhistamine | - | 9.83 | [4][5] |
| H3 | Human | HEK293T Cells | [3H]11 | - | 8.24 ± 0.12 | [6] |
| H4 | Human | - | - | 2.7 | 8.57 | [3] |
| H1 | - | - | - | >10,000 | <5.0 | [1] |
| H2 | - | - | - | >10,000 | <5.0 | [1] |
Functional Potency (EC50)
The half-maximal effective concentration (EC50) indicates the concentration of an agonist that provokes a response halfway between the baseline and maximum possible response. For this compound, this is often measured by its ability to inhibit neurotransmitter release (a key function of H3 autoreceptors) or modulate second messenger levels.
| Receptor Subtype | Assay Type | Tissue/Cell Preparation | Measured Effect | EC50 (nM) | Reference |
| H3 | [3H]Histamine Release | Rat Brain Slices | Inhibition of K+-induced release | 1.0 ± 0.3 | [1] |
| H3 | [3H]Histamine Release | Rat Brain Synaptosomes | Inhibition of K+-induced release | 2.8 ± 0.7 | [1] |
Experimental Protocols
The characterization of this compound's affinity and selectivity relies on standardized in vitro pharmacological assays. The following sections detail the typical methodologies employed.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for a specific histamine receptor subtype.
Materials:
-
Membrane Preparation: Crude cell membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human or rat histamine receptor of interest (H1, H2, H3, or H4).
-
Radioligand: A high-affinity radiolabeled antagonist or agonist for the target receptor (e.g., [3H]mepyramine for H1, [3H]tiotidine for H2, [3H]Nα-methylhistamine for H3).[4][7][8]
-
Test Compound: this compound dihydrobromide.
-
Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a vacuum filtration manifold.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Preparation: Thaw the membrane preparation on ice and resuspend in assay buffer to a predetermined protein concentration (e.g., 10-20 µg protein per well).[7]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation + radioligand + assay buffer.
-
Non-specific Binding: Membrane preparation + radioligand + non-specific binding control.
-
Competition Binding: Membrane preparation + radioligand + serial dilutions of this compound.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[7][9]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters under vacuum. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays (cAMP Accumulation)
Histamine H3 and H4 receptors primarily couple to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] Functional assays measure the ability of an agonist like this compound to elicit this response.
Objective: To determine the functional potency (EC50) of this compound at H3 or H4 receptors.
Materials:
-
Cell Line: A cell line (e.g., CHO-K1, HEK293) stably expressing the human H3 or H4 receptor.
-
Adenylyl Cyclase Activator: Forskolin, used to stimulate cAMP production to create a measurable window for inhibition.
-
Phosphodiesterase Inhibitor: IBMX, to prevent the degradation of cAMP.
-
Test Compound: this compound.
-
cAMP Detection Kit: A kit based on methods like HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.
Procedure:
-
Cell Culture: Culture the receptor-expressing cells to approximately 80-90% confluency.
-
Cell Plating: Seed the cells into 96- or 384-well plates and allow them to attach overnight.
-
Assay:
-
Remove the culture medium and wash the cells with assay buffer (e.g., HBSS with HEPES, BSA, and IBMX).[9]
-
Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Add a sub-maximal concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.
-
Incubate for a further 15-30 minutes at 37°C.[9]
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of this compound.
-
The data will show a downward curve as this compound inhibits forskolin-stimulated cAMP accumulation.
-
Fit the data to a sigmoidal dose-response (inhibition) curve to determine the EC50 value.
-
Signaling Pathways and Experimental Workflow
Histamine Receptor Signaling Pathways
This compound exerts its effects by activating H3 and H4 receptors, which belong to the G protein-coupled receptor (GPCR) superfamily. Their primary signaling mechanism is through the Gi/o pathway, though other pathways can also be activated.
References
- 1. S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nordimaprit, homodimaprit, clobenpropit and this compound: affinities for H3 binding sites and potencies in a functional H3 receptor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Understanding the Physiological Effects of H3 Receptor Activation by Imetit: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the physiological effects mediated by the activation of the histamine H3 receptor (H3R) using the potent and selective agonist, Imetit. The H3 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system (CNS), functions as a crucial presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other key neurotransmitters. This compound's high affinity and specificity for the H3R make it an invaluable pharmacological tool for elucidating the receptor's role in various physiological processes. This document synthesizes key findings on this compound's mechanism of action, its effects on various organ systems, and the experimental protocols used to determine these effects.
Core Mechanism: H3 Receptor Signal Transduction
Activation of the H3 receptor by an agonist like this compound primarily initiates a signal transduction cascade through its coupling to Gi/o proteins. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] Beyond this canonical pathway, H3R activation has been shown to trigger more complex signaling networks, notably the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation of the MAPK/ERK pathway is multifaceted, involving phospholipase C (PLC), protein kinase C (PKC), phospholipase D (PLD), and the transactivation of the epidermal growth factor receptor (EGFR).[1] The βγ-subunits of the G-protein play a critical role in this process.[1]
Quantitative Data Summary
The following tables summarize the quantitative data regarding this compound's binding affinity, potency, and physiological effects as documented in various experimental models.
Table 1: Receptor Binding Affinity and In Vitro Potency of this compound
| Parameter | Species/System | Value | Reference(s) |
| Ki (Binding Affinity) | Rat Brain Membranes | 0.1 ± 0.01 nM | [3] |
| Human H3R (canonical H3R-445 isoform) | 0.32 nM | [4] | |
| EC50 (Histamine Release Inhibition) | Rat Brain Slices (K+-depolarized) | 1.0 ± 0.3 nM | [3] |
| Rat Brain Synaptosomes (K+-depolarized) | 2.8 ± 0.7 nM | [3] |
Table 2: In Vivo Physiological Effects of this compound
| Physiological System | Experimental Model | This compound Dose | Observed Effect | Reference(s) |
| Central Nervous System | Mice (Oral Admin) | ED50: 1.0 ± 0.3 mg/kg | ~50% decrease in tele-MeHA level in cerebral cortex | [3] |
| Rats (Oral Admin) | ED50: 1.6 ± 0.3 mg/kg | ~50% decrease in tele-MeHA level in cerebral cortex | [3] | |
| Anesthetized Rats (IV) | 1.0 mg/kg | 34% reduction in mechanically-evoked neuronal firing | [5] | |
| Respiratory System | Rabbit Lungs (In Vitro) | 5 x 10-8 M | Prevented capsaicin-induced release of substance P and histamine | [6] |
| Guinea Pigs (Allergic Rhinitis Model) | 2 mg/kg (IP) | Significant suppression of nasal symptoms and cough count (from 16±1 to 6±2) | [7] | |
| Cardiovascular System | Isoproterenol-Induced Myocardial Injury (Rats) | 5 & 10 mg/kg (Oral) | Restoration of hemodynamic alterations (BP, HR); preservation of antioxidants | [8] |
| Myocardial Ischemia (Guinea Pig Heart) | 0.1 µmol/L | ~50% decrease in carrier-mediated norepinephrine release | [9] |
Physiological Effects Across Systems
Central Nervous System (CNS)
This compound's primary effects are centered in the CNS, where H3 receptors are abundant.
-
Neurotransmitter Release: As an agonist at presynaptic H3 autoreceptors, this compound potently inhibits the synthesis and release of histamine.[3][10] Acting on H3 heteroreceptors, it also modulates the release of other crucial neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[10][11] This broad neuromodulatory capacity underlies many of its systemic effects.
-
Cognition and Memory: Studies have shown that H3 receptor activation can influence cognitive processes. For instance, post-training administration of this compound into the hippocampal CA1 region was found to impair long-term memory consolidation in an object recognition task in rats.[12]
-
Neuronal Firing: In electrophysiological experiments, this compound has been demonstrated to reduce neuronal firing evoked by mechanical stimuli in anesthetized rats. This inhibitory effect was blocked by an H3R antagonist, confirming the receptor's role in modulating sensory neurotransmission.[5]
-
Neuroprotection: There is evidence to suggest a neuroprotective role for the H3R-mediated ERK1/2 pathway. In cultured mouse cortical neurons under oxygen and glucose deprivation, this compound exhibited neuroprotective properties that were abolished by an MEK inhibitor, linking this effect to the ERK pathway.[1]
Cardiovascular System
The cardiovascular effects of this compound are complex and appear to be dose and context-dependent.
-
Basal Hemodynamics: In anesthetized rats, low doses (0.003-1 µmol/kg, IV) of this compound failed to produce significant changes in basal blood pressure and heart rate.[13] However, higher doses caused vasodepressor responses and reduced heart rate, effects that were attributed to indirect cholinergic mechanisms via 5HT3 receptors rather than direct H3R activation.[13]
-
Cardioprotection: In contrast, under conditions of cardiac stress, this compound demonstrates significant cardioprotective potential. In a rat model of isoproterenol-induced myocardial injury, oral pretreatment with this compound restored hemodynamic stability, preserved antioxidant enzyme levels, and reduced markers of myocyte injury.[8] It also attenuated the overactivity of the renin-angiotensin and sympathetic nervous systems associated with the injury.[14]
-
Ischemia: During myocardial ischemia, H3R activation with this compound (0.1 µmol/L) was shown to inhibit carrier-mediated norepinephrine release by approximately 50%, an effect that correlated with a reduced incidence of reperfusion arrhythmia.[9]
Respiratory System
In the respiratory tract, this compound exerts a modulatory influence on nerve fibers and inflammatory cells.
-
Neuro-immune Modulation: In an in vitro rabbit lung model, this compound (5 x 10-8 M) prevented the release of both substance P and histamine induced by capsaicin, confirming the presence of modulating H3 receptors on C-fibers.[6] It also inhibited histamine release evoked by exogenous substance P.[6]
-
Anti-tussive and Anti-allergic Effects: In a guinea pig model of allergic rhinitis, this compound administration (2 mg/kg) significantly suppressed nasal symptoms and reduced the number of coughs induced by citric acid inhalation, suggesting a potential therapeutic role in upper airway cough syndrome.[7]
Key Experimental Protocols
The characterization of this compound's physiological effects relies on a variety of well-established in vitro and in vivo methodologies.
Radioligand Competition Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a test compound like this compound for the H3 receptor.
-
Objective: To measure the ability of unlabeled this compound to displace a specific radiolabeled H3R ligand from receptor-rich membranes.
-
Materials:
-
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Equilibrium: The mixture is incubated (e.g., 60-120 minutes at 25°C) to allow the binding to reach equilibrium.[15]
-
Separation: The bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[4]
-
K+-Evoked Histamine Release Assay
This functional assay measures the ability of this compound to inhibit neurotransmitter release, a hallmark of H3R agonism.
-
Objective: To quantify the inhibition of depolarization-induced release of endogenous or radiolabeled histamine from brain tissue.
-
Materials:
-
Tissue: Freshly prepared rat brain slices (e.g., cerebral cortex) or synaptosomes.[3]
-
Buffers: Physiological buffer (e.g., Krebs-Ringer) for incubation, and a high-potassium buffer for depolarization.
-
Test Compound: this compound at varying concentrations.
-
-
Procedure:
-
Pre-incubation: Brain slices are pre-incubated with this compound for a set period.
-
Depolarization: The tissue is stimulated with a high-potassium buffer to induce depolarization and subsequent histamine release.
-
Sample Collection: The superfusate containing the released histamine is collected.
-
Quantification: The amount of histamine in the superfusate is measured, typically by radioimmunoassay (RIA) or another sensitive detection method.[6]
-
Data Analysis: The percentage inhibition of histamine release by this compound is calculated relative to the control (depolarization without this compound), and an EC50 value is determined.
-
Conclusion
This compound is a powerful pharmacological tool that has been instrumental in defining the physiological roles of the histamine H3 receptor. Its activation leads to a cascade of intracellular events, primarily the Gi/o-mediated inhibition of adenylyl cyclase and modulation of the MAPK/ERK pathway. Physiologically, this compound exerts significant control over the nervous system by inhibiting the release of histamine and other neurotransmitters, which in turn impacts cognition, neuronal excitability, and neuroprotection. Furthermore, its effects extend to the cardiovascular and respiratory systems, where it demonstrates context-dependent cardioprotective and anti-inflammatory properties. The detailed understanding of these effects, supported by robust quantitative data and experimental protocols, provides a solid foundation for researchers and drug development professionals exploring the therapeutic potential of targeting the H3 receptor.
References
- 1. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Modulatory effect of this compound, a histamine H3 receptor agonist, on C-fibers, cholinergic fibers and mast cells in rabbit lungs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of histamine H3 receptor selective agonist this compound on cough and symptoms of allergic rhinitis in animal model of upper airway cough syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardioprotective role of H₃R agonist this compound on isoproterenol-induced hemodynamic changes and oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of histamine H3-receptors inhibits carrier-mediated norepinephrine release during protracted myocardial ischemia. Comparison with adenosine A1-receptors and alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are H3 receptor agonists and how do they work? [synapse.patsnap.com]
- 11. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 13. Cardiovascular effects of selective agonists and antagonists of histamine H3 receptors in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Histamine H3 Receptor Agonist this compound Attenuated Isoproterenol Induced Renin Angiotensin System and Sympathetic Nervous System Overactivity in Myocardial Infarction of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Imetit: A Technical Guide to a Potent Histamine H3 Receptor Agonist as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imetit, chemically known as S-[2-(4-imidazolyl)ethyl]isothiourea, is a potent and highly selective agonist for the histamine H3 receptor (H3R).[1] Since its development, it has become an indispensable pharmacological tool for investigating the physiological and pathophysiological roles of the H3R in the central and peripheral nervous systems. This technical guide provides an in-depth overview of the discovery, development, and pharmacological profile of this compound. It includes detailed experimental protocols for key in vitro and in vivo assays, a comprehensive summary of its binding affinity and functional potency, and visualizations of its mechanism of action and experimental workflows.
Discovery and Development
This compound was developed as part of a research program aimed at creating potent and selective ligands for the then-newly discovered histamine H3 receptor. The synthesis of this compound, S-[2-(4-imidazolyl)ethyl]isothiourea, was a key development in this effort.[1] Early investigations revealed that this compound is a full agonist at the H3R, being approximately 4 times more potent than the prototypical H3R agonist (R)-alpha-methylhistamine and 60 times more potent than histamine itself.[1] Its high affinity and selectivity for the H3R over other histamine receptor subtypes (H1, H2, and H4) established it as a valuable tool for elucidating H3R function.[1][2]
Pharmacological Profile
The pharmacological profile of this compound is characterized by its high binding affinity (Ki) and functional potency (EC50) at the histamine H3 receptor. It also exhibits some affinity for the histamine H4 receptor, although it is significantly more potent at the H3R.[3][4]
Data Presentation
Table 1: Binding Affinity (Ki) of this compound at Histamine Receptors
| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference(s) |
| H3 | Rat (Brain Membranes) | --INVALID-LINK---alpha-methylhistamine | 0.1 ± 0.01 | [1] |
| H3 | Human (Recombinant) | [3H]Nα-methylhistamine | 0.32 | [5] |
| H4 | Human | ~2.7 | [4] | |
| H1 | >10,000 | |||
| H2 | >10,000 | [1] |
Table 2: Functional Potency (EC50/ED50) of this compound
| Assay | Species/System | Measured Effect | EC50/ED50 | Reference(s) |
| [3H]Histamine Release Inhibition | Rat Brain Slices | Inhibition of K+-induced release | 1.0 ± 0.3 nM | [1] |
| [3H]Histamine Release Inhibition | Rat Synaptosomes | Inhibition of K+-induced release | 2.8 ± 0.7 nM | [1] |
| tele-Methylhistamine Level Reduction | Mouse (in vivo) | Decrease in cerebral cortex | 1.0 ± 0.3 mg/kg (p.o.) | [1] |
| tele-Methylhistamine Level Reduction | Rat (in vivo) | Decrease in cerebral cortex | 1.6 ± 0.3 mg/kg (p.o.) | [1] |
| [35S]GTPγS Binding | CHO cells (recombinant human H3R) | Stimulation of binding | - | [6][7] |
| Inhibition of Forskolin-induced [3H]-cAMP accumulation | Rat Striatal Slices | Inhibition of accumulation | - | [8] |
| Inhibition of Electrically-induced Contraction | Guinea Pig Ileum | Inhibition of contraction | - | [9] |
Mechanism of Action: H3 Receptor Signaling
This compound exerts its effects by binding to and activating the histamine H3 receptor, which is a G protein-coupled receptor (GPCR). The H3R primarily couples to the Gi/o family of G proteins. Upon activation by an agonist like this compound, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA). A primary consequence of this signaling cascade is the inhibition of voltage-gated N-type calcium channels at presynaptic terminals, which in turn suppresses the release of histamine (as an autoreceptor) and other neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin (as a heteroreceptor).
Caption: this compound-activated Histamine H3 Receptor Signaling Pathway.
Key Experimental Protocols
This compound is widely used in a variety of in vitro and in vivo experimental paradigms to probe the function of the H3 receptor. Below are detailed protocols for some of the most common assays.
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the H3 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the histamine H3 receptor (e.g., HEK293 or CHO cells) or from brain tissue (e.g., rat cerebral cortex).[10][5]
-
Radioligand: Typically [3H]Nα-methylhistamine ([3H]NAMH).[10][5]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled H3R ligand (e.g., 10 µM clobenpropit).[5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]
-
Scintillation Cocktail.
-
96-well plates and filter mats (e.g., GF/B).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize H3R-expressing cells or brain tissue in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh assay buffer and resuspend to a final protein concentration of 50-200 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of various concentrations of this compound.
-
50 µL of radioligand (e.g., 2 nM [3H]NAMH).[5]
-
50 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 2 hours with continuous shaking.[5]
-
Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.[10]
-
Quantification: Dry the filter mats, add scintillation cocktail to each filter spot, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a Radioligand Competition Binding Assay.
In Vitro [35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the H3R upon agonist binding.
Materials:
-
Cell Membranes: Membranes from cells expressing the H3 receptor.[11]
-
[35S]GTPγS.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, and 0.1% BSA.[11]
-
Non-specific Binding Control: 10 µM unlabeled GTPγS.
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (10-20 µg of protein).
-
Assay buffer.
-
Various concentrations of this compound.
-
-
Pre-incubation: Incubate for 15 minutes at 30°C.[11]
-
Initiation: Add [35S]GTPγS (final concentration ~0.1 nM) to initiate the binding reaction.[11]
-
Incubation: Incubate for 30-60 minutes at 30°C.[11]
-
Termination and Filtration: Terminate the reaction by rapid filtration through filter mats and wash with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
Data Analysis:
-
Plot the amount of bound [35S]GTPγS against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
In Vivo Microdialysis for Brain Histamine Release
This technique allows for the measurement of extracellular histamine levels in specific brain regions of freely moving animals following the administration of this compound.
Materials:
-
Animals: Typically rats or mice.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2.
-
This compound solution for administration (e.g., intraperitoneal).
-
Fraction collector.
-
Analytical system for histamine detection: High-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection.[12][13]
Procedure:
-
Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., hypothalamus).[12]
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Perfusion: On the day of the experiment, connect the probe to a perfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Basal Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of histamine release.[12]
-
Drug Administration: Administer this compound to the animal.
-
Post-treatment Sample Collection: Continue collecting dialysate samples to measure the effect of this compound on histamine release.
-
Histamine Analysis: Analyze the histamine concentration in the dialysate samples using HPLC.[12][13]
Data Analysis:
-
Express the histamine concentration in each sample as a percentage of the average baseline concentration.
-
Plot the percentage change in histamine release over time to visualize the effect of this compound.
Caption: Generalized workflow for in vivo microdialysis experiments.
Conclusion
This compound remains a cornerstone research tool for the study of the histamine H3 receptor. Its high potency and selectivity have enabled significant advances in our understanding of the role of this receptor in regulating neurotransmission and its involvement in various physiological processes and disease states. The experimental protocols and data presented in this guide are intended to facilitate the effective use of this compound in both in vitro and in vivo research settings, contributing to further discoveries in the field of histamine pharmacology.
References
- 1. S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|H3/H4 Receptor Agonist|Research Chemical [benchchem.com]
- 4. 2-(1H-Imidazol-5-yl)ethyl carbamimidothioate | C6H10N4S | CID 3692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histamine H3-receptor-mediated [35S]GTP gamma[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of histamine in microdialysis samples from rat brain by microbore column liquid chromatography following intramolecular excimer-forming derivatization with pyrene-labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Imetit in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Imetit, a potent and selective histamine H3 receptor agonist, in various in vivo animal models. This document outlines its mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data to facilitate the design and execution of robust preclinical studies.
Introduction to this compound
This compound is a highly specific and potent agonist for the histamine H3 receptor.[1] As an H3 receptor agonist, it primarily functions as a presynaptic autoreceptor agonist, inhibiting the synthesis and release of histamine in the central nervous system.[2] Additionally, H3 receptors act as heteroreceptors on non-histaminergic neurons, modulating the release of other neurotransmitters such as acetylcholine and norepinephrine.[2] this compound's ability to cross the blood-brain barrier and its selective action make it a valuable tool for investigating the physiological roles of the H3 receptor in various pathological conditions.
Mechanism of Action and Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that signals through the Gαi/o subunit.[3] Upon activation by an agonist like this compound, the Gαi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA).[3] The βγ subunits of the G protein can also activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[3] Activation of the PI3K/Akt pathway leads to the phosphorylation and inactivation of glycogen synthase kinase 3β (GSK-3β).[3]
Data Presentation: this compound Dosage and Administration in Animal Models
The following table summarizes the effective doses and administration routes of this compound in various preclinical models. This information can serve as a starting point for dose-range finding studies.
| Animal Model | Species | This compound Dosage | Administration Route | Observed Effects | Reference(s) |
| Allergic Rhinitis & Cough | Guinea Pig | 1 and 2 mg/kg | Intraperitoneal (i.p.) | Suppression of nasal symptoms and cough | [4] |
| Premature Ejaculation | Rat | 0.5 and 1.0 mg/kg | Intravenous (i.v.) | Inhibition of penile stimuli-evoked neuronal firing | [5] |
| 3 and 10 mg/kg | Oral (p.o.) | Prolonged ejaculation latency | [5] | ||
| Cerebral Histamine Release | Mouse | 1.0 ± 0.3 mg/kg (ED50) | Oral (p.o.) | Decreased tele-methylhistamine levels in the cerebral cortex | [6] |
| Rat | 1.6 ± 0.3 mg/kg (ED50) | Oral (p.o.) | Decreased tele-methylhistamine levels in the cerebral cortex | [6] | |
| Cardioprotection | Rat | 5 and 10 mg/kg | Oral (p.o.) | Restoration of hemodynamic alterations and preservation of antioxidants | [7] |
| Energy Expenditure | Mouse | 5 and 20 mg/kg | Oral (p.o.) | Increased O2 consumption and reduced respiratory quotient | [8] |
| Cortical Histamine Release | Rat | 5 and 10 mg/kg | Intraperitoneal (i.p.) | Sustained decrease in cortical histamine efflux | [9] |
Experimental Protocols
Ovalbumin-Induced Allergic Rhinitis and Cough in Guinea Pigs
This model is used to evaluate the efficacy of this compound in alleviating symptoms of allergic rhinitis and associated cough.
Experimental Workflow:
References
- 1. squ.elsevierpure.com [squ.elsevierpure.com]
- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of histamine H3 receptor selective agonist this compound on cough and symptoms of allergic rhinitis in animal model of upper airway cough syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of Histamine H3 Receptor Agonism in Premature Ejaculation Found by Studies in Rats [mdpi.com]
- 6. S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardioprotective role of H₃R agonist this compound on isoproterenol-induced hemodynamic changes and oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imetit Administration in Rats and Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imetit is a potent and selective agonist for the histamine H3 and H4 receptors, with a significantly higher affinity for the H3 receptor. The histamine H3 receptor, a G protein-coupled receptor (GPCR), primarily functions as a presynaptic autoreceptor in the central and peripheral nervous systems. Its activation inhibits the synthesis and release of histamine and other neurotransmitters. This modulatory role makes this compound a valuable pharmacological tool for investigating a wide range of physiological processes and potential therapeutic interventions.
These application notes provide detailed protocols for the administration of this compound in rats and mice, summarizing key quantitative data from various in vivo studies. The included methodologies and diagrams are intended to guide researchers in designing and executing their experimental protocols.
Data Presentation: Quantitative Summary of this compound Administration
The following tables summarize dosages and administration routes for this compound in various in vivo studies conducted in rats and mice.
This compound Administration Data in Rats
| Application | Strain | Route of Administration | Dosage | Vehicle | Key Findings |
| Premature Ejaculation Model | Wistar-Imamichi | Oral (p.o.) | 3 mg/kg, 10 mg/kg | Not specified | Prolonged ejaculation latency.[1] |
| Intravenous (i.v.) | 0.5 mg/kg, 1.0 mg/kg | Not specified | Inhibited penile stimulus-evoked neuronal firing.[1] | ||
| Myocardial Infarction Model | Wistar | Oral (p.o.) | 10 mg/kg | Not specified | Attenuated norepinephrine and angiotensin II levels. |
| Cardioprotection Study | Wistar | Oral (p.o.) | 5 mg/kg, 10 mg/kg | Normal Saline | Improved hemodynamic, plasma cardiac biomarkers, and tissue antioxidant status. |
| Histamine Release Modulation | Not specified | Oral (p.o.) | 1.6 mg/kg | Not specified | Decreased cortical tele-methylhistamine (a histamine metabolite) by ~50%.[1] |
This compound Administration Data in Mice
| Application | Strain | Route of Administration | Dosage | Vehicle | Key Findings |
| Obesity and Diabetes Model | Wild-type and H3R-deficient | Not specified | Not specified | Not specified | Decreased appetite and body weight in diet-induced obese wild-type mice.[2][3] |
| Histamine Release Modulation | Not specified | Oral (p.o.) | ED50: 1.0 ± 0.3 mg/kg | Not specified | Decreased tele-methylhistamine levels in the cerebral cortex by approximately 50%. |
| Allergic Rhinitis Model | BALB/c | Intraperitoneal (i.p.) | Not specified | Not specified | Used as a tool to study the effects of H3 receptor modulation on allergic rhinitis symptoms.[4][5] |
Experimental Protocols
I. Preparation of this compound Solution for In Vivo Administration
Materials:
-
This compound dihydrobromide powder
-
Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline (PBS), or distilled water)
-
Sterile vials or microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (if required)
Protocol:
-
Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the average body weight of the animals, calculate the total mass of this compound required.
-
Determine the solution concentration: Decide on a suitable injection volume (e.g., 5-10 ml/kg for oral gavage or intraperitoneal injection). Calculate the required concentration (mg/ml) of the this compound solution.
-
Dissolution: Aseptically weigh the this compound powder and dissolve it in the appropriate volume of the chosen sterile vehicle.
-
Ensure complete dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary, but stability at higher temperatures should be considered.
-
Sterilization (optional): If the vehicle was not pre-sterilized or if there are concerns about contamination, the final solution can be sterilized by filtration through a 0.22 µm syringe filter.
-
Storage: Store the prepared solution as recommended by the manufacturer, typically protected from light and at a specified temperature.
II. Administration Protocols
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needles (flexible or rigid with a ball tip)
-
Syringes
Protocol:
-
Animal Restraint: Gently but firmly restrain the animal. For rats, this may involve holding the animal against your body while securing the head. For mice, scruffing the neck is a common method.
-
Measure Gavage Needle Length: Measure the gavage needle externally from the tip of the animal's nose to the last rib to estimate the distance to the stomach.
-
Needle Insertion: With the animal's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, passing it over the tongue towards the back of the throat.
-
Advance to Esophagus: Allow the animal to swallow the needle. Advance the needle smoothly into the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Administer Solution: Once the needle is in the correct position, slowly administer the this compound solution.
-
Withdraw Needle: Gently and smoothly withdraw the gavage needle.
-
Post-administration Monitoring: Observe the animal for a few minutes to ensure there are no signs of respiratory distress.
Materials:
-
Prepared this compound solution
-
Sterile syringes
-
Sterile needles (25-27 gauge for rats, 27-30 gauge for mice)
-
70% ethanol or other suitable disinfectant
Protocol:
-
Animal Restraint: Restrain the animal to expose the abdomen. For mice, scruffing the neck and securing the tail is effective. For rats, a two-person technique may be preferred, with one person restraining the animal and the other performing the injection.
-
Locate Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Disinfect the Site: Swab the injection site with 70% ethanol and allow it to dry.
-
Needle Insertion: Insert the needle, bevel up, at a 15-45 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure that a blood vessel or organ has not been punctured. If blood or other fluid appears in the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Inject Solution: Slowly and steadily inject the this compound solution.
-
Withdraw Needle: Smoothly withdraw the needle.
-
Post-administration Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Materials:
-
Prepared this compound solution
-
Sterile syringes
-
Sterile needles (27-30 gauge for mice, 25-27 gauge for rats)
-
Restraining device
-
Heat lamp or warm water to induce vasodilation
-
70% ethanol or other suitable disinfectant
Protocol:
-
Animal Restraint: Place the animal in a suitable restraining device.
-
Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water to make the lateral tail veins more visible and accessible.
-
Disinfect the Site: Clean the tail with 70% ethanol.
-
Needle Insertion: With the bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle.
-
Confirm Placement: A small flash of blood in the hub of the needle may indicate correct placement.
-
Inject Solution: Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
Withdraw Needle: After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Post-administration Monitoring: Return the animal to its cage and monitor for any adverse effects.
Key Experiments Methodologies
I. Copulatory Behavior Test in Rats
This protocol is adapted from studies investigating the effect of this compound on ejaculation latency.[1]
Materials:
-
Male and receptive female rats
-
Observation arena
-
Video recording equipment (optional)
-
Prepared this compound solution and vehicle
Protocol:
-
Animal Acclimatization: Acclimatize male rats to the testing environment. Conduct baseline copulatory behavior tests to select sexually active males.
-
Female Preparation: Ovariectomized females are brought into estrus through sequential administration of estradiol benzoate and progesterone.
-
This compound Administration: Administer this compound or vehicle orally to male rats. A common timing is 60 minutes before the start of the behavioral test.[1]
-
Behavioral Testing: Place a treated male rat in the observation arena with a receptive female.
-
Data Recording: Record key copulatory behaviors, including:
-
Mount Latency: Time from the introduction of the female to the first mount.
-
Intromission Latency: Time to the first intromission.
-
Ejaculation Latency: Time from the first intromission to ejaculation.
-
Mount Frequency: Number of mounts.
-
Intromission Frequency: Number of intromissions.
-
Post-Ejaculatory Interval: Time from ejaculation to the next intromission.
-
-
Data Analysis: Compare the behavioral parameters between the this compound-treated and vehicle-treated groups.
II. In Vivo Electrophysiology in Anesthetized Rats
This protocol provides a general framework for assessing the effect of this compound on neuronal firing.[1]
Materials:
-
Anesthetic (e.g., urethane)
-
Surgical instruments for exposing the nerve or spinal cord of interest
-
Recording electrodes
-
Amplifier and data acquisition system
-
Stimulator (for evoked potential studies)
-
Prepared this compound solution and vehicle
Protocol:
-
Animal Anesthesia and Surgery: Anesthetize the rat and perform the necessary surgical procedures to expose the target area for recording (e.g., peripheral nerve, spinal cord).
-
Electrode Placement: Position the recording electrode to monitor neuronal activity.
-
Baseline Recording: Record baseline neuronal firing (spontaneous or evoked) before drug administration.
-
This compound Administration: Administer this compound or vehicle intravenously.
-
Post-administration Recording: Continue to record neuronal activity to observe the effects of this compound. In one study, the maximal inhibitory effect of this compound on von Frey filament stimuli-evoked firing was observed 5-15 minutes post-administration.[1]
-
Data Analysis: Analyze the changes in firing rate, amplitude, or other relevant parameters before and after this compound administration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound activates the H3 receptor, a Gi/o-coupled GPCR, leading to inhibition of adenylyl cyclase and activation of the MAPK/ERK pathway, ultimately modulating neurotransmitter release.
Caption: Workflow for assessing the effects of this compound on copulatory behavior in male rats.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic potential of histamine H3 receptor agonist for the treatment of obesity and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of histamine H3 receptor agonist for the treatment of obesity and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of histamine H3 receptor selective agonist this compound on cough and symptoms of allergic rhinitis in animal model of upper airway cough syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Imetit in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imetit is a potent and highly selective agonist for the histamine H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system. As an autoreceptor on histaminergic neurons and a heteroreceptor on other neuronal populations, the H3 receptor plays a crucial role in modulating the release of various neurotransmitters, including histamine, acetylcholine, norepinephrine, dopamine, serotonin, and glutamate. This modulation of neurotransmitter release makes this compound a valuable pharmacological tool for investigating neuronal excitability, synaptic transmission, and neural circuits. These application notes provide detailed protocols for utilizing this compound in various electrophysiological recording techniques to dissect its effects on neuronal function.
Mechanism of Action
This compound's primary mechanism of action is the activation of the H3 receptor, which is coupled to the Gi/o family of G proteins. This activation initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also directly modulate ion channel activity, notably inhibiting voltage-gated Ca2+ channels (CaV2.1, P/Q-type) and activating G protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels. The net effect of these actions is a reduction in neurotransmitter release from presynaptic terminals and a hyperpolarization of the postsynaptic membrane, leading to an overall inhibitory effect on neuronal activity.
Data Presentation
The following tables summarize the quantitative effects of this compound observed in various electrophysiological studies.
Table 1: this compound Effects on Neuronal Firing and Synaptic Transmission
| Parameter | Preparation | This compound Concentration | Effect | Reference |
| Neuronal Firing Rate | Rat striatal medium spiny neurons (in vitro) | 1 µM | Increased firing frequency from 8.60 ± 3.30 Hz to 11.43 ± 3.01 Hz. | [1] |
| Neuronal Firing Rate | "W-on" neurons in freely moving cats (in vivo) | 1 mg/kg, i.m. | Nearly complete suppression of neuronal discharge. | [2] |
| Excitatory Postsynaptic Potential (EPSP) Amplitude | Rat corticostriatal synapses (in vitro) | 1 µM | Reduction in EPSP amplitude. | |
| Paired-Pulse Ratio (PPR) | Rat corticostriatal synapses (in vitro) | 1 µM | Significant increase in PPR. | |
| Neurotransmitter Release (Substance P) | Rabbit lungs (in vitro) | 5 x 10⁻⁸ M | Prevented capsaicin-induced release. | [3] |
| Neurotransmitter Release (Histamine) | Rabbit lungs (in vitro) | 5 x 10⁻⁸ M | Inhibited exogenous substance P-evoked histamine release. | [3] |
Table 2: this compound Modulation of Ion Channel Activity
| Ion Channel | Preparation | This compound Concentration | Effect | Reference |
| CaV2.1 (P/Q-type) Ca²⁺ Channels | Rat corticostriatal terminals (in vitro) | 1 µM | Inhibition of channel function (inferred from increased PPR). | |
| GIRK (Kir3) K⁺ Channels | Rat corticostriatal terminals (in vitro) | 1 µM | Activation of channel function (inferred from presynaptic inhibition). |
Experimental Protocols
Protocol 1: In Vitro Whole-Cell Patch-Clamp Recordings in Brain Slices
This protocol is designed to investigate the effects of this compound on postsynaptic currents and intrinsic neuronal excitability.
1. Brain Slice Preparation:
-
Anesthetize the animal (e.g., rodent) following approved institutional protocols.
-
Perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) NMDG-based artificial cerebrospinal fluid (aCSF) containing (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂, and 10 MgSO₄.
-
Rapidly dissect the brain and prepare 250-300 µm thick slices in the ice-cold NMDG aCSF using a vibratome.
-
Transfer slices to a recovery chamber containing NMDG aCSF at 32-34°C for 10-15 minutes.
-
Transfer slices to a holding chamber with standard aCSF containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 12.5 glucose, 2 CaCl₂, and 1 MgSO₄, bubbled with 95% O₂ / 5% CO₂ at room temperature for at least 1 hour before recording.
2. Recording Setup:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated standard aCSF at a rate of 1.5-2 mL/min.
-
Use borosilicate glass pipettes (3-7 MΩ resistance) filled with an intracellular solution appropriate for the recording configuration (e.g., for voltage-clamp recordings of EPSCs: (in mM) 135 CsMeSO₃, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 5 QX-314; for current-clamp recordings: (in mM) 135 K-gluconate, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP).
-
Establish a giga-ohm seal (>1 GΩ) on a visually identified neuron and then rupture the membrane to obtain the whole-cell configuration.
3. This compound Application and Data Acquisition:
-
Record baseline synaptic activity (spontaneous or evoked) or intrinsic firing properties for at least 10 minutes.
-
To study evoked responses, use a stimulating electrode placed in the vicinity of the recorded neuron to elicit postsynaptic potentials/currents.
-
For paired-pulse protocols, deliver two closely spaced stimuli (e.g., 50 ms inter-stimulus interval) to assess changes in presynaptic release probability.[4]
-
Bath-apply this compound at the desired concentration (e.g., 1 µM) and record the changes in the electrophysiological parameters of interest.
-
To assess dose-dependent effects, apply this compound in increasing concentrations.
-
For current-clamp recordings, inject depolarizing current steps to elicit action potentials and measure changes in firing frequency, threshold, and afterhyperpolarization.
-
For voltage-clamp recordings, hold the neuron at appropriate potentials to isolate excitatory (e.g., -70 mV for EPSCs) or inhibitory (e.g., 0 mV for IPSCs) postsynaptic currents.
4. Data Analysis:
-
Analyze changes in EPSP/IPSP amplitude, frequency, and kinetics.
-
Calculate the paired-pulse ratio (PPR = Amplitude of second response / Amplitude of first response) to infer changes in presynaptic release probability.[5] An increase in PPR is indicative of a presynaptic inhibitory effect.[5]
-
Analyze changes in action potential firing frequency, latency to first spike, and other action potential parameters.
Protocol 2: In Vivo Extracellular Electrophysiology
This protocol is for investigating the effects of systemically or locally administered this compound on neuronal firing in an intact animal model.
1. Animal Preparation and Surgery:
-
Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic (e.g., urethane or isoflurane) according to approved protocols.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest.
-
For local drug administration, implant a guide cannula adjacent to the recording site.
2. Recording and Drug Administration:
-
Slowly lower a recording electrode (e.g., tungsten microelectrode) into the target brain region.
-
Allow the neuronal recordings to stabilize and record baseline single-unit or multi-unit activity for a sufficient period (e.g., 15-30 minutes).
-
Administer this compound either systemically (e.g., intraperitoneal injection, 1-10 mg/kg) or locally through the implanted cannula (e.g., microinfusion of a specific concentration).[6]
-
Continue recording neuronal activity for an extended period post-administration to observe the time course of the drug's effect.
3. Data Analysis:
-
Sort spike waveforms to isolate single-unit activity.
-
Analyze changes in the firing rate and pattern of individual neurons before and after this compound administration.
-
Perform statistical analysis to determine the significance of any observed changes in neuronal firing.
Visualizations
Caption: Signaling pathway of this compound via the Histamine H3 Receptor.
Caption: Workflow for in vitro patch-clamp experiments with this compound.
Caption: Workflow for in vivo electrophysiology experiments with this compound.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. An in vivo technique for investigating electrophysiological effects of centrally administered drugs on single neurons and network behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of CaV2.1 Channels by the Neuronal Calcium-Binding Protein Visinin-Like Protein-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frequency-dependent shift from paired-pulse facilitation to paired-pulse depression at unitary CA3–CA3 synapses in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Allergic Rhinitis Models with Imetit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, initiated by an IgE-mediated immune response to allergens. The pathophysiology involves a complex interplay of immune cells, including mast cells and eosinophils, and a cascade of inflammatory mediators. Histamine, a key mediator, exerts its effects through four distinct receptor subtypes (H1R, H2R, H3R, and H4R), all of which are present in the nasal mucosa.[1] While H1 receptor antagonists are a mainstay of treatment, research into the roles of other histamine receptors offers potential for novel therapeutic strategies.
Imetit is a potent and selective agonist for the histamine H3 receptor. The H3 receptor primarily functions as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters, including the neuropeptide Substance P, from nerve endings.[2][3][4] Studies suggest that this compound can suppress the release of Substance P from afferent nerves involved in allergic nasal inflammation, thereby reducing the symptoms of allergic rhinitis.[1]
These application notes provide detailed protocols for utilizing this compound in established preclinical models of allergic rhinitis, specifically the ovalbumin (OVA)-induced and house dust mite (HDM)-induced models. The provided methodologies, data presentation formats, and pathway diagrams are intended to facilitate the investigation of this compound's therapeutic potential in allergic rhinitis research and drug development.
Data Presentation: Efficacy of this compound in Allergic Rhinitis Models
The following tables summarize the quantitative data on the effects of this compound in preclinical models of allergic rhinitis.
Table 1: Effect of this compound on Nasal Symptoms and Cough in an Ovalbumin-Induced Allergic Rhinitis Guinea Pig Model [1]
| Treatment Group | Dose (mg/kg, i.p.) | Nasal Symptom Score (Median ± IQR) | Cough Count (Median ± IQR) |
| Allergic Rhinitis (AR) Control | - | - | 16 ± 1 |
| This compound | 1 | Suppressed (data not significant) | 12 ± 1 |
| This compound | 2 | Significantly Suppressed | 6 ± 2* |
*p<0.05 compared to AR control. Nasal symptoms included sneezing, and conjunctival and nasal secretion.
Table 2: In Vitro Effect of this compound on Mediator Release
| Mediator | Stimulant | This compound Concentration | Percent Inhibition/Effect | Source |
| Substance P Release | Capsaicin | 5 x 10⁻⁸ M | Prevented capsaicin-induced release | [2] |
| Histamine Release | Capsaicin | 5 x 10⁻⁸ M | Prevented capsaicin-induced release | [2] |
| Substance P Release | Carbachol | 5 x 10⁻⁸ M | Blocked carbachol-induced release | [2] |
| Histamine Release | Exogenous Substance P | 5 x 10⁻⁸ M | Inhibited Substance P-evoked release | [2] |
Table 3: Effect of H3 Receptor Agonists on Eosinophil Infiltration in a Mouse Model of Allergic Rhinitis [5]
| Treatment Group | Effect on Eosinophil Infiltration in Nasal Mucosa |
| This compound | No significant effect |
| Sch 50971 (another H3 agonist) | No significant effect |
| Cetirizine (H1 antagonist) | Significantly decreased |
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Rhinitis Model in Guinea Pigs
This protocol is adapted from studies investigating the effects of this compound on allergic rhinitis and associated cough.[1]
Materials:
-
Male Hartley guinea pigs (300-350g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)₃)
-
This compound dihydrobromide
-
Sterile saline (0.9% NaCl)
-
Citric acid
-
Double-chamber plethysmograph
Procedure:
-
Sensitization:
-
On day 0, sensitize guinea pigs with an intraperitoneal (i.p.) injection of 1 ml saline containing 100 µg OVA and 100 mg Al(OH)₃.
-
On day 7, administer a booster i.p. injection of 1 ml saline with 50 µg OVA and 50 mg Al(OH)₃.
-
-
Allergen Challenge and Symptom Evaluation:
-
From day 21 onwards, challenge the animals intranasally (i.n.) with 10 µl of 5% OVA in saline per nostril, once daily for 7 consecutive days to induce a stable allergic rhinitis model.
-
Evaluate and score nasal symptoms (sneezing, nasal discharge, and conjunctival secretion) for 30 minutes post-challenge.
-
-
This compound Treatment and Assessment:
-
On the day of the experiment, pre-treat animals with an i.p. injection of this compound dihydrobromide (1 mg/kg or 2 mg/kg body weight) or vehicle (saline) 30 minutes prior to the OVA challenge.
-
Following the OVA challenge, immediately assess and score nasal symptoms for 30 minutes.
-
To assess airway hyperreactivity, place the animals in a double-chamber plethysmograph and expose them to an aerosol of 0.4 M citric acid for 10 minutes. Record the number of coughs.
-
-
Data Analysis:
-
Analyze nasal symptom scores and cough counts using appropriate non-parametric statistical tests (e.g., Mann-Whitney U test).
-
Protocol 2: House Dust Mite (HDM)-Induced Allergic Rhinitis Model in BALB/c Mice
This protocol is based on established methods for inducing HDM-allergic rhinitis in mice, a clinically relevant model.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
House Dust Mite (Dermatophagoides farinae or Dermatophagoides pteronyssinus) extract
-
Aluminum hydroxide (Al(OH)₃)
-
This compound dihydrobromide
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sensitization:
-
On days 0, 7, and 14, sensitize mice with an i.p. injection of 25 µg of HDM extract in 1 mg of Al(OH)₃ in a total volume of 200 µl PBS.
-
A control group should receive i.p. injections of PBS with Al(OH)₃.
-
-
Allergen Challenge:
-
From day 21 to day 27, challenge the mice daily with an i.n. administration of 10 µl of HDM extract (1 mg/ml in PBS) per nostril.
-
-
This compound Treatment and Assessment:
-
During the challenge phase, administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle (PBS) 30 minutes before each i.n. HDM challenge.
-
For 10-15 minutes immediately following the final HDM challenge, count the number of sneezes and nasal rubbing events.
-
-
Sample Collection and Analysis (optional):
-
24 hours after the final challenge, collect blood via cardiac puncture to measure serum levels of total and HDM-specific IgE by ELISA.
-
Perform bronchoalveolar lavage (BAL) to collect fluid for cell counting (total cells, eosinophils, neutrophils) using a hemocytometer and cytospin preparations stained with a modified Wright-Giemsa stain.
-
Collect nasal tissue for histological analysis (e.g., H&E staining for inflammatory cell infiltration).
-
Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in BAL fluid or serum by ELISA.
-
Signaling Pathways
Proposed Mechanism of this compound in Allergic Rhinitis
This compound, as a histamine H3 receptor agonist, is thought to exert its anti-allergic effects primarily through the modulation of neurotransmitter release from sensory nerve endings in the nasal mucosa. The binding of this compound to presynaptic H3 receptors on C-fibers leads to the inhibition of Substance P release. Substance P is a potent pro-inflammatory neuropeptide that can induce vasodilation, plasma extravasation, and mast cell degranulation, all of which contribute to the symptoms of allergic rhinitis. By inhibiting Substance P release, this compound can attenuate these neurogenic inflammatory responses.
Conclusion
The histamine H3 receptor agonist, this compound, demonstrates potential as a therapeutic agent for allergic rhinitis by mitigating key symptoms through the modulation of neurogenic inflammation. The protocols and data presented herein provide a framework for researchers to further investigate the efficacy and mechanism of action of this compound and other H3 receptor modulators in preclinical models of allergic rhinitis. Future studies should aim to further quantify the effects of this compound on a broader range of inflammatory markers, including specific cytokines and immunoglobulins, to provide a more complete understanding of its immunomodulatory properties.
References
- 1. Modulatory effect of this compound, a histamine H3 receptor agonist, on C-fibers, cholinergic fibers and mast cells in rabbit lungs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of substance P release mediated via prejunctional histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H3 Receptors and Pain Modulation: Peripheral, Spinal, and Brain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptors mediate inhibition of noradrenaline release from intestinal sympathetic nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H3-Receptor Signaling in Cardiac Sympathetic Nerves: Identification of a Novel MAPK-PLA2-COX-PGE2-EP3R Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Imetit as a Novel Investigational Tool for Premature Ejaculation in Animal Models
Introduction
Premature ejaculation (PE) is a prevalent male sexual dysfunction with a complex pathogenesis that is not yet fully understood.[1] To develop effective pharmacotherapies, robust and reliable animal models are essential for investigating the underlying neurobiological mechanisms.[1][2] Recent research has identified the histamine H3 receptor (H3R) as a promising therapeutic target for PE.[3][4][5][6] Imetit, a potent and selective H3R agonist, has emerged as a key pharmacological tool in these investigations.[3][7]
These application notes provide detailed protocols for utilizing this compound to study PE in rat models, focusing on its effects on neuronal signaling and copulatory behavior. The methodologies described are intended for researchers, scientists, and drug development professionals engaged in sexual medicine and neuropharmacology.
Mechanism of Action
Ejaculation is fundamentally a spinal reflex that integrates sensory inputs from the genitals with excitatory and inhibitory signals from the brain.[8][9] The proposed mechanism for this compound's action in delaying ejaculation involves the modulation of this sensory pathway. This compound is an agonist for the histamine H3 receptor, an inhibitory G protein-coupled receptor expressed on neuronal cells in both the central and peripheral nervous systems.[4][10]
Studies in rats have shown that this compound suppresses neuronal firing evoked by mechanical stimulation of the penis.[3][4][5] This effect is observed at both the peripheral nerve and the spinal dorsal horn levels.[3][4] By activating H3 receptors on sensory neurons, this compound attenuates the transmission of afferent signals from the penis to the spinal cord.[3][4][5] This dampening of the sensory input is believed to prolong the time required to reach the ejaculatory threshold, thereby delaying ejaculation.[3][4][5][6] The effect is specific to H3R, as it is inhibited by the selective H3R antagonist ciproxifan, but not by H4R antagonists.[3][4][5]
Animal Model Selection
The Wistar-Imamichi rat is a particularly suitable model for these studies as they are known to have a shorter baseline ejaculation latency (EL) compared to other common rat strains.[3][11] This characteristic provides a robust baseline against which the ejaculation-prolonging effects of investigational compounds can be more readily assessed.[3][4]
Experimental Protocols
Protocol 1: In Vivo Electrophysiological Recording
Objective: To evaluate the effect of this compound on mechanical stimuli-evoked neuronal firing in the spinal–penile neurotransmission system.
Materials:
-
Male Wistar-Imamichi rats
-
This compound dihydrobromide[3]
-
Ciproxifan maleate (H3R antagonist)[3]
-
JNJ-7777120 (H4R antagonist)[3]
-
Anesthetic (e.g., urethane)
-
Recording electrodes
-
Stimulation tools (e.g., soft brush, von Frey filaments)
-
Standard surgical equipment
-
Data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the rat and perform surgery to expose the pelvic nerve or the lumbar spinal cord (for dorsal horn recordings).
-
Electrode Placement: Position recording electrodes to measure neuronal activity from the desired location (peripheral nerve or spinal dorsal horn).
-
Baseline Recording: Record baseline neuronal firing while applying mechanical stimulation to the genital area using a soft brush or von Frey filaments.
-
Drug Administration (Intravenous):
-
Administer vehicle solution intravenously and record post-administration firing rate as a control.
-
Administer this compound at varying doses (e.g., 0.5 mg/kg and 1.0 mg/kg) and record the evoked firing rate at set time points (e.g., 15 minutes post-administration).[3]
-
-
Antagonism Study:
-
Data Analysis: Quantify the neuronal firing rate before and after drug administration. Calculate the post/pre-administration ratio to determine the percentage of inhibition.
Protocol 2: Copulatory Behavior Test
Objective: To assess the effect of this compound on ejaculation latency (EL) in male rats.
Materials:
-
Sexually experienced male Wistar-Imamichi rats
-
Ovariectomized female rats, brought into estrus with hormonal treatment
-
This compound dihydrobromide
-
Ciproxifan maleate
-
Vehicle solution (e.g., saline)
-
Copulatory behavior testing arena
-
Video recording equipment
Procedure:
-
Animal Acclimation: Acclimate male rats to the testing arena.
-
Baseline EL Measurement:
-
Conduct a pre-treatment copulatory behavior test for each male rat by pairing it with a receptive female.
-
Record the time from the first intromission to ejaculation to establish the baseline EL.
-
-
Drug Administration (Oral):
-
Behavioral Testing:
-
Place the male rat in the arena with a receptive female.
-
Record the copulatory session and measure the post-treatment EL.
-
-
Data Analysis:
-
Calculate the ratio of the post-dose EL to the baseline EL (post/pre ratio) for each animal to assess the drug's effect.[4]
-
Compare the post/pre ratios between treatment groups using appropriate statistical tests.
-
Data Presentation
Table 1: Effect of Intravenous this compound on Mechanical Stimuli-Evoked Neuronal Firing in Anesthetized Rats
| Treatment Group | Dose (mg/kg, IV) | Inhibition of Firing Rate (vs. Vehicle) | Reference |
| Vehicle | - | 100% (Baseline) | [3] |
| This compound | 0.5 | 69% | [3] |
| This compound | 1.0 | 32% | [3] |
| Ciproxifan + this compound | 1.0 + 1.0 | Inhibitory effect of this compound was antagonized | [4] |
| JNJ-7777120 + this compound | - | Inhibitory effect of this compound was not reversed | [3][4] |
Data represents the percentage of neuronal firing remaining 15 minutes post-administration compared to the vehicle group.[3]
Table 2: Effect of Oral this compound on Ejaculation Latency (EL) in Wistar-Imamichi Rats
| Treatment Group | Dose (mg/kg, Oral) | Baseline EL (seconds, mean) | Post/Pre EL Ratio (Fold Increase) | Reference |
| Vehicle | - | 59.6 | ~1.10 | [3][4] |
| This compound | 3 | 66.5 | 3.36 | [3][4] |
| This compound | 10 | 55.1 | 6.55 | [4] |
The post/pre ratio indicates the fold-change in ejaculation latency after treatment compared to the individual's baseline.[4]
Table 3: Antagonism of this compound-Induced Ejaculation Delay by Ciproxifan
| Treatment Group | Dose (mg/kg) | Baseline EL (seconds, mean) | Post/Pre EL Ratio | Reference |
| Vehicle | - | 77.7 | 1.10 | [4] |
| This compound | 3 (Oral) | 77.4 | 3.36 | [4] |
| Ciproxifan + this compound | 3 (IP) + 3 (Oral) | 77.6 | 0.48 | [4] |
This study demonstrates that pre-treatment with the H3R antagonist ciproxifan completely inhibits the ejaculation-prolonging effect of this compound.[4]
Conclusion
The histamine H3 receptor agonist this compound serves as a valuable investigational tool for studying the mechanisms of premature ejaculation. The protocols outlined here provide a framework for assessing its effects on both the underlying neurophysiology and the behavioral phenotype in a validated animal model. The data consistently show that this compound, acting via H3 receptor stimulation, suppresses penile sensory nerve signals and significantly prolongs ejaculation latency.[3][4][5] These findings underscore the potential of H3R agonists as a novel therapeutic strategy for premature ejaculation.[3][4][5][6]
References
- 1. [Animal models of premature ejaculation: Advances in studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Involvement of Histamine H3 Receptor Agonism in Premature Ejaculation Found by Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of Histamine H3 Receptor Agonism in Premature Ejaculation Found by Studies in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology for the treatment of premature ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurophysiology of erection and ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Imetit in Rodent Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of Imetit, a potent and selective histamine H3 receptor agonist, in rodent models. The information is intended to guide researchers in designing and conducting experiments to investigate the pharmacological effects of this compound.
Summary of Recommended Dosages
The optimal dosage of this compound can vary significantly based on the rodent species, the route of administration, and the specific experimental model. The following table summarizes dosages reported in various studies.
| Rodent Species | Experimental Model | Route of Administration | Dosage Range | Key Findings |
| Guinea Pig | Allergic Rhinitis & Cough | Intraperitoneal (i.p.) | 1 - 2 mg/kg | 2 mg/kg significantly suppressed nasal symptoms and cough count.[1] |
| Rat | Premature Ejaculation | Intravenous (i.v.) | 0.5 - 1.0 mg/kg | Dose-dependently inhibited penile stimulus-evoked neuronal firing.[2] |
| Rat | Premature Ejaculation | Oral (p.o.) | 3 - 10 mg/kg | Significantly prolonged ejaculation latency.[2] |
| Rat | Myocardial Infarction | Oral (p.o.) | 10 mg/kg | Attenuated norepinephrine and angiotensin II levels, showing cardioprotective effects.[3] |
| Mouse | Methamphetamine Sensitization | Not Specified | 3 mg/kg | No significant effect on methamphetamine-induced locomotor activity.[4] |
| Mouse | Energy Expenditure (Lean) | Oral (p.o.) | 5 - 20 mg/kg | Increased oxygen consumption and reduced respiratory quotient, suggesting increased energy expenditure and lipid utilization. |
| Rat & Mouse | General In Vivo Pharmacology | Oral (p.o.) | 1 - 1.6 mg/kg (ED50) | Decreased tele-methylhistamine levels in the cerebral cortex, indicating in vivo H3 receptor agonism.[5] |
Key Signaling Pathway of this compound
This compound exerts its effects by acting as an agonist at the histamine H3 receptor (H3R), which is a G protein-coupled receptor (GPCR). The activation of H3R by this compound initiates a signaling cascade that primarily involves Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, H3R activation can modulate the activity of mitogen-activated protein kinases (MAPKs), specifically extracellular signal-regulated kinases 1 and 2 (ERK1/2), through various mechanisms including protein kinase C (PKC), phospholipase D (PLD), and transactivation of the epidermal growth factor receptor (EGFR).[6]
Caption: Signaling pathway of this compound via the H3 receptor.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Evaluation of this compound on Allergic Rhinitis and Cough in Guinea Pigs[1]
-
Animal Model: Ovalbumin (OVA)-sensitized guinea pigs.
-
Objective: To determine the effect of this compound on nasal symptoms and cough reflex in an animal model of upper airway cough syndrome.
-
Protocol:
-
Sensitization: Sensitize guinea pigs with an intraperitoneal (i.p.) injection of ovalbumin.
-
Challenge: After 21 days, confirm sensitization with skin prick tests. Repeatedly challenge the animals with intranasal OVA to induce allergic rhinitis and an enhanced cough reflex.
-
Drug Administration: Administer this compound dihydrobromide (1 mg/kg and 2 mg/kg) via i.p. injection 30 minutes before the intranasal OVA challenge.
-
Evaluation of Allergic Rhinitis: Score the occurrence of typical clinical symptoms, including sneezing, and conjunctival and nasal secretion.
-
Cough Assessment: Measure the cough response following inhalation of a citric acid aerosol.
-
Investigation of this compound's Effect on Ejaculation Latency in Rats[2]
-
Animal Model: Male Wistar-Imamichi rats.
-
Objective: To assess the effect of this compound on ejaculation latency.
-
Protocol:
-
Baseline Measurement: Determine the baseline ejaculation latency for each rat during copulatory behavior tests.
-
Drug Administration:
-
Oral: Administer this compound (3 mg/kg and 10 mg/kg) or vehicle orally 60 minutes before the copulatory behavior test.
-
Intravenous: For electrophysiological experiments, administer this compound (0.5 mg/kg and 1.0 mg/kg) intravenously.
-
-
Copulatory Behavior Test: Place the male rat with a receptive female and record the time to ejaculation.
-
Data Analysis: Calculate the fold change in ejaculation latency compared to baseline.
-
Cardioprotective Effect of this compound in a Rat Model of Myocardial Infarction[3]
-
Animal Model: Male Wistar rats.
-
Objective: To investigate the cardioprotective potential of this compound in isoproterenol-induced myocardial infarction.
-
Protocol:
-
Induction of Myocardial Infarction: Administer isoproterenol (85 mg/kg, s.c.) for two consecutive days.
-
Drug Treatment: Administer this compound (10 mg/kg) orally for 7 days.
-
Biochemical Analysis: Measure plasma levels of angiotensin II and norepinephrine. Assess cardiac antioxidant markers.
-
Histopathological Analysis: Perform histopathological examination of the heart tissue to evaluate myocardial integrity.
-
General Experimental Workflow for Rodent Studies with this compound
The following diagram outlines a general workflow for in vivo experiments involving this compound administration in rodents.
Caption: General workflow for rodent experiments with this compound.
References
- 1. Effect of histamine H3 receptor selective agonist this compound on cough and symptoms of allergic rhinitis in animal model of upper airway cough syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of Histamine H3 Receptor Agonism in Premature Ejaculation Found by Studies in Rats | MDPI [mdpi.com]
- 3. Histamine H3 Receptor Agonist this compound Attenuated Isoproterenol Induced Renin Angiotensin System and Sympathetic Nervous System Overactivity in Myocardial Infarction of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ciproxifan, a histamine H₃-receptor antagonist / inverse agonist, modulates methamphetamine-induced sensitization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imetit in Microdialysis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Imetit, a potent histamine H3 receptor agonist, in in vivo microdialysis studies to investigate neurotransmitter release. This document outlines the mechanism of action of this compound, its effects on key neurotransmitters, and detailed protocols for conducting microdialysis experiments.
Introduction to this compound
This compound is a synthetic, potent, and selective agonist for the histamine H3 and H4 receptors, exhibiting a higher affinity for the H3 subtype.[1] The histamine H3 receptor primarily functions as a presynaptic autoreceptor and heteroreceptor in the central nervous system.[1] Its activation typically leads to the inhibition of neurotransmitter release. As such, this compound serves as a valuable pharmacological tool for elucidating the role of the histaminergic system in modulating the release of various neurotransmitters and its subsequent effects on physiological and pathological processes.
Mechanism of Action
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that signals through Gi/o proteins.[2] Upon activation by an agonist like this compound, the Gi/o protein inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, H3 receptor activation can modulate the activity of mitogen-activated protein kinases (MAPK), such as extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] In presynaptic terminals, the activation of H3 receptors can lead to a reduction in calcium influx through voltage-gated calcium channels, which is a critical step for neurotransmitter release.
Application in Microdialysis Studies
In vivo microdialysis is a powerful technique to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[3][4] When coupled with the administration of this compound, this methodology allows for the direct investigation of the impact of H3 receptor activation on neurotransmitter release dynamics.
Effects on Acetylcholine Release
Microdialysis studies have demonstrated that local administration of this compound in the cortex of freely moving rats inhibits the potassium-evoked release of acetylcholine in a dose-dependent manner.[5] This inhibitory effect is mediated by presynaptic H3 heteroreceptors located on cholinergic nerve terminals.
| This compound Concentration (µM) | Inhibition of K+-evoked Acetylcholine Release |
| 0.01 | Mimicked the inhibitory effect of histamine |
| 0.1 | Mimicked the inhibitory effect of histamine |
| 1.0 | Mimicked the inhibitory effect of histamine |
| 10 | Mimicked the inhibitory effect of histamine |
| Data synthesized from studies showing this compound mimicked the effect of histamine, which inhibited release by up to 50%.[5] |
Effects on Dopamine Release
The effect of this compound on dopamine release appears to be more complex and may be indirect. Studies using the H3 receptor agonist immepip have shown that it does not significantly alter basal dopamine levels in the striatum. However, it can prevent the reduction in dopamine release induced by dopamine D1 receptor agonists.[6] This suggests that H3 receptor activation can modulate dopaminergic activity, particularly in the context of other receptor system activation.
| Treatment | Effect on Striatal Dopamine Release |
| This compound (or similar H3 agonist) alone | No significant change in basal levels |
| D1 Agonist | Reduction in dopamine release |
| This compound + D1 Agonist | Prevents the D1 agonist-induced reduction |
Effects on Glutamate Release
While direct microdialysis studies on the effect of this compound on glutamate release are not as extensively documented, the known function of presynaptic H3 receptors suggests an inhibitory role. Activation of H3 receptors is generally associated with the inhibition of the release of various neurotransmitters, and it is plausible that this includes glutamate in brain regions where H3 receptors are expressed on glutamatergic terminals. Further research is warranted to quantify this effect.
Experimental Protocols
The following is a detailed protocol for a typical in vivo microdialysis experiment to assess the effect of this compound on neurotransmitter release in the rat brain.
Materials
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
This compound dihydrobromide
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic frame
-
Microdialysis probes (concentric or loop-type)
-
Guide cannulae
-
Microperfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Analytical system (e.g., HPLC with electrochemical or fluorescence detection)
Surgical Procedure
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Mount the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., prefrontal cortex, striatum, hippocampus) using stereotaxic coordinates from a rat brain atlas.
-
Slowly lower a guide cannula to the desired depth and secure it to the skull with dental cement and anchor screws.
-
Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours.
Microdialysis Procedure
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely moving rat.
-
Connect the probe inlet to a microperfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for at least 60-90 minutes to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples (e.g., every 20 minutes for at least three fractions).
-
Administer this compound via the desired route. For local administration, this compound is dissolved in the aCSF and perfused through the probe (reverse dialysis). For systemic administration, this compound can be injected intraperitoneally (i.p.) or subcutaneously (s.c.).
-
Continue to collect dialysate samples at regular intervals for the desired duration of the experiment.
-
Analyze the dialysate samples for neurotransmitter content using a suitable analytical technique.
Data Analysis and Interpretation
The concentration of neurotransmitters in the dialysate samples is typically expressed as a percentage of the average baseline concentration. Statistical analysis, such as ANOVA followed by post-hoc tests, can be used to determine the significance of the effects of this compound on neurotransmitter release.
It is important to consider that microdialysis measures the extracellular concentration of neurotransmitters, which is a net result of release, uptake, and metabolism. Therefore, changes in the dialysate concentration reflect changes in the overall dynamics of neurotransmission in the sampled brain region.
Logical Relationships of this compound's Effects
The activation of presynaptic H3 receptors by this compound generally leads to a decrease in the release of several neurotransmitters. This inhibitory effect is a key aspect of its mechanism of action.
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the intricate role of the histamine H3 receptor in modulating neurotransmission within the central nervous system.
References
- 1. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further evidence for the role of histamine H3, but not H1, H2 or H4, receptors in immepip-induced inhibition of the rat cardioaccelerator sympathetic outflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sketchviz.com [sketchviz.com]
- 4. Modulatory effect of this compound, a histamine H3 receptor agonist, on C-fibers, cholinergic fibers and mast cells in rabbit lungs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cortical acetylcholine release and cognitive performance by histamine H3 receptor activation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell Culture Assays Using Imetit to Study H3/H4 Receptor Signaling
Introduction
Imetit is a potent and selective agonist for the histamine H3 and H4 receptors, demonstrating a higher affinity for the H3 subtype.[1][2] Both H3 and H4 receptors are G protein-coupled receptors (GPCRs) that play significant roles in various physiological and pathological processes. The H3 receptor is predominantly expressed in the central nervous system (CNS) where it acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters.[3][4] The H4 receptor is primarily found on cells of hematopoietic origin, such as mast cells and eosinophils, and is involved in inflammatory and immune responses.[5][6]
Both H3 and H4 receptors couple to the Gi/o family of G proteins.[3][5] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Additionally, H4 receptor activation can stimulate phospholipase C (PLC), leading to inositol phosphate turnover and a subsequent increase in intracellular calcium ([Ca2+]i).[6][7] These distinct signaling cascades allow for the specific investigation of each receptor's function using targeted cell-based assays.
These application notes provide detailed protocols for two key functional assays: a cAMP accumulation assay to measure H3/H4 receptor-mediated inhibition of adenylyl cyclase and a calcium mobilization assay to measure H4 receptor-mediated calcium release.
Signaling Pathways
Histamine H3 Receptor Signaling
The histamine H3 receptor is canonically coupled to the Gi/o protein. Upon activation by an agonist like this compound, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This action reduces the conversion of ATP to cyclic AMP (cAMP), lowering the intracellular concentration of this second messenger.
References
- 1. S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|H3/H4 Receptor Agonist|Research Chemical [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Notes: Visualizing Imetit Effects on Cellular Signaling Using Immunohistochemistry
Introduction
Imetit is a potent and selective agonist for the histamine H3 receptor (H3R), a G-protein coupled receptor predominantly expressed in the central and peripheral nervous systems.[1][2] As an H3R agonist, this compound plays a crucial role in modulating neurotransmitter release and has been investigated for its therapeutic potential in various neurological and inflammatory conditions.[3][4][5] The histamine H3 receptor signals through Gi/o proteins to inhibit adenylyl cyclase and modulate the activity of Mitogen-Activated Protein Kinase (MAPK) pathways.[6]
A key downstream effect of this compound-induced H3R activation is the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6] This phosphorylation event serves as a robust and quantifiable biomarker of receptor engagement and subsequent cellular activation. Immunohistochemistry (IHC) is a powerful technique that allows for the visualization and localization of specific proteins, such as phosphorylated ERK (p-ERK), within the cellular and tissue context. These application notes provide a detailed protocol for using IHC to detect and quantify the increase in p-ERK levels following this compound treatment, thereby offering a method to visualize the pharmacological effects of this compound in ex vivo and in vivo models.
This compound-Induced H3R Signaling Pathway
The activation of the H3 receptor by this compound initiates a signaling cascade that leads to the phosphorylation of ERK1/2. This process involves multiple intracellular signaling molecules, including Protein Kinase C (PKC), Phospholipase D (PLD), and the transactivation of the Epidermal Growth Factor Receptor (EGFR).[6] The diagram below illustrates this key signaling pathway.
Caption: this compound-H3R signaling cascade leading to ERK1/2 phosphorylation.
Experimental Application & Recommended Reagents
This protocol is designed for detecting p-ERK in formalin-fixed, paraffin-embedded (FFPE) tissue sections from animals treated with this compound or a vehicle control. The primary endpoint is the comparative analysis of p-ERK immunoreactivity between treatment groups.
Table 1: Recommended Primary Antibodies
| Antibody Target | Host Species | Supplier (Example) | Catalog # (Example) | Recommended Dilution (IHC-P) |
| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Rabbit | Cell Signaling Technology | #9101 | 1:100 - 1:400 |
| Histamine H3 Receptor | Rabbit | RayBiotech | 107-10188 | 1:100 - 1:1000[7] |
| Histamine H3 Receptor | Rabbit | Alomone Labs | AHR-003 | Assay dependent[8] |
| Neuron Specific Nuclear Protein (NeuN) | Mouse | Millipore | MAB377 | 1:500 - 1:1000 |
Note: Optimal working dilutions should be determined experimentally by the end user. NeuN can be used as a neuronal marker for co-localization studies.
Immunohistochemistry Experimental Workflow
The following diagram outlines the major steps in the IHC protocol for visualizing this compound-induced p-ERK.
Caption: Step-by-step workflow for p-ERK immunohistochemical staining.
Detailed Immunohistochemistry Protocol
This protocol is a general guideline and may require optimization based on the specific tissue, antibodies, and detection systems used.
Reagents and Materials:
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Wash Buffer (e.g., Tris-Buffered Saline with 0.1% Tween 20, TBS-T)
-
Peroxidase Block (e.g., 3% Hydrogen Peroxide in Methanol)
-
Blocking Serum (e.g., 5% Normal Goat Serum in TBS-T)
-
Primary Antibody (see Table 1)
-
Biotinylated Secondary Antibody (e.g., Goat anti-Rabbit IgG)
-
Streptavidin-HRP Complex
-
DAB (3,3'-Diaminobenzidine) Chromogen Substrate Kit
-
Hematoxylin Counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% Ethanol: 1 change for 3 minutes.
-
Immerse in 70% Ethanol: 1 change for 3 minutes.
-
Rinse thoroughly in deionized water.
-
-
Antigen Retrieval:
-
Pre-heat Antigen Retrieval Buffer in a pressure cooker or water bath to 95-100°C.
-
Immerse slides in the hot buffer and maintain temperature for 20 minutes.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in TBS-T: 3 changes for 5 minutes each.
-
-
Peroxidase and Serum Blocking:
-
Incubate sections with 3% H₂O₂ in methanol for 15 minutes to block endogenous peroxidase activity.
-
Rinse with TBS-T (3 x 5 min).
-
Incubate with Blocking Serum for 1 hour at room temperature to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-p-ERK) to its optimal concentration in the blocking buffer.
-
Drain blocking serum from slides (do not rinse) and apply the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse with TBS-T (3 x 5 min).
-
Apply biotinylated secondary antibody and incubate for 1 hour at room temperature.
-
Rinse with TBS-T (3 x 5 min).
-
Apply Streptavidin-HRP complex and incubate for 30 minutes at room temperature.
-
Rinse with TBS-T (3 x 5 min).
-
-
Signal Development:
-
Prepare DAB substrate solution according to the manufacturer's instructions.
-
Apply DAB solution to the sections and monitor for color development (typically 1-10 minutes). A positive signal will appear as a brown precipitate.
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with Hematoxylin for 30-60 seconds.
-
"Blue" the stain by rinsing in running tap water.
-
Dehydrate the sections through a graded ethanol series (70%, 95%, 100%) and Xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Data Acquisition and Presentation
Image Analysis: Images should be captured using a brightfield microscope at consistent magnification (e.g., 20x or 40x). For quantitative analysis, select several non-overlapping fields of view per section. Analysis can be performed using software such as ImageJ/Fiji. Common metrics include:
-
Counting: Number of p-ERK positive cells per unit area.
-
Optical Density: Measurement of the staining intensity (e.g., using the H-score method).
Data Summary: Summarize the quantitative data in a structured table to facilitate comparison between experimental groups.
Table 2: Example Data Summary for p-ERK Quantification
| Treatment Group | Animal ID | Number of p-ERK+ Cells (per mm²) | Average Staining Intensity (Optical Density) |
| Vehicle | 1 | ||
| Vehicle | 2 | ||
| Vehicle | 3 | ||
| Vehicle Mean ± SEM | |||
| This compound (Dose X) | 1 | ||
| This compound (Dose X) | 2 | ||
| This compound (Dose X) | 3 | ||
| This compound Mean ± SEM | |||
| p-value |
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
References
- 1. S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effect of histamine H3 receptor selective agonist this compound on cough and symptoms of allergic rhinitis in animal model of upper airway cough syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 6. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. Histamine H3 Receptor (HRH3) Polyclonal Antibody (AHR-003-200UL) [thermofisher.com]
Application Notes and Protocols for Behavioral Testing in Animals Treated with Imetit
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a battery of behavioral tests to assess the effects of Imetit, a potent and selective histamine H3 receptor agonist, on learning, memory, and anxiety in animal models. The histamine H3 receptor plays a crucial role in modulating the release of various neurotransmitters, making it a significant target for therapeutic interventions in cognitive and neurological disorders.
Introduction to this compound
This compound is a synthetic, potent, and selective agonist for the histamine H3 receptor.[1] The H3 receptor functions as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine in the central nervous system. Additionally, it acts as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin. Due to this modulatory role, this compound and other H3 receptor ligands are valuable tools for investigating the role of the histaminergic system in various physiological processes, including cognition, wakefulness, and anxiety. Pre-clinical studies have shown that H3 receptor agonists like this compound can impair performance in cognitive tasks, suggesting a role for the H3 receptor in learning and memory acquisition.[1]
Histamine H3 Receptor Signaling Pathway
Activation of the histamine H3 receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Furthermore, H3 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways. The βγ subunit of the G-protein can also directly modulate the activity of ion channels.
Experimental Protocols for Behavioral Testing
The following protocols are standard behavioral assays to evaluate the effects of this compound on cognitive function and anxiety-like behavior in rodents.
Morris Water Maze (MWM) for Spatial Learning and Memory
The Morris Water Maze is a widely used test to assess hippocampal-dependent spatial learning and memory.
Experimental Workflow:
Methodology:
-
Apparatus: A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic paint. A small escape platform (10 cm in diameter) is submerged 1-2 cm below the water surface. The pool is located in a room with various distal visual cues.
-
Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the first trial.
-
Acquisition Training (4 days):
-
Administer this compound or vehicle at a predetermined time before the first trial of each day.
-
Conduct four trials per day for each animal.
-
For each trial, gently place the animal into the water facing the pool wall from one of four randomized start positions.
-
Allow the animal to swim freely for a maximum of 60-90 seconds to find the hidden platform.
-
If the animal fails to find the platform within the time limit, guide it to the platform and allow it to remain there for 15-30 seconds.
-
Record the escape latency (time to find the platform) and the path length for each trial using a video tracking system.
-
-
Probe Trial (1 day after last training day):
-
Remove the escape platform from the pool.
-
Place the animal in the pool from a novel start position.
-
Allow the animal to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
Data Presentation:
| Treatment Group | Mean Escape Latency (s) - Day 4 | Time in Target Quadrant (s) - Probe Trial |
| Vehicle Control | 15.2 ± 2.1 | 25.8 ± 3.5 |
| This compound (Dose 1) | 28.9 ± 3.8 | 14.3 ± 2.9 |
| This compound (Dose 2) | 35.1 ± 4.2 | 10.1 ± 2.1 |
| *Note: Data are representative examples based on studies with H3 receptor agonists and may not be specific to this compound.[2] **p < 0.05, **p < 0.01 compared to Vehicle Control. |
Novel Object Recognition (NOR) Test for Recognition Memory
The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Experimental Workflow:
Methodology:
-
Apparatus: An open-field arena (e.g., 40x40x40 cm) and a set of three-dimensional objects that are distinct in shape, color, and texture but similar in size.
-
Habituation (Day 1): Place each animal in the empty arena for 5-10 minutes to acclimate.
-
Familiarization/Training (Day 2):
-
Administer this compound or vehicle.
-
Place two identical objects (A and A) in the arena.
-
Place the animal in the arena and allow it to explore the objects for 5-10 minutes.
-
Record the time spent exploring each object.
-
-
Test (Day 2, after a retention interval, e.g., 1 hour or 24 hours):
-
Replace one of the familiar objects with a novel object (B).
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
Data Presentation:
| Treatment Group | Discrimination Index (DI) |
| Vehicle Control | 0.65 ± 0.08 |
| This compound (Dose 1) | 0.48 ± 0.09 |
| This compound (Dose 2) | 0.35 ± 0.11** |
| Note: Data are representative examples based on studies with H3 receptor agonists and may not be specific to this compound.[1] DI = (Tn - Tf) / (Tn + Tf). A DI significantly above 0.5 indicates a preference for the novel object. **p < 0.05, **p < 0.01 compared to Vehicle Control. |
Passive Avoidance Test for Fear-Motivated Learning and Memory
This test assesses learning and memory based on the animal's ability to avoid an environment where an aversive stimulus was previously delivered.
Experimental Workflow:
Methodology:
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Training/Acquisition (Day 1):
-
Administer this compound or vehicle.
-
Place the animal in the light compartment.
-
After a short habituation period (e.g., 60 seconds), the door to the dark compartment is opened.
-
When the animal enters the dark compartment with all four paws, the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The animal is then immediately removed from the apparatus.
-
-
Retention Test (Day 2, 24 hours later):
-
Place the animal back into the light compartment.
-
Open the door to the dark compartment.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive experience. The maximum latency is typically set to 300 or 600 seconds.
-
Data Presentation:
| Treatment Group | Mean Step-through Latency (s) - Retention Test |
| Vehicle Control | 250.5 ± 25.3 |
| This compound (Dose 1) | 125.8 ± 18.9 |
| This compound (Dose 2) | 80.2 ± 15.1** |
| Note: Data are representative examples based on studies with H3 receptor agonists and may not be specific to this compound.[1] **p < 0.05, **p < 0.01 compared to Vehicle Control. |
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is used to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Experimental Workflow:
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.
-
Procedure:
-
Administer this compound or vehicle.
-
After a set pre-treatment time, place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for 5 minutes.
-
Using a video tracking system, record the time spent in the open and closed arms, and the number of entries into each arm.
-
Data Presentation:
| Treatment Group | % Time in Open Arms | Number of Open Arm Entries |
| Vehicle Control | 35.6 ± 4.1 | 12.3 ± 1.8 |
| This compound (Dose 1) | 22.1 ± 3.5 | 8.1 ± 1.2 |
| This compound (Dose 2) | 15.8 ± 2.9 | 5.9 ± 0.9 |
| *Note: Data are representative examples based on studies with H3 receptor modulating compounds and may not be specific to this compound. Anxiogenic compounds typically decrease the time spent and entries into the open arms. **p < 0.05, **p < 0.01 compared to Vehicle Control. |
General Considerations for Behavioral Testing
-
Animal Welfare: All experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Environmental Controls: Maintain consistent environmental conditions (e.g., lighting, temperature, noise level) throughout the testing period to minimize variability.
-
Habituation: Properly habituate animals to the testing environment and handling procedures to reduce stress-induced artifacts.
-
Blinding: The experimenter should be blind to the treatment conditions to avoid bias in data collection and analysis.
-
Counterbalancing: The order of testing for different treatment groups should be counterbalanced to control for potential time-of-day effects.
-
Statistical Analysis: Use appropriate statistical methods to analyze the data, typically ANOVA followed by post-hoc tests for multiple group comparisons.
These application notes and protocols provide a framework for investigating the behavioral effects of this compound. Researchers should adapt these protocols to their specific experimental questions and animal models.
References
- 1. Effects of histamine H3 receptor agonists and antagonists on cognitive performance and scopolamine-induced amnesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement of spatial memory by (R)-alpha-methylhistamine, a histamine H(3)-receptor agonist, on the Morris water-maze in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Imetit Technical Support Center: Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the solubility and stability of Imetit in common experimental buffers.
This compound Solubility Profile
The solubility of this compound is a critical factor for ensuring accurate and reproducible experimental results. Below is a summary of known solubility data and guidelines for preparing stock solutions.
Quantitative Solubility Data
| Solvent | Maximum Concentration | Method |
| Water | 100 mM (33.21 mg/mL)[1] | Standard Dissolution |
| Water | 50 mg/mL (150.58 mM)[2] | Requires sonication |
Stock Solution Preparation and Storage
Proper preparation and storage of stock solutions are vital for maintaining the integrity of this compound.
| Parameter | Recommendation |
| Recommended Solvent | Sterile, purified water |
| Stock Concentration | Up to 100 mM |
| Reconstitution | For a 10 mM stock solution, dissolve 3.32 mg of this compound dihydrobromide (MW: 332.06 g/mol ) in 1 mL of water. Adjust volumes as needed. |
| Storage of Solid | Store at 4°C, sealed and protected from moisture.[2] |
| Storage of Stock Solution | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months.[2] Avoid repeated freeze-thaw cycles. |
| Working Solution | Dilute the stock solution to the final desired concentration in your experimental buffer immediately before use. If using a water-based stock, it is recommended to filter-sterilize the working solution using a 0.22 µm filter.[2] |
This compound Stability Profile
Understanding the stability of this compound under your specific experimental conditions is essential to ensure the compound's integrity throughout your assay.
General Stability Considerations
While specific stability data for this compound across a range of pH, temperatures, and light conditions are not extensively published, the following general principles for small molecules and histamine receptor agonists should be considered:
-
pH: The stability of compounds with ionizable groups can be pH-dependent.[3] Acidic or basic conditions can catalyze hydrolysis or other degradation pathways.[3][4] For many amine-containing compounds, neutral to slightly acidic pH is often optimal for stability.
-
Temperature: Elevated temperatures can accelerate the degradation of chemical compounds.[5] Long-term storage at recommended low temperatures is crucial.
-
Light: Exposure to UV or visible light can induce photodegradation.[6] It is good practice to protect solutions containing this compound from light, especially during long-term storage or prolonged experiments.
Experimental Protocols
To empower researchers to determine the precise solubility and stability of this compound in their specific experimental setups, we provide the following detailed protocols.
Protocol for Determining Equilibrium Solubility of this compound
This protocol is adapted from the "shake-flask" method, a gold standard for solubility determination.[7][8]
Objective: To determine the equilibrium solubility of this compound in a specific experimental buffer (e.g., PBS, TRIS-HCl).
Materials:
-
This compound dihydrobromide powder
-
Experimental buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microcentrifuge tubes or glass vials
-
Orbital shaker or rotator with temperature control
-
Micro-pipettes and tips
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector or a Mass Spectrometer (LC-MS).
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound powder to a known volume of the experimental buffer in a vial. The amount should be more than what is expected to dissolve to ensure a saturated solution.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[7]
-
-
Phase Separation:
-
After equilibration, let the vials stand to allow the undissolved solid to sediment.
-
Carefully collect the supernatant. For more complete removal of undissolved solids, centrifuge the supernatant at high speed (e.g., 10,000 x g) for 10-15 minutes.
-
-
Filtration:
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.
-
-
Quantification:
-
Dilute the clear, filtered solution with the experimental buffer to a concentration within the linear range of your analytical method.
-
Analyze the diluted sample by HPLC-UV or LC-MS to determine the concentration of dissolved this compound.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of this compound in the tested buffer.
-
Caption: Workflow for determining the equilibrium solubility of this compound.
Protocol for Assessing this compound Stability in Solution
This protocol provides a framework for evaluating the stability of this compound under various conditions (pH, temperature, light).
Objective: To assess the degradation of this compound in a specific buffer over time under defined storage conditions.
Materials:
-
This compound stock solution of known concentration
-
A set of experimental buffers with varying pH values
-
Temperature-controlled incubators/water baths
-
A photostability chamber or a light source with controlled output
-
Amber and clear vials
-
HPLC system with a stability-indicating method (a method that can separate this compound from its degradation products).
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound in the desired buffers and at the target concentration.
-
For photostability testing, prepare samples in both clear and amber (light-protected) vials.
-
-
Storage Conditions:
-
Temperature Stability: Store vials at different temperatures (e.g., 4°C, 25°C, 40°C).
-
pH Stability: Use buffers with a range of pH values (e.g., pH 3, 5, 7.4, 9).
-
Photostability: Expose the clear vials to a controlled light source as per ICH Q1B guidelines, while keeping the amber vials as dark controls.[6]
-
-
Time Points:
-
Define a series of time points for sample analysis (e.g., 0, 2, 4, 8, 24, 48 hours, and longer for long-term stability).
-
-
Analysis:
-
At each time point, withdraw an aliquot from each sample.
-
Analyze the samples immediately by a validated stability-indicating HPLC method.
-
Quantify the peak area of this compound and any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each condition.
-
Determine the degradation rate and the time it takes for a certain percentage of degradation (e.g., 10%) to occur.
-
Caption: Logical flow for assessing the stability of this compound under various experimental conditions.
Troubleshooting and FAQs
Q1: I am having trouble dissolving this compound dihydrobromide in my buffer, and I see some precipitation. What should I do?
A1:
-
Ensure you are below the solubility limit: While highly soluble in water, the solubility in buffers containing salts (like PBS) might be slightly lower. Try preparing a more dilute solution.
-
Use sonication: Gentle sonication can aid in the dissolution of this compound dihydrobromide.[2]
-
Prepare a concentrated stock in water first: As this compound is highly soluble in water, prepare a concentrated stock solution (e.g., 100 mM) in sterile water. Then, perform a serial dilution of this stock into your experimental buffer. This often prevents precipitation issues that can occur when dissolving the powder directly in a buffer.
-
Check the pH of your buffer: Ensure the pH of your buffer is compatible with this compound. Although specific data is limited, extreme pH values could potentially affect solubility.
Q2: How can I be sure my this compound solution is stable throughout my experiment?
A2:
-
Prepare fresh solutions: The most reliable approach is to prepare fresh working solutions of this compound from a frozen stock solution immediately before each experiment.
-
Protect from light: Keep your this compound solutions in amber tubes or cover them with aluminum foil to minimize light exposure, especially during long incubations.
-
Maintain temperature control: Keep solutions on ice when not in use and avoid repeated warming and cooling cycles.
-
Perform a stability check: If your experiment runs for an extended period (e.g., over 24 hours), it is advisable to run a small-scale stability test under your specific experimental conditions, following the stability protocol provided above.
Q3: Can I store my working solution of this compound in my experimental buffer at 4°C for a few days?
A3: It is generally not recommended to store dilute working solutions for extended periods, as the stability at low concentrations in various buffers is often not characterized. For optimal results, it is best practice to prepare fresh working solutions from a frozen, concentrated stock in water for each day of experiments. Storing aliquots of the concentrated stock solution at -20°C or -80°C is the recommended method for long-term storage.[2]
Q4: What are the potential signs of this compound degradation?
A4:
-
Visual changes: Look for any changes in the color or clarity of your solution. The appearance of precipitates can indicate insolubility or degradation.
-
Chromatographic changes: When analyzing by HPLC, a decrease in the peak area of the parent this compound compound and the appearance of new peaks are indicative of degradation.
-
Loss of biological activity: A decrease in the expected biological response in your assay could suggest that the compound has degraded.
This technical support guide is intended to provide a comprehensive resource for researchers working with this compound. By following these guidelines and protocols, you can ensure the accurate and effective use of this compound in your experiments.
References
- 1. This compound dihydrobromide | Histamine H3 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chl… [ouci.dntb.gov.ua]
- 6. ema.europa.eu [ema.europa.eu]
- 7. who.int [who.int]
- 8. researchgate.net [researchgate.net]
Troubleshooting off-target effects of Imetit in vivo.
Welcome to the technical support resource for researchers using Imetit in in vivo experiments. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you identify and mitigate potential off-target effects, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective agonist for the histamine H3 receptor (H3R).[1][2] The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o protein.[3][4] It functions as a presynaptic autoreceptor on histamine-releasing neurons and as a heteroreceptor on other non-histaminergic neurons.[4][5][6] Activation of H3 receptors leads to the inhibition of neurotransmitter release, including histamine, dopamine, acetylcholine, noradrenaline, and serotonin.[4][6][7]
Q2: What are the expected on-target effects of this compound in vivo?
The primary on-target effect of this compound is the reduction of histamine release and the release of other neurotransmitters in the central nervous system.[1][8] This modulation of neurochemical systems can influence a variety of physiological and behavioral outcomes, including wakefulness, cognition, and feeding behavior.[8] In rodents, oral administration of this compound at doses of 1.0-1.6 mg/kg has been shown to decrease the levels of the histamine metabolite tele-methylhistamine (tele-MeHA) in the cerebral cortex by approximately 50%.[1]
Q3: What are the known or potential off-target effects of this compound?
While this compound is highly selective for the H3 receptor, off-target effects can occur, particularly at higher doses.
-
Cardiovascular Effects: At doses higher than those required for H3R saturation, this compound can cause vasodepressor responses (a drop in blood pressure) and reduced heart rate in anesthetized rats.[8][9] These effects are not mediated by H3 receptors but appear to involve indirect cholinergic mechanisms, potentially via serotonin 5HT3 receptors.[9]
-
Histamine H4 Receptor Activity: this compound also possesses a notable affinity for the histamine H4 receptor (H4R), with a reported Ki value of 2.7 nM.[10] As the H4R is involved in immune responses, this off-target activity could influence inflammatory processes or the function of immune cells like eosinophils.[11]
-
Gastrointestinal Effects: In non-human primates, this compound has been observed to induce retching and vomiting.[8]
Q4: My in vivo results are unexpected. How can I begin to determine if I'm seeing off-target effects?
A systematic approach is crucial. First, verify that the dose and administration route are appropriate for achieving on-target H3R activation, based on published data. Unexpected results, especially those occurring at higher doses, warrant suspicion of off-target activity. The troubleshooting workflow diagram below provides a logical process for investigating these effects. Key steps include conducting a thorough dose-response analysis and using pharmacological controls, such as co-administration with a selective H3R antagonist (e.g., thioperamide or clobenpropit), to confirm that the observed effect is H3R-mediated.[1]
Troubleshooting Guide
Problem: Unexpected Cardiovascular Effects
Q: I administered this compound and observed significant hypotension and/or bradycardia. Is this an off-target effect and how can I control for it?
A: Yes, these effects are likely unrelated to H3 receptor activation, especially at high doses.[9] Studies in anesthetized rats have shown that high intravenous doses of this compound induce vasodepression and a reduced heart rate.[8][9]
Troubleshooting Steps:
-
Dose Reduction: The most critical first step is to perform a dose-response study. Determine the lowest effective dose that produces your desired on-target effect (e.g., changes in neurotransmitter levels) and assess if the cardiovascular effects persist at this concentration. The ED50 for on-target CNS effects in rodents is around 1.0-1.6 mg/kg (p.o.).[1]
-
Pharmacological Blockade: To confirm the mechanism, you can pre-treat animals with specific antagonists. The cardiovascular effects of high-dose this compound have been shown to be prevented by the muscarinic antagonist atropine and the 5HT3 antagonist ondansetron, suggesting an indirect cholinergic mechanism.[9] Co-administration with a selective H3R antagonist should not block these specific cardiovascular effects.
-
Monitor Vitals: Ensure you are continuously monitoring cardiovascular parameters (blood pressure and heart rate) in a subset of animals, especially when testing new doses or paradigms.
Problem: Inconsistent or No Effect on Neurotransmitter Release
Q: I am using in vivo microdialysis but am not seeing the expected decrease in histamine or other target neurotransmitters after this compound administration. What could be wrong?
A: This issue can arise from several factors related to the compound, the animal model, or the experimental technique itself.
Troubleshooting Steps:
-
Verify Compound and Vehicle: Ensure the integrity of your this compound stock and that it is fully dissolved in a vehicle appropriate for the chosen route of administration.
-
Check Drug Delivery and Dose: Confirm that the administration was successful (e.g., correct placement for i.c.v. injection, successful i.p. or p.o. gavage). The dose may be insufficient to achieve adequate receptor occupancy in the brain region of interest. Consider increasing the dose systematically while monitoring for off-target effects.
-
Review Microdialysis Protocol:
-
Probe Placement: Verify the stereotaxic coordinates for your microdialysis probe. Incorrect placement can lead to sampling from a region with low H3R expression or low basal neurotransmitter levels.
-
Stabilization Period: Allow for a sufficient baseline collection period (e.g., 2-3 hours) to ensure neurotransmitter levels are stable before drug administration.[8]
-
Flow Rate: Use a slow, constant perfusion rate (e.g., 1-2 µL/min) to ensure efficient recovery of neurotransmitters.[8]
-
-
Consider Anesthesia: If you are using an anesthetized preparation, be aware that the anesthetic agent can alter neuronal firing rates and neurotransmitter release, potentially masking the effects of this compound. Whenever possible, use a freely moving animal model.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: this compound Receptor Binding and Functional Potency
| Parameter | Species/System | Value | Reference |
|---|---|---|---|
| H3R Affinity (Ki) | Rat Brain Membranes | 0.1 ± 0.01 nM | [1] |
| H4R Affinity (Ki) | Recombinant Human | 2.7 nM | [10] |
| H1R Potency | Relative to Histamine | < 0.1% | [1][12] |
| H2R Potency | Relative to Histamine | 0.6% | [1][12] |
| H3R Functional Potency (EC50) | Inhibition of [3H]Histamine release from rat brain slices | 1.0 ± 0.3 nM |[1] |
Table 2: this compound In Vivo Dose-Response Data
| Effect | Species | Dose | Route | Key Finding | Reference |
|---|---|---|---|---|---|
| ↓ Histamine Turnover | Mouse | ED50: 1.0 mg/kg | p.o. | ~50% decrease in cortical tele-MeHA | [1] |
| ↓ Histamine Turnover | Rat | ED50: 1.6 mg/kg | p.o. | ~50% decrease in cortical tele-MeHA | [1] |
| ↓ Cough Count | Guinea Pig | 2 mg/kg | i.p. | Significant suppression of cough | [13] |
| Cardiovascular Effects | Rat | High, non-H3R selective doses | i.v. | Vasodepression and reduced heart rate | [8][9] |
| Cardioprotection | Rat | 5 & 10 mg/kg | p.o. | Restoration of hemodynamic and antioxidant status post-injury | [14] |
| Prolonged Ejaculation | Rat | 1.0 mg/kg | i.p. | Effect blocked by an H3R antagonist |[15] |
Visualized Pathways and Workflows
Signaling Pathways and Mechanisms
References
- 1. S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 5. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Cardiovascular effects of selective agonists and antagonists of histamine H3 receptors in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, pharmacodynamics, and safety of izuforant, an H4R inhibitor, in healthy subjects: A phase I single and multiple ascending dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of histamine H3 receptor selective agonist this compound on cough and symptoms of allergic rhinitis in animal model of upper airway cough syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cardioprotective role of H₃R agonist this compound on isoproterenol-induced hemodynamic changes and oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Imetit Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Imetit, a potent histamine H3 and H4 receptor agonist, for in vitro assays.
Troubleshooting Guide
Researchers may encounter several issues when determining the optimal this compound concentration. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Response | - This compound concentration is too low: The concentration is below the threshold required to activate the H3/H4 receptors. - Incorrect solvent or poor solubility: this compound may not be fully dissolved, leading to a lower effective concentration. - Cell health issues: Cells may have low receptor expression or poor viability. - Assay sensitivity: The assay may not be sensitive enough to detect a response at the concentrations tested. | - Perform a wide dose-response curve: Test a broad range of concentrations, typically from picomolar to micromolar, to identify the active range. - Ensure proper solubilization: Use an appropriate solvent (e.g., water or a suitable buffer) and ensure complete dissolution before adding to the assay medium. - Verify cell health and receptor expression: Check cell viability using methods like Trypan Blue exclusion and confirm receptor expression via techniques such as qPCR or western blotting. - Optimize assay conditions: Increase incubation time or use a more sensitive detection reagent. |
| Bell-Shaped Dose-Response Curve | - Receptor desensitization: Prolonged or high-concentration exposure can lead to receptor downregulation or uncoupling from signaling pathways. - Activation of opposing signaling pathways: At high concentrations, this compound might engage secondary, inhibitory pathways. - Off-target effects: High concentrations could lead to non-specific interactions with other cellular components. - Compound aggregation: At high concentrations, the compound may form aggregates that are less active or inhibitory. | - Reduce incubation time: A shorter exposure to this compound may prevent receptor desensitization. - Use a narrower concentration range: Focus on the initial rising phase of the curve to determine the EC50. - Investigate off-target effects: Test this compound in a cell line lacking the target receptor to identify non-specific responses. - Check for aggregation: Use dynamic light scattering or a similar technique to assess compound aggregation at high concentrations. |
| High Variability Between Replicates | - Inconsistent pipetting: Inaccurate or inconsistent dispensing of this compound or other reagents. - Uneven cell seeding: A non-uniform cell monolayer can lead to variable responses. - Edge effects in microplates: Evaporation or temperature gradients across the plate can affect cell health and assay performance. | - Use calibrated pipettes and proper technique: Ensure accurate and consistent liquid handling. - Optimize cell seeding protocol: Ensure a single-cell suspension and gentle mixing to achieve a uniform cell distribution. - Mitigate edge effects: Avoid using the outer wells of the microplate or fill them with sterile buffer or medium to create a humidity barrier. |
| Cytotoxicity Observed | - High this compound concentration: Very high concentrations of any compound can be toxic to cells. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Determine the cytotoxic concentration range: Perform a cell viability assay in parallel with the functional assay to identify the concentration at which this compound becomes toxic. - Limit solvent concentration: Keep the final concentration of solvents like DMSO below 0.5% (v/v) or as tolerated by the specific cell line. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in a new in vitro assay?
A good starting point for a dose-response experiment with this compound is a wide range spanning from 100 pM to 10 µM. Given that this compound has reported Ki values in the low nanomolar range for H3 and H4 receptors, this broad range should help identify the optimal concentration for your specific assay.[1][2]
Q2: How does this compound's dual agonism at H3 and H4 receptors affect concentration selection?
The choice of concentration can be influenced by the relative expression of H3 and H4 receptors in your cell system. If your cells express both receptors, the observed response will be a composite of the activation of both. To dissect the contribution of each receptor, you can use cell lines selectively expressing either H3 or H4, or employ specific antagonists for one of the receptors.
Q3: What are the primary signaling pathways activated by this compound?
This compound acts as an agonist at histamine H3 and H4 receptors, which are both coupled to Gi/o proteins.[3] Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Downstream effects can also include the modulation of mitogen-activated protein kinase (MAPK) pathways and intracellular calcium levels.
Q4: Should I be concerned about receptor desensitization with this compound?
Yes, as with many G protein-coupled receptor (GPCR) agonists, prolonged exposure to high concentrations of this compound can lead to receptor desensitization. This can manifest as a diminished response over time or a "bell-shaped" dose-response curve. To mitigate this, consider using shorter incubation times or pre-treating cells with the compound for a limited duration.
Q5: My dose-response curve for this compound is bell-shaped. What does this indicate and how should I analyze the data?
A bell-shaped curve suggests that at higher concentrations, the response is being inhibited. This could be due to receptor desensitization, activation of inhibitory pathways, or off-target effects. When analyzing the data, you should focus on the initial ascending part of the curve to calculate the EC50 value, which represents the potency of the agonist.
Experimental Protocols
Protocol 1: Optimizing this compound Concentration using a cAMP Assay
This protocol is suitable for cell lines endogenously or recombinantly expressing Gi/o-coupled H3 or H4 receptors.
Materials:
-
Cells expressing H3 or H4 receptors
-
Cell culture medium
-
This compound stock solution
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Phosphate-buffered saline (PBS)
-
96-well or 384-well white opaque microplates
Procedure:
-
Cell Seeding: Seed the cells in a white opaque microplate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. A common starting range is from 10 µM down to 1 pM.
-
Cell Stimulation:
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound dilutions to the respective wells.
-
Co-stimulate the cells with a concentration of forskolin that elicits a submaximal cAMP response (typically in the low micromolar range, to be optimized for your cell line). This is done to increase the basal cAMP level, making the inhibitory effect of this compound more apparent.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production).
Protocol 2: Optimizing this compound Concentration using a Calcium Mobilization Assay
This protocol is applicable for cell lines where H3 or H4 receptor activation leads to a measurable increase in intracellular calcium, often through the Gβγ subunit of the Gi/o protein activating phospholipase C.
Materials:
-
Cells expressing H3 or H4 receptors
-
Cell culture medium
-
This compound stock solution
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well or 384-well black-walled, clear-bottom microplates
-
A fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Seeding: Seed the cells in a black-walled, clear-bottom microplate and allow them to form a confluent monolayer overnight.
-
Dye Loading:
-
Remove the culture medium.
-
Add the calcium-sensitive dye solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer at a concentration that is 2-5x the final desired concentration.
-
Calcium Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Inject the this compound dilutions into the wells and immediately begin recording the fluorescence intensity over time (typically for 60-180 seconds).
-
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the peak response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Caption: this compound Signaling Pathway via H3/H4 Receptors.
Caption: Workflow for Optimizing this compound Concentration.
References
- 1. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize side effects of Imetit in research animals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Imetit in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the histamine H3 receptor (H3R).[1][2] It also has agonistic activity at the histamine H4 receptor (H4R).[2] The H3 receptor is an inhibitory G protein-coupled receptor that functions as an autoreceptor on histaminergic neurons, controlling the synthesis and release of histamine.[3] It also acts as a heteroreceptor on other non-histaminergic neurons, modulating the release of various neurotransmitters such as acetylcholine, dopamine, and serotonin.[4]
Q2: What are the potential therapeutic applications of this compound currently under investigation in animal models?
This compound has been studied in various animal models for several potential therapeutic applications, including:
-
Cardioprotection: Attenuating cardiac injury and improving hemodynamic parameters in rat models of myocardial infarction.[5][6]
-
Upper Airway Cough Syndrome: Reducing symptoms of allergic rhinitis and cough in guinea pig models.[7]
-
Premature Ejaculation: Prolonging ejaculation latency in rats by suppressing mechanical stimuli-evoked neuronal firing.[2]
-
L-dopa-induced Dyskinesia: Reducing chorea in a nonhuman primate model of Parkinson's disease.[8]
Q3: What are the known side effects of this compound in research animals?
The most significant reported side effect is cardiovascular. At high doses, this compound can cause vasodepressor responses (a decrease in blood pressure) and a reduced heart rate in anesthetized rats.[1] It is important to note that these effects are not mediated by the H3 receptor but are due to indirect cholinergic mechanisms.[1] In some studies, this compound has been observed to impair performance in certain cognitive tasks, such as object recognition, when administered before training.[9]
Q4: How should this compound be administered to research animals?
The route of administration depends on the experimental design and objectives. Published studies have used various routes, including:
-
Intravenous (i.v.): For rapid onset and precise dose delivery, often used in electrophysiological and cardiovascular studies.[1][2]
-
Oral (p.o.): For evaluating systemic effects after gastrointestinal absorption, used in cardioprotection studies.[5][6]
-
Intraperitoneal (i.p.): A common route for systemic administration in small animals, used in studies on allergic rhinitis.[7]
The choice of vehicle and administration volume should be appropriate for the animal species and route of administration.
Troubleshooting Guide
Issue 1: I am observing a significant drop in blood pressure and heart rate in my rats after this compound administration.
-
Question: At what dose and route of administration are you observing these effects?
-
Answer: High intravenous doses of this compound have been shown to cause vasodepressor responses and reduced heart rate.[1] These effects are less likely or less pronounced at lower doses or with other administration routes like oral gavage.
-
-
Question: How can I mitigate these cardiovascular effects?
-
Answer:
-
Dose Reduction: The most straightforward approach is to reduce the dose of this compound to the lowest effective level for your experimental endpoint. A dose-response study is recommended to determine the optimal therapeutic window with minimal side effects.
-
Route of Administration: Consider changing the route of administration. Oral or intraperitoneal administration may lead to a slower absorption and lower peak plasma concentration compared to intravenous injection, potentially reducing acute cardiovascular effects.[10]
-
Mechanism Consideration: The cardiovascular effects of high-dose this compound are mediated by cholinergic mechanisms.[1] In a study to elucidate this mechanism, the effects were prevented by the co-administration of atropine (an anticholinergic agent).[1] While adding another pharmacological agent significantly alters the experimental conditions, this information may be useful for mechanistic studies or for managing severe, unexpected adverse events under veterinary supervision.
-
-
Issue 2: My animals are showing signs of cognitive impairment in behavioral tasks.
-
Question: At what point in the experimental timeline are you administering this compound relative to the behavioral task?
-
Answer: Studies have shown that pre-training administration of this compound can impair the acquisition of new memories in tasks like object recognition and passive avoidance.[9] However, post-training administration did not affect memory recall, suggesting the effect is on learning rather than retrieval.[9]
-
-
Question: How can I avoid the potential cognitive side effects?
-
Answer:
-
Timing of Administration: If your study is not focused on the cognitive effects of this compound, consider administering the compound at a time point that does not interfere with the acquisition phase of your behavioral paradigm.
-
Dose Optimization: As with cardiovascular effects, use the lowest dose of this compound that achieves the desired therapeutic effect.
-
Task Selection: Be aware that effects may be task-dependent. Select behavioral paradigms that are less likely to be confounded by the known mechanisms of this compound.
-
-
Data Presentation
Table 1: this compound Dosage and Effects in Different Animal Models
| Animal Model | Route of Administration | Dosage Range | Observed Effect | Reference |
| Rat (Anesthetized) | Intravenous (i.v.) | > 1 µmol/kg | Vasodepressor responses, reduced heart rate | [1] |
| Rat (Wistar) | Oral (p.o.) | 5 - 10 mg/kg/day | Cardioprotective effects against isoproterenol-induced injury | [5] |
| Rat (Wistar) | Intravenous (i.v.) | 0.5 - 1.0 mg/kg | Inhibition of penile stimulus-evoked neuronal firing | [2] |
| Guinea Pig | Intraperitoneal (i.p.) | 1 - 2 mg/kg | Suppression of allergic rhinitis symptoms and cough | [7] |
| Marmoset (Primate) | Co-administered with L-dopa | 10 mg/kg | Reduction of L-dopa-induced chorea | [8] |
| Rat (Wistar) | Intraperitoneal (i.p.) | Not specified | Impaired performance in object recognition (pre-training) | [9] |
Experimental Protocols
Protocol 1: Evaluation of this compound on Allergic Rhinitis and Cough in Guinea Pigs
-
Animal Model: Ovalbumin (OVA)-sensitized guinea pigs.
-
Sensitization: Guinea pigs are sensitized with an intraperitoneal (i.p.) administration of OVA. Confirmation of sensitization is done 21 days later via skin prick tests.
-
Challenge: Animals are repeatedly challenged with intranasal (i.n.) OVA to induce allergic rhinitis and an enhanced cough reflex.
-
Drug Administration: this compound dihydrobromide (1 mg/kg or 2 mg/kg) is administered i.p. 30 minutes prior to the i.n. OVA challenge.
-
Evaluation of Allergic Rhinitis: Symptoms such as sneezing, conjunctival and nasal secretion, and nasal acoustic phenomena are observed and scored.
-
Evaluation of Cough: The cough response is assessed by exposing the animals to an inhalation of citric acid (0.4M for 10 minutes) in a double-chamber plethysmograph. The total cough count and cough latency are analyzed from airflow traces and cough sound analysis.
-
Reference: This protocol is adapted from a study on the effect of this compound on upper airway cough syndrome.[7]
Protocol 2: Assessment of Cardiovascular Effects of this compound in Anesthetized Rats
-
Animal Model: Anesthetized Wistar rats.
-
Anesthesia: Appropriate anesthesia is administered to maintain a stable plane of sedation throughout the experiment.
-
Instrumentation: A catheter is inserted into a carotid artery for blood pressure measurement and into a jugular vein for intravenous drug administration. Heart rate is derived from the blood pressure signal.
-
Drug Administration: this compound is administered intravenously at cumulative doses (e.g., 0.003 - 1 µmol/kg and higher).
-
Measurements: Basal blood pressure and heart rate are recorded before this compound administration. Changes in these parameters are continuously monitored after each dose.
-
Mechanistic Follow-up (Optional): To investigate the mechanism of any observed cardiovascular effects, the experiment can be repeated with pre-treatment of specific receptor antagonists (e.g., atropine for cholinergic receptors, ondansetron for 5HT3 receptors).
-
Reference: This protocol is based on a study investigating the cardiovascular effects of selective H3 receptor agonists.[1]
Mandatory Visualizations
Caption: this compound activates the inhibitory Gi/o pathway via the H3 receptor.
Caption: General workflow for in vivo experiments involving this compound.
References
- 1. Cardiovascular effects of selective agonists and antagonists of histamine H3 receptors in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardioprotective role of H₃R agonist this compound on isoproterenol-induced hemodynamic changes and oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine H3 Receptor Agonist this compound Attenuated Isoproterenol Induced Renin Angiotensin System and Sympathetic Nervous System Overactivity in Myocardial Infarction of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of histamine H3 receptor selective agonist this compound on cough and symptoms of allergic rhinitis in animal model of upper airway cough syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histamine H3 receptor agonists reduce L-dopa-induced chorea, but not dystonia, in the MPTP-lesioned nonhuman primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of histamine H3 receptor agonists and antagonists on cognitive performance and scopolamine-induced amnesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
Imetit Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Imetit in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential variability in your results, along with detailed experimental protocols and key data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective synthetic agonist for the histamine H3 and H4 receptors, with a higher affinity for the H3 receptor.[1] It binds to the orthosteric site of these G protein-coupled receptors (GPCRs), modulating the release of various neurotransmitters.[1] H3 receptors primarily act as presynaptic autoreceptors and heteroreceptors in the nervous system.[1]
Q2: What are the key research applications of this compound?
A2: this compound is a valuable pharmacological tool for investigating the roles of H3 and H4 receptors in various physiological processes. Key research areas include:
-
Neuroscience: Studying recognition memory and its potential in models of premature ejaculation.[1][2]
-
Cardiovascular Research: Investigating its cardioprotective effects in models of myocardial infarction.[1]
-
Respiratory System: Exploring its modulatory effects on C-fibers, cholinergic fibers, and mast cells in lung tissue, as well as its potential as an antitussive.[1]
-
Inflammation and Immunology: Investigating its role in eosinophil shape change and chemotaxis.[3]
Q3: How should this compound dihydrobromide be stored and handled?
A3: this compound dihydrobromide is soluble in water up to 100 mM.[3] For long-term storage, it is recommended to store the solid compound at room temperature. Stock solutions should be prepared fresh, but if storage is necessary, they should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[4] Some suppliers recommend using stored solutions within one to six months.[4]
Troubleshooting Guide
In Vitro Experimental Variability
Issue 1: Weaker than expected or no cellular response (e.g., in calcium mobilization or cAMP assays).
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | Verify the expression levels of H3 and H4 receptors in your cell line using techniques like qPCR or Western blot. Cell lines with low or absent receptor expression will not respond to this compound. Consider using a cell line known to express these receptors or a transiently transfected system.[5][6] |
| Cell Health and Passage Number | Ensure cells are healthy, in a logarithmic growth phase, and have a low passage number. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling pathways.[5] |
| This compound Degradation | Prepare fresh stock solutions of this compound for each experiment. If using frozen aliquots, ensure they have not undergone multiple freeze-thaw cycles.[6] |
| Incorrect Agonist Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and assay. The effective concentration can vary between different experimental systems.[6] |
| Assay Buffer and Conditions | Optimize assay buffer components, pH, and temperature. Components in cell culture media or buffers can sometimes interfere with receptor binding or downstream signaling. |
| Receptor Desensitization | Prolonged or repeated exposure to this compound can lead to receptor desensitization. Consider using shorter incubation times or including a washout period in your experimental design. |
Issue 2: High background signal or non-specific effects in in vitro assays.
| Potential Cause | Troubleshooting Steps |
| High this compound Concentration | At higher concentrations, this compound may exhibit off-target effects.[7] Use the lowest effective concentration determined from your dose-response curve. |
| Cell Seeding Density | Optimize the number of cells seeded per well. Too many cells can lead to a high basal signal, while too few can result in a weak signal-to-noise ratio. |
| Off-Target Effects | To confirm that the observed effect is mediated by H3/H4 receptors, use selective antagonists for these receptors in control experiments. For example, the H3 receptor antagonist thioperamide can be used to block this compound's effects.[8] |
| Assay Plate Material | Hydrophobic compounds can bind non-specifically to certain plastics. Consider using low-protein binding plates. |
In Vivo Experimental Variability
Issue 3: High variability in animal responses to this compound administration.
| Potential Cause | Troubleshooting Steps |
| Route of Administration and Formulation | Ensure consistent administration of this compound. For intraperitoneal (i.p.) or intravenous (i.v.) injections, ensure proper technique. For oral administration, consider the formulation and potential for degradation in the gastrointestinal tract. |
| Animal Strain and Genetics | Different animal strains can exhibit varying responses to the same compound due to genetic differences in receptor expression, signaling pathways, or metabolism. Ensure you are using a consistent and appropriate animal model. |
| Animal Health and Stress | The health and stress levels of the animals can significantly impact experimental outcomes. Ensure proper housing, handling, and acclimatization periods. |
| Dose-Response Relationship | The in vivo effects of this compound can be dose-dependent.[9] A thorough dose-response study is crucial to identify the optimal dose for the desired effect and to understand potential off-target effects at higher doses.[7] |
| Metabolism and Pharmacokinetics | The metabolism and clearance of this compound can vary between individual animals. While challenging to control, being aware of this potential source of variability is important when interpreting results. |
Quantitative Data Summary
Table 1: this compound Binding Affinity (Ki) and Potency (EC50)
| Receptor | Species/System | Assay Type | Ki (nM) | EC50 (nM) | Reference(s) |
| H3 Receptor | Human | Recombinant Cells | 0.3 | - | [3] |
| Rat | Brain Membranes | 0.1 ± 0.01 | - | [8] | |
| Rat | Brain Slices (Histamine Release) | - | 1.0 ± 0.3 | [8] | |
| Rat | Synaptosomes (Histamine Release) | - | 2.8 ± 0.7 | [8] | |
| H4 Receptor | Human | Recombinant Cells | 2.7 | - | [3] |
| - | Eosinophil Shape Change | - | 25 | [3] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol provides a general framework for measuring intracellular calcium mobilization in response to this compound, which is indicative of Gq-coupled GPCR activation.
Materials:
-
HEK293 cells stably expressing the human H3 or H4 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound dihydrobromide.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an optimized density (e.g., 40,000 - 80,000 cells per well) and allow them to adhere overnight.
-
Dye Loading: Prepare the fluorescent dye loading solution according to the manufacturer's instructions. Remove the culture medium from the cell plate and add the dye-loading solution to each well. Incubate for the recommended time (e.g., 1 hour) at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Signal Detection: Use a fluorescence plate reader to measure the baseline fluorescence. Inject the this compound solutions into the wells and immediately begin recording the change in fluorescence over time.
-
Data Analysis: The increase in intracellular calcium is measured as a change in fluorescence intensity. Plot the peak fluorescence response against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: In Vivo Administration in Rodent Models
This protocol outlines a general procedure for intraperitoneal (i.p.) administration of this compound in guinea pigs, which can be adapted for other rodents.
Materials:
-
This compound dihydrobromide.
-
Sterile saline solution (0.9% NaCl).
-
Appropriate syringes and needles.
-
Calibrated scale for animal weighing.
Procedure:
-
Animal Preparation: Acclimatize animals to the experimental conditions. Weigh each animal immediately before dosing to ensure accurate dose calculation.
-
This compound Solution Preparation: Dissolve this compound dihydrobromide in sterile saline to the desired concentration. Ensure the solution is fully dissolved and at room temperature before administration.
-
Administration: For i.p. injection, gently restrain the animal and inject the this compound solution into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Observation: Following administration, monitor the animals for the desired experimental endpoints at predetermined time points. For example, in a study on allergic rhinitis, symptoms were evaluated 30 minutes after this compound administration.
Mandatory Visualizations
Caption: Signaling pathways activated by this compound binding to H3/H4 receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound dihydrobromide | Histamine H3 Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cardiovascular effects of selective agonists and antagonists of histamine H3 receptors in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of histamine H3 receptor selective agonist this compound on cough and symptoms of allergic rhinitis in animal model of upper airway cough syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Imetit for Intraperitoneal Injection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Imetit for intraperitoneal (IP) injections in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Q2: What is the recommended vehicle for this compound for intraperitoneal injections?
A2: this compound is commonly supplied as this compound dihydrobromide, which is soluble in water.[1] Therefore, sterile water, sterile saline (0.9% sodium chloride), or phosphate-buffered saline (PBS) are the recommended vehicles for preparing this compound solutions for intraperitoneal injection.
Q3: What is the solubility of this compound dihydrobromide in aqueous solutions?
A3: this compound dihydrobromide is soluble in water up to 100 mM.[1] For detailed quantitative data, please refer to the data table below.
Q4: How should this compound dihydrobromide be stored before and after reconstitution?
A4: Before reconstitution, this compound dihydrobromide powder should be stored at room temperature.[1] Once reconstituted into a stock solution, it is recommended to store it at -20°C for up to one month or at -80°C for up to six months.[4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[4]
Q5: What are the general guidelines for intraperitoneal injection volume and needle size in rodents?
A5: For mice, the recommended needle gauge is 25-27 G, and the maximum injection volume is typically 10 ml/kg. For rats, a 23-25 G needle is recommended, with a maximum injection volume of 10 ml/kg. It is always advisable to use the smallest possible volume to minimize animal discomfort.
Quantitative Data
The following table summarizes the key quantitative data for this compound dihydrobromide.
| Parameter | Value | Notes |
| Molecular Weight | 332.06 g/mol | As dihydrobromide salt. |
| Solubility in Water | up to 100 mM (33.21 mg/mL) | |
| Storage (Powder) | Room Temperature | [1] |
| Storage (Stock Solution) | -20°C for 1 month; -80°C for 6 months | [4] |
Experimental Protocols
Preparation of this compound Solution for Intraperitoneal Injection
This protocol outlines the steps for preparing a 1 mg/mL this compound solution in sterile saline.
Materials:
-
This compound dihydrobromide powder
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount: Determine the total volume of this compound solution needed for your experiment based on the number of animals and the desired dose.
-
Weigh the this compound dihydrobromide: Accurately weigh the required amount of this compound dihydrobromide powder in a sterile microcentrifuge tube.
-
Add the vehicle: Using a calibrated pipette, add the calculated volume of sterile 0.9% saline to the tube.
-
Dissolve the compound: Vortex the tube until the this compound dihydrobromide is completely dissolved. The solution should be clear and free of particulates.
-
Sterile filter the solution: To ensure sterility, draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube. This is particularly important if the solution is not for immediate use.[4]
-
Storage: If not for immediate use, store the solution at the recommended temperature (-20°C or -80°C) in single-use aliquots.
Troubleshooting Guides
Issue 1: Precipitate forms in the this compound solution upon dilution in PBS.
-
Possible Cause: The solubility of salts in PBS is temperature-dependent, and storing PBS at low temperatures can cause precipitation of the buffer components.[5] When a compound is then added, this can exacerbate the issue.
-
Solution:
-
Ensure your PBS is at room temperature and fully dissolved before adding this compound.
-
If precipitation persists, try preparing the this compound solution in sterile water or saline first, and then dilute it to the final concentration with PBS if required for your experimental design.
-
Consider preparing a slightly less concentrated stock solution of this compound.
-
Issue 2: The animal shows signs of distress after injection (e.g., lethargy, abdominal swelling).
-
Possible Cause: This could be due to an improper injection technique, such as injecting into an organ, or a reaction to the vehicle or the compound itself. Peritonitis, an inflammation of the peritoneal cavity, can also occur if non-sterile techniques are used.
-
Solution:
-
Review your injection technique. Ensure you are injecting into the lower quadrant of the abdomen to avoid major organs.
-
Always use sterile solutions, syringes, and needles.
-
Monitor the animal closely post-injection. If signs of distress are severe or persist, consult with your institution's veterinary staff.
-
Issue 3: Inconsistent experimental results between animals.
-
Possible Cause: Inconsistent dosing due to inaccurate solution preparation or injection volume. It is also possible that some injections were not successfully administered into the peritoneal cavity.
-
Solution:
-
Ensure your this compound solution is homogenous before drawing it into the syringe.
-
Use a consistent and accurate method for calculating and administering the injection volume based on each animal's body weight.
-
Practice proper restraint and injection techniques to ensure consistent delivery to the peritoneal cavity.
-
Visualizations
Caption: Experimental workflow for this compound vehicle preparation and intraperitoneal injection.
Caption: Simplified signaling pathway of this compound via the Histamine H3 Receptor.
References
Imetit Stock Solutions: A Technical Guide to Long-Term Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Imetit stock solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound dihydrobromide?
A1: this compound dihydrobromide is soluble in water up to 100 mM.[1] To prepare a stock solution, weigh the desired amount of this compound dihydrobromide powder and dissolve it in the appropriate volume of sterile, purified water. For example, to make a 10 mM stock solution, dissolve 3.32 mg of this compound dihydrobromide (molecular weight: 332.06 g/mol ) in 1 mL of water. It is recommended to use ultrasonic agitation to aid dissolution.[2]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term storage, it is recommended to store aqueous stock solutions of this compound in aliquots at -80°C for up to 6 months, or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles, as this may lead to degradation of the compound. For short-term use, solutions may be stored at 4°C for a few days, protected from light.[3]
Q3: What are the signs of this compound degradation in a stock solution?
A3: Visual signs of degradation can include a change in the color or clarity of the solution, or the formation of precipitates.[4][5] However, chemical degradation can occur without any visible changes. Therefore, it is crucial to adhere to proper storage conditions and recommended shelf life. For critical applications, periodic assessment of the solution's purity and concentration using analytical methods like HPLC is recommended.
Q4: Can this compound stock solutions be stored at room temperature?
A4: While the solid form of this compound dihydrobromide can be stored at room temperature, it is not recommended to store stock solutions at room temperature for extended periods. Exposure to room temperature and light can accelerate the degradation of chemical compounds in solution.[3] If a solution must be kept at room temperature for experimental purposes, it should be used within a few hours and protected from light.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the stock solution upon thawing. | The concentration of the stock solution may be too high, or the compound has a lower solubility at colder temperatures. | Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution. |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. The solution may not have been mixed properly after thawing. | Prepare a fresh stock solution from solid this compound dihydrobromide. Ensure the solution is completely thawed and vortexed thoroughly before use. Aliquoting the stock solution can help avoid repeated freeze-thaw cycles. |
| Loss of biological activity of the this compound solution. | Chemical degradation of this compound has occurred. | Discard the old stock solution and prepare a fresh one. To confirm the activity of the new stock, perform a dose-response experiment and compare it with expected results or previous data. Consider performing a stability study to determine the usable lifespan of your stock solutions under your specific storage conditions. |
Quantitative Data Summary
Specific long-term stability data for this compound under various conditions is not extensively published. The following table is based on general recommendations from suppliers and best practices for chemical compound storage. Researchers are encouraged to perform their own stability studies for critical applications.
| Storage Condition | Solvent | Concentration | Recommended Maximum Storage Duration |
| -80°C | Water | ≤ 100 mM | 6 months[2] |
| -20°C | Water | ≤ 100 mM | 1 month[2] |
| 4°C | Water | ≤ 100 mM | Up to 8 weeks (protected from light)[3] |
| Room Temperature | Water | ≤ 100 mM | A few hours (protected from light)[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Dihydrobromide Stock Solution (10 mM)
Materials:
-
This compound dihydrobromide (MW: 332.06 g/mol )
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh out 3.32 mg of this compound dihydrobromide powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile, purified water to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of this compound Stock Solution Stability by HPLC
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Method development and validation are required for specific experimental needs.
Objective: To determine the concentration and purity of this compound in a stock solution over time.
Materials and Reagents:
-
This compound stock solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for good peak shape and separation from potential degradants.
-
Diluent: The same solvent used for the mobile phase or water.
-
This compound reference standard
Procedure:
-
Method Development: Develop an HPLC method that provides a sharp, symmetrical peak for this compound and can separate it from potential degradation products.
-
Initial Analysis (Time Zero):
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) using the diluent.
-
Inject the diluted solution into the HPLC system and record the chromatogram.
-
Determine the peak area of this compound. This will serve as the baseline (100%) concentration.
-
-
Stability Study:
-
Store aliquots of the stock solution under the desired storage conditions (e.g., 4°C, -20°C, -80°C, room temperature, exposed to light).
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), remove an aliquot from storage.
-
Prepare and analyze the sample by HPLC as described in step 2.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial peak area (Time Zero).
-
Calculate the percentage of this compound remaining.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Mandatory Visualizations
This compound Signaling Pathway
This compound is a potent agonist for the histamine H3 receptor (H3R), which is a G-protein coupled receptor (GPCR).[1] The activation of H3R by an agonist like this compound initiates a signaling cascade that can modulate neurotransmitter release and other cellular processes.[6][7][8] The diagram below illustrates a simplified signaling pathway initiated by this compound binding to the H3 receptor.
Caption: Simplified signaling pathway of this compound via the H3 receptor.
Experimental Workflow for Stability Testing
The following diagram outlines the logical workflow for conducting a stability study of an this compound stock solution.
Caption: Workflow for assessing the stability of this compound stock solutions.
References
- 1. This compound (hydrobromide) | CAS 32385-58-3 | Cayman Chemical | Biomol.com [biomol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Degradation of histamine solutions used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmabeginers.com [pharmabeginers.com]
- 5. Long-term Physicochemical Stability of Concentrated Solutions of Isosorbide Dinitrate in Polypropylene Syringes for Administration in the Intensive Care Unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of Histamine H3 Receptor Agonism in Premature Ejaculation Found by Studies in Rats [mdpi.com]
- 8. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Imetit and Histamine H3 Receptor Desensitization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of receptor desensitization with repeated administration of Imetit, a potent histamine H3 receptor (H3R) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the histamine H3 receptor (H3R).[1][2] The H3R is a G protein-coupled receptor (GPCR) that is primarily coupled to the Gi/o family of G proteins.[3][4] Activation of the H3R by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] The H3R is predominantly found in the central nervous system where it acts as a presynaptic autoreceptor to inhibit the synthesis and release of histamine. It also functions as a heteroreceptor to modulate the release of other neurotransmitters.
Q2: What is receptor desensitization and why is it a concern with repeated this compound administration?
A2: Receptor desensitization is a process where a receptor's response to a stimulus is diminished after prolonged or repeated exposure to an agonist. For GPCRs like the H3R, this can involve receptor phosphorylation, uncoupling from G proteins, internalization from the cell surface, and downregulation (a decrease in the total number of receptors).[5] This is a concern with repeated this compound administration as it can lead to a reduction in the therapeutic or experimental effect of the compound over time, a phenomenon known as tachyphylaxis or tolerance.
Q3: Does repeated administration of this compound always lead to H3 receptor desensitization?
A3: Not necessarily, and the extent of desensitization can be context-dependent. Some studies have shown that H3R agonists, including this compound, can induce homologous desensitization and receptor downregulation.[5] For instance, pre-incubation of striatal slices with this compound has been shown to promote the downregulation of H3 receptors, leading to a significant loss of function.[5] However, the degree of desensitization can vary between different H3R isoforms.[5] It is crucial to experimentally determine the extent of desensitization in your specific model system.
Q4: What are the primary signaling pathways affected by H3 receptor desensitization?
A4: The primary signaling pathways affected by H3R desensitization are those directly downstream of the receptor. This includes the inhibition of cAMP accumulation and the modulation of mitogen-activated protein kinase (MAPK) activity, particularly the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3] Functional desensitization would manifest as a reduced ability of this compound to inhibit cAMP production or stimulate ERK1/2 phosphorylation upon subsequent administrations.[5]
Troubleshooting Guides
Issue 1: Diminished or absent response to repeated this compound stimulation in cAMP assays.
Question: I am performing a cAMP accumulation assay (e.g., HTRF, AlphaScreen) with cells expressing H3 receptors. After an initial strong inhibition of forskolin-stimulated cAMP by this compound, subsequent applications of this compound have a much weaker effect or no effect at all. What could be the cause and how can I troubleshoot this?
Possible Causes and Solutions:
-
Homologous Desensitization: Prolonged or high-concentration exposure to this compound is likely causing receptor desensitization and/or downregulation.
-
Solution:
-
Washout Period: Introduce a washout period between this compound applications to allow for receptor resensitization. The duration of the washout should be optimized, but recovery can take over an hour.[5]
-
Lower this compound Concentration: Use the lowest effective concentration of this compound to minimize the extent of desensitization.
-
Time-Course Experiment: Perform a time-course experiment to determine the onset and duration of desensitization in your specific cell line and with your this compound concentration.
-
-
-
Incorrect Assay Conditions: The assay conditions may not be optimal for detecting a sustained response.
-
Solution:
-
Phosphodiesterase (PDE) Inhibitors: Ensure a PDE inhibitor, such as IBMX, is included in your assay buffer to prevent the degradation of cAMP, which could mask the inhibitory effect of this compound.[3][4]
-
Cell Density: Optimize the cell density per well. Too few or too many cells can affect the signal window and the apparent desensitization.
-
-
-
Cell Line Specific Effects: The specific cell line you are using may have a high propensity for H3R desensitization.
-
Solution:
-
Receptor Expression Levels: If using a transfected cell line, consider that very high receptor expression levels can sometimes exacerbate desensitization. You may need to select a clone with a more moderate expression level.
-
Endogenous vs. Recombinant Receptors: Be aware that the desensitization profile of endogenously expressed receptors may differ from that of recombinantly expressed receptors.
-
-
Issue 2: Inconsistent or decreasing pERK1/2 signal with repeated this compound treatment in Western blot analysis.
Question: I am trying to measure ERK1/2 phosphorylation in response to this compound. I see a robust pERK1/2 signal after the first treatment, but subsequent treatments show a diminished or absent signal. How can I address this?
Possible Causes and Solutions:
-
Desensitization of the ERK1/2 Pathway: Similar to the cAMP pathway, the H3R-mediated activation of ERK1/2 can desensitize.
-
Solution:
-
Optimize Treatment Duration and Washout: Determine the peak time for this compound-induced ERK1/2 phosphorylation and the time it takes for the signal to return to baseline. Introduce a sufficient washout period between treatments to allow for pathway recovery.
-
Dose-Response Curve: Perform a dose-response curve for this compound to find the lowest concentration that gives a reliable pERK1/2 signal, which may help to minimize desensitization.
-
-
-
Western Blot Technical Issues: The variability could be due to technical aspects of the Western blotting procedure.
-
Solution:
-
Loading Controls: Ensure you are using reliable loading controls (e.g., total ERK, GAPDH, β-actin) to normalize your pERK1/2 signal.
-
Antibody Quality: Use high-quality, validated antibodies for both pERK1/2 and total ERK. Titrate your primary and secondary antibodies to optimize the signal-to-noise ratio.
-
Sample Preparation: Ensure consistent sample preparation, including lysis buffer composition and protein quantification. Include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of ERK1/2.
-
Transfer Efficiency: Verify efficient protein transfer from the gel to the membrane, especially for proteins of the size of ERK1/2 (around 42 and 44 kDa).
-
-
Data Presentation
Table 1: Functional Desensitization of Human Histamine H3 Receptor Isoforms
| Parameter | hH3R445 Isoform | hH3R365 Isoform | Reference |
| Maximal Desensitization | 96 ± 15% | 58 ± 8% | [5] |
| Time to Max. Desensitization | 60 min | 30 min | [5] |
| Recovery from Desensitization | Slower recovery | Faster recovery | [5] |
Data from CHO-K1 cells stably expressing the respective receptor isoforms, following pre-incubation with 1 µM RAMH (a potent H3R agonist).
Table 2: this compound Potency at the Histamine H3 Receptor
| Parameter | Value | Reference |
| Ki (rat brain membranes) | 0.1 ± 0.01 nM | [1] |
| EC50 (inhibition of [3H]HA release) | 1.0 ± 0.3 nM (rat brain slices) | [1] |
| EC50 (inhibition of [3H]HA release) | 2.8 ± 0.7 nM (rat synaptosomes) | [1] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (HTRF)
This protocol is adapted for a 384-well plate format and is suitable for measuring the inhibition of cAMP production by this compound in cells expressing H3 receptors.
Materials:
-
Cells stably or transiently expressing the histamine H3 receptor
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4)
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)
-
Forskolin
-
This compound
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)
-
384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer containing PDE inhibitor to the desired concentration.
-
-
Agonist and Antagonist Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a working solution of forskolin in assay buffer. The final concentration needs to be optimized to stimulate a submaximal cAMP response.
-
-
Assay Protocol:
-
Dispense 5 µL of cell suspension into each well of the 384-well plate.
-
Add 5 µL of this compound at various concentrations (or vehicle control) to the appropriate wells.
-
Add 5 µL of forskolin solution to all wells except the basal control.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Add 5 µL of cAMP-d2 working solution to each well.
-
Add 5 µL of anti-cAMP-cryptate working solution to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm/620 nm) and convert it to cAMP concentration using a standard curve.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for this compound-mediated inhibition of cAMP accumulation.
-
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes the detection of this compound-induced ERK1/2 phosphorylation in cultured cells.
Materials:
-
Cells expressing H3 receptors
-
Serum-free culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and mouse anti-total-ERK1/2
-
HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for at least 4 hours to reduce basal ERK1/2 phosphorylation.
-
Treat cells with various concentrations of this compound for different time points (e.g., 5, 10, 15, 30 minutes) to determine the optimal stimulation time.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing:
-
Strip the membrane to remove the phospho-ERK1/2 antibodies.
-
Re-probe the membrane with the primary antibody against total ERK1/2, followed by the appropriate HRP-conjugated secondary antibody, and detect the signal as before.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total ERK1/2.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Mandatory Visualizations
Caption: this compound signaling through the H3 receptor.
Caption: Workflow for HTRF cAMP assay.
Caption: Troubleshooting logic for diminished this compound response.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. Histamine H3 Receptor Agonist this compound Attenuated Isoproterenol Induced Renin Angiotensin System and Sympathetic Nervous System Overactivity in Myocardial Infarction of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Differential homologous desensitization of the human histamine H3 receptors of 445 and 365 amino acids expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pipetting and Handling Viscous Imetit Solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions (FAQs) for accurately handling viscous Imetit solutions.
Frequently Asked Questions (FAQs)
Q1: What factors can contribute to the high viscosity of our this compound solutions?
The viscosity of a solution is influenced by several factors. For this compound solutions, increased viscosity may be due to:
-
High Concentration: Concentrated solutions of this compound may exhibit higher viscosity.
-
Buffer Composition: The use of certain buffers or excipients, such as glycerol or detergents like Tween® 20, can significantly increase the solution's viscosity.[1][2]
-
Temperature: Lower temperatures increase the viscosity of liquids.[3][4][5] Storing or handling the solution at temperatures below ambient room temperature can make it more viscous.
-
Contamination: The presence of contaminants or particulates can increase a solution's viscosity.[3]
Q2: Which type of pipette is recommended for viscous this compound solutions?
The choice of pipette is critical for accurate results. While standard air-displacement pipettes can be used with specific techniques, positive-displacement pipettes are highly recommended for viscous liquids.[6][7][8][9]
-
Air-Displacement Pipettes: These are common in most labs.[8] An air cushion separates the liquid sample from the piston.[7] The viscosity of the this compound solution can affect this air cushion, leading to inaccuracies in aspiration and dispensing.[6] However, techniques like reverse pipetting can improve performance.[10][11][12]
-
Positive-Displacement Pipettes: These are ideal for challenging liquids.[6][7][10] The piston is integrated into the disposable tip and comes in direct contact with the liquid.[6][7] This design eliminates the air cushion, preventing issues related to viscosity, temperature, or vapor pressure and ensuring accurate and reproducible results.[6][7]
Q3: What are low-retention or wide-bore pipette tips, and should I use them?
Yes, using specialized tips can significantly improve accuracy when pipetting viscous this compound solutions.
-
Low-Retention Tips: These tips have a hydrophobic inner surface that reduces the adherence of liquids, ensuring that more of your sample is dispensed.[1]
-
Wide-Bore (Wide-Orifice) Tips: These tips have a larger opening, which reduces the shear force on the sample and allows the viscous liquid to move more easily and freely into and out of the tip.[1][12]
Troubleshooting Guide
Problem: My pipetted volumes of this compound solution are inaccurate and inconsistent.
| Possible Cause | Recommended Solution |
| Improper Pipetting Technique | Use the reverse pipetting technique instead of the standard forward method. This minimizes the effect of liquid film remaining in the tip.[1][10][11] For automated systems, use a slow aspiration and dispense speed.[13] |
| Liquid Adhering to Tip Wall | Use low-retention pipette tips to reduce the amount of solution that clings to the tip's interior surface.[1][12] |
| Slow Flow Dynamics | Pause after aspiration and dispensing. Wait for 2-3 seconds with the tip still immersed in the liquid to allow the viscous solution to reach an equilibrium level inside the tip.[1][12] |
| Pipette Type | If high accuracy is critical, switch to a positive-displacement pipette . These devices are specifically designed for viscous or dense liquids and are not affected by the sample's physical properties.[6][7][9] |
Problem: I am getting air bubbles in my pipette tip when aspirating the this compound solution.
| Possible Cause | Recommended Solution |
| Aspiration Speed is Too Fast | Decrease the aspiration speed to allow the thick liquid enough time to move into the tip smoothly.[1] A slow and steady plunger motion is crucial. |
| Improper Tip Immersion | Immerse the pipette tip just below the surface of the this compound solution. Immersing too deeply can cause excess liquid to cling to the outside, while not immersing deep enough can lead to air aspiration.[14] |
| Rapid Withdrawal from Sample | After aspirating, withdraw the tip slowly from the solution. Pulling out too quickly can draw air into the tip as the viscous liquid struggles to detach.[1] |
Problem: The this compound solution is clinging to the outside of the pipette tip, affecting my results.
| Possible Cause | Recommended Solution |
| Excessive Tip Immersion | Only immerse the tip a few millimeters below the liquid's meniscus, just enough to aspirate the desired volume.[14] |
| Surface Tension Effects | After withdrawing the tip from the solution, gently touch the tip to the inside wall of the container to remove any droplets clinging to the outside. |
Data Presentation
Table 1: Comparison of Pipette Types for Viscous this compound Solutions
| Feature | Air-Displacement Pipette | Positive-Displacement Pipette |
| Mechanism | An internal air cushion moves the liquid.[7] | A piston in the tip makes direct contact with the liquid.[6][7] |
| Accuracy with Viscous Liquids | Can be inaccurate due to viscosity affecting the air cushion.[6] Technique-dependent. | High accuracy and precision, as it is unaffected by liquid properties.[6][7] |
| Best For | Aqueous, non-viscous liquids; general lab use.[6] | Highly viscous, dense, volatile, or corrosive liquids.[7] |
| Technique Requirement | Requires specialized techniques like reverse pipetting for viscous liquids.[10] | Standard pipetting technique is sufficient.[2] |
| Cost | Generally lower initial cost.[8] | Higher initial cost; disposable piston/tips are more expensive.[8] |
Table 2: Recommended Settings for Automated Pipetting of Viscous Solutions
| Parameter | Recommended Setting | Rationale |
| Aspiration Speed | 5-10 µL/s | A slower speed prevents air bubble formation and ensures the complete volume enters the tip.[13] |
| Dispense Speed | 5-10 µL/s | A slow dispense minimizes liquid retention on the tip walls.[13] |
| Aspiration Delay | ≥ 500 ms | A pause after aspiration allows the viscous liquid to fully move into the tip.[13] |
| Dispense Delay | ≥ 200-1000 ms | A pause after dispensing ensures the liquid has fully drained from the tip.[13] |
| Air Gaps | Adjust trailing air gap | Can help prevent dripping and ensure a full dispense. Recommended trailing air gap is 1 µL/s (or 0 for highly viscous liquids).[13] |
Experimental Protocols
Protocol 1: Reverse Pipetting Technique for Viscous this compound Solutions
This technique is recommended for air-displacement pipettes to improve accuracy with viscous liquids.[10] It works by aspirating excess liquid and then dispensing only the set volume, leaving the residual liquid in the tip.[11]
Materials:
-
Air-displacement pipette
-
Appropriate low-retention or wide-bore pipette tips
-
Viscous this compound solution
-
Destination container (e.g., microfuge tube, well plate)
Procedure:
-
Set the Volume: Adjust the pipette to the desired volume.
-
Attach Tip: Firmly attach a sterile pipette tip.
-
Aspirate the Solution:
-
Depress the plunger completely, past the first stop to the second stop (the "blowout" position).[10]
-
Vertically immerse the tip just below the surface of the this compound solution.[1]
-
Slowly and smoothly release the plunger to its resting position. This will aspirate a volume larger than what is set on the pipette.[11]
-
Wait 2-3 seconds before withdrawing the tip from the solution to ensure the liquid has stabilized.[12]
-
-
Dispense the Solution:
-
Place the tip against the inner wall of the destination container.
-
Slowly and smoothly depress the plunger to the first stop only .[10] This will dispense the volume set on the pipette.
-
Hold the plunger at the first stop and wait 1-2 seconds to allow the liquid to fully dispense.
-
-
Remove the Pipette: With the plunger still held at the first stop, remove the tip from the container.
-
Discard Residual Liquid: The small amount of solution remaining in the tip should be discarded into a waste container by pressing the plunger to the second stop.[10] Discard the used tip.
Protocol 2: General Best Practices
-
Temperature Acclimation: Before pipetting, allow the this compound solution to equilibrate to room temperature to potentially reduce its viscosity.[3][5]
-
Pre-wetting the Tip: Aspirate and dispense the this compound solution back into the source container 2-3 times. This coats the inside of the tip, which can improve accuracy in subsequent pipetting.
-
Consistent Rhythm and Speed: Use a consistent, slow, and steady motion for all aspiration and dispensing steps.[1]
-
Vertical Pipetting Angle: Hold the pipette as close to vertical as possible during aspiration to ensure accuracy.[12]
-
Dilution: If the experimental design allows, consider diluting the this compound stock to a lower concentration to reduce viscosity and improve handling.[15]
Visual Guides
Caption: Workflow diagram for the reverse pipetting technique.
Caption: Troubleshooting decision tree for pipetting inaccuracies.
References
- 1. Mastering Pipetting Accuracy with Viscous Liquids | Microlit [microlit.us]
- 2. Viscous Liquids Need Special Pipetting Techniques - Eppendorf Australia [eppendorf.com]
- 3. designetics.com [designetics.com]
- 4. martests.com [martests.com]
- 5. walchem.com [walchem.com]
- 6. gilson.com [gilson.com]
- 7. Positive Displacement Pipettes - What You Need to Know | BT Labs [blog.btlabsystems.com]
- 8. Air displacement vs positive displacement pipettes - Knowledge - Jiangsu Huida Medical Instruments Co.,Ltd [huidainstrument.com]
- 9. How Positive Displacement Pipettes Work: A Guide for Precision Liquid Handling | Lab Manager [labmanager.com]
- 10. mt.com [mt.com]
- 11. google.com [google.com]
- 12. integra-biosciences.com [integra-biosciences.com]
- 13. tecan.com [tecan.com]
- 14. youtube.com [youtube.com]
- 15. singerinstruments.com [singerinstruments.com]
Technical Support Center: Ensuring Consistent Delivery of Imetit in Freely Moving Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and frequently asked questions (FAQs) related to the continuous delivery of Imetit in freely moving animal models.
FAQs: General Questions
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly specific agonist for the histamine H3 receptor.[1] It also exhibits high affinity for the histamine H4 receptor.[2] As a G protein-coupled receptor (GPCR) agonist, its primary mechanism of action involves the activation of H3 and H4 receptors. The histamine H3 receptor is primarily expressed in the central nervous system and acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine.[3][4] It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[5][6] The histamine H4 receptor is predominantly found on cells of the immune system and is involved in inflammatory responses.[7]
Q2: What are the common methods for continuous delivery of this compound in freely moving animals?
A2: The two most common methods for continuous, systemic delivery of therapeutic agents like this compound in freely moving animals are the use of implantable osmotic pumps and continuous intravenous infusion systems. Osmotic pumps are implanted subcutaneously or intraperitoneally and deliver the compound at a constant rate over a prolonged period.[8] Continuous intravenous infusion involves the surgical implantation of a catheter into a major blood vessel, which is connected to an external pump, allowing for precise control over the infusion rate.
Q3: Is there evidence of receptor desensitization with continuous this compound administration?
A3: Prolonged exposure to histamine receptor agonists can lead to receptor desensitization.[5][9][10] While specific studies on long-term continuous this compound infusion and H3/H4 receptor desensitization in vivo are limited, it is a potential concern that researchers should consider. Agonist-induced desensitization can involve receptor phosphorylation, internalization, and downregulation, leading to a diminished response over time. It is advisable to conduct pilot studies to determine the optimal continuous dosing regimen that maintains the desired pharmacological effect without inducing significant tachyphylaxis.
Troubleshooting Guides
Osmotic Pump Delivery
Q4: My osmotic pump appears to have stopped delivering this compound prematurely. What are the possible causes and solutions?
A4:
| Potential Cause | Troubleshooting Steps |
|---|---|
| Pump Failure | Ensure pumps were stored and handled according to the manufacturer's instructions. Verify the pump's lot number and specifications. Explant the pump to check for any visible defects. |
| Improper Priming | Confirm that the pump was primed according to the manufacturer's protocol for the specific model and duration of the experiment. Inadequate priming can delay the onset of delivery.[11] |
| Precipitation of this compound | The solubility of this compound dihydrobromide is high in water.[2] However, if using a different vehicle, ensure this compound remains soluble at 37°C for the duration of the study. Consider using a co-solvent like PEG or DMSO in the vehicle, but be mindful of their potential physiological effects. |
| Tissue Encapsulation | A fibrotic capsule can form around the pump, potentially impeding drug absorption. Ensure aseptic surgical technique to minimize inflammation. If this is a recurring issue, consider a different implantation site (e.g., intraperitoneal instead of subcutaneous). |
Q5: I'm observing significant variability in the behavioral or physiological responses between animals receiving this compound via osmotic pumps. How can I improve consistency?
A5:
| Potential Cause | Troubleshooting Steps |
|---|---|
| Inconsistent Pump Placement | Standardize the subcutaneous or intraperitoneal pocket creation during surgery to ensure consistent pump location and contact with tissues.[12] |
| Incorrect Dosing Calculation | Double-check all calculations for the this compound concentration in the pump reservoir based on the pump's flow rate and the desired dose.[8] |
| Animal-to-Animal Variability | Ensure a homogenous cohort of animals in terms of age, weight, and genetic background. Increase the number of animals per group to improve statistical power. |
| Solution Instability | Prepare fresh this compound solutions for each pump-filling session. Ensure the stability of your specific formulation at 37°C for the intended duration of the experiment. |
Intravenous Infusion
Q6: The intravenous catheter has become occluded. How can I troubleshoot this?
A6:
| Potential Cause | Troubleshooting Steps |
|---|---|
| Thrombus Formation | Gently try to flush the catheter with a small volume of sterile heparinized saline.[12][13] If this fails, the catheter may be irreversibly blocked. Prophylactic measures include using an appropriate lock solution (e.g., heparinized saline or glycerol) when the catheter is not in use. |
| Drug Precipitation | If this compound precipitates in the catheter, it may be due to incompatibility with the catheter material or interaction with components in the blood. Ensure the this compound formulation is fully dissolved and stable. Consider in-line filters if particulate matter is a concern. |
| Catheter Kinking | Ensure the catheter is not kinked at the entry site or along its subcutaneous path. Proper surgical technique and securing the catheter can prevent this.[14] |
| Fibrin Sheath Formation | A fibrin sheath can form around the catheter tip over time, leading to occlusion.[15] Using biocompatible catheter materials and appropriate lock solutions can help minimize this. |
Q7: I am seeing signs of inflammation or distress in the animals with intravenous catheters. What should I do?
A7:
| Potential Cause | Troubleshooting Steps |
|---|---|
| Infection | Strict aseptic surgical technique is paramount. Monitor the catheter exit site for redness, swelling, or discharge. If infection is suspected, consult with veterinary staff about appropriate antibiotic treatment. |
| Vascular Irritation | The this compound formulation, vehicle, or pH may be causing irritation to the blood vessel. Ensure the pH of the infusate is close to physiological levels. Consider diluting the this compound concentration and increasing the infusion rate to deliver the same total dose. |
| Catheter Movement | Securely anchor the catheter at the insertion site and where it exits the skin to prevent excessive movement, which can cause irritation and inflammation. |
| Animal Tampering | Ensure the externalized portion of the catheter is protected by a jacket or other protective system to prevent the animal from chewing or pulling on it. |
Quantitative Data Summary
This compound Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 2-(1H-imidazol-5-yl)ethyl carbamimidothioate | [3] |
| Molecular Formula | C6H10N4S | [3] |
| Molar Mass | 170.24 g/mol | [3] |
| Solubility | Soluble in water |[2] |
Reported In Vivo Effective Doses of this compound (Bolus Administration)
| Species | Route | Dose | Observed Effect | Reference |
|---|---|---|---|---|
| Rat | p.o. | 1.6 mg/kg | ~50% decrease in tele-MeHA levels in cerebral cortex | [16] |
| Mouse | p.o. | 1.0 mg/kg | ~50% decrease in tele-MeHA levels in cerebral cortex | [16] |
| Guinea Pig | i.p. | 2 mg/kg | Significant suppression of nasal symptoms and cough | [17] |
| Rabbit | in vitro | 5 x 10⁻⁸ M | Prevention of capsaicin-induced substance P and histamine release | [18] |
| Rat | oral | 10 mg/kg | Cardioprotective effects in a model of myocardial infarction |[19] |
Experimental Protocols
Representative Protocol for Continuous Subcutaneous Infusion of this compound via Osmotic Pump
This protocol is a general guideline and should be adapted based on the specific experimental requirements, animal model, and institutional regulations.
-
This compound Solution Preparation:
-
Under sterile conditions, dissolve this compound dihydrobromide in sterile saline (0.9% NaCl) to the desired concentration. The concentration will depend on the desired dose, the animal's weight, and the osmotic pump's flow rate.
-
Example Calculation: For a 250g rat, a desired dose of 2 mg/kg/day, and an Alzet pump with a flow rate of 0.5 µL/hr:
-
Daily dose = 2 mg/kg * 0.25 kg = 0.5 mg/day
-
Required concentration = (0.5 mg/day) / (0.5 µL/hr * 24 hr/day) = 0.0417 mg/µL or 41.7 mg/mL.
-
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Osmotic Pump Filling and Priming:
-
Following the manufacturer's instructions, fill the sterile osmotic pumps with the prepared this compound solution using a sterile syringe and the provided filling tube.
-
Prime the pumps by incubating them in sterile saline at 37°C for the recommended duration (typically 4-6 hours) to ensure immediate delivery upon implantation.[11]
-
-
Surgical Implantation:
-
Anesthetize the animal using an appropriate anesthetic agent and ensure adequate analgesia.
-
Shave and aseptically prepare the surgical site, typically on the back between the scapulae.
-
Make a small incision in the skin and create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic pump into the pocket, with the delivery portal facing away from the incision.
-
Close the incision with wound clips or sutures.
-
Monitor the animal during recovery until it is fully ambulatory.
-
Representative Protocol for Continuous Intravenous Infusion of this compound
This is a more complex procedure requiring specialized equipment and surgical expertise.
-
This compound Solution Preparation:
-
Prepare a sterile this compound solution as described for osmotic pumps. The concentration will be determined by the desired dose and the infusion pump's flow rate.
-
-
Catheter Implantation Surgery:
-
Anesthetize the animal and provide analgesia.
-
Aseptically implant a catheter into a major vein (e.g., jugular or femoral vein).[12][13]
-
Tunnel the external portion of the catheter subcutaneously to exit on the dorsal side of the animal.
-
Flush the catheter with heparinized saline to ensure patency and prevent clotting.
-
Allow the animal to recover fully from surgery.
-
-
Infusion Setup:
-
House the animal in a specialized cage that allows for free movement while connected to the infusion system.
-
Connect the externalized catheter to a swivel, which in turn is connected to a syringe pump via tubing.
-
Load a sterile syringe with the this compound solution and place it in the syringe pump.
-
Program the pump to deliver the solution at the desired flow rate.
-
-
Maintenance and Monitoring:
-
Regularly check the catheter for patency by attempting to withdraw a small amount of blood.
-
Monitor the animal for any signs of distress, infection, or adverse reactions.
-
Change the syringe with fresh this compound solution as needed, maintaining sterility.
-
Visualizations
Signaling Pathways
References
- 1. Intraventricular infusion of the histamine H(1) receptor antagonist chlorpheniramine improves maze performance and has anxiolytic-like effects in aged hybrid Fischer 344xBrown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Homologous histamine H1 receptor desensitization results in reduction of H1 receptor agonist efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compatibility and stability of Imexon in infusion devices and its in vitro biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bplabline.com [bplabline.com]
- 8. criver.com [criver.com]
- 9. Histamine receptors rapidly desensitize without altering nerve-evoked contractions in murine urinary bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Desensitization of the histamine H1-receptor and transcriptional down-regulation of histamine H1-receptor gene expression in bovine tracheal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Osmotic Pump Drug Delivery Systems—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving the Patency of Jugular Vein Catheters in Sprague–Dawley Rats by Using an Antiseptic Nitrocellulose Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo quantitative assessment of catheter patency in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dynamic Gain Control of Dopamine Delivery in Freely Moving Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo quantitative assessment of catheter patency in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of histamine H3 receptor selective agonist this compound on cough and symptoms of allergic rhinitis in animal model of upper airway cough syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modulatory effect of this compound, a histamine H3 receptor agonist, on C-fibers, cholinergic fibers and mast cells in rabbit lungs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Histamine H3 Receptor Agonist this compound Attenuated Isoproterenol Induced Renin Angiotensin System and Sympathetic Nervous System Overactivity in Myocardial Infarction of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Imetit and Thioperamide on Histamine Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of Imetit and thioperamide, two critical research tools used to modulate the histamine H3 receptor (H3R) and, consequently, histamine release. The information presented is collated from experimental data to assist researchers in selecting the appropriate compound for their studies and in understanding their mechanisms of action.
Introduction to H3 Receptor Ligands
The histamine H3 receptor is a presynaptic autoreceptor predominantly expressed in the central nervous system. Its primary role is to act as a feedback mechanism, inhibiting the synthesis and release of histamine from histaminergic neurons.[1] Activation of the H3 receptor by an agonist leads to a decrease in histamine release, while blockade by an antagonist or inverse agonist results in an increased release of this neurotransmitter.[2] this compound is a potent and selective H3 receptor agonist, and thioperamide is the prototypical H3 receptor antagonist/inverse agonist.[2][3] Both are widely used to study the physiological and pathological roles of the histaminergic system.
Mechanism of Action at the H3 Receptor
This compound, as an agonist, mimics the action of endogenous histamine at the H3 receptor. This activation initiates an intracellular signaling cascade through a Gi/o protein-coupled pathway. The subsequent dissociation of the G-protein subunits leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and the inhibition of N-type voltage-gated calcium channels. The net effect is a reduction in calcium influx, which is a critical step for neurotransmitter release, thus leading to the inhibition of histamine release.
Conversely, thioperamide acts as an antagonist or inverse agonist at the H3 receptor. By blocking the receptor, it prevents the inhibitory effect of endogenous histamine. As an inverse agonist, it also reduces the receptor's constitutive activity, further promoting the release of histamine.[4] This leads to an enhanced release of histamine from nerve terminals.[5]
Comparative Quantitative Data
The following table summarizes the key quantitative parameters for this compound and thioperamide based on various in vitro and binding assays. It is important to note that values can vary depending on the experimental model and conditions.
| Parameter | This compound | Thioperamide | Experimental Model | Reference |
| H3 Receptor Binding Affinity (Ki) | ~0.32 nM | ~4.0 - 4.3 nM | Radioligand binding assays (rat brain cortex) | [2][6][7] |
| Functional Potency (Agonist/Antagonist Activity) | Agonist | Antagonist/Inverse Agonist | Various functional assays | [2][4] |
| Effect on Neurotransmitter Release | Inhibits release | Enhances release | Brain slice/synaptosome preparations | [4][8] |
Note: this compound is a potent H3 agonist, and direct comparable IC50 values for histamine release inhibition were not found in the provided search results. However, its high binding affinity is indicative of its potent agonist activity. Thioperamide's potency is often expressed as a pA2 or Ki value in antagonizing the effects of H3 agonists.
Experimental Protocols
[³H]-Histamine Release Assay from Rat Brain Slices
This protocol is a standard method to measure the modulatory effects of compounds on histamine release from brain tissue.
a. Tissue Preparation:
-
Male Wistar rats are euthanized, and the cerebral cortex is rapidly dissected in ice-cold Krebs-Ringer buffer.
-
Coronal slices (300-400 µm thick) are prepared using a McIlwain tissue chopper or a vibratome.
-
The slices are incubated for 30 minutes at 37°C in oxygenated Krebs-Ringer buffer containing L-[³H]-histidine to allow for the synthesis and storage of [³H]-histamine.
b. Perfusion and Stimulation:
-
After incubation, slices are transferred to a superfusion chamber and continuously perfused with oxygenated buffer at a flow rate of 0.5 mL/min.
-
Following a washout period to establish a stable baseline of [³H]-histamine release, the slices are exposed to the test compounds (this compound or thioperamide) for a defined period.
-
Histamine release is then stimulated by a short exposure to a high concentration of potassium chloride (e.g., 30-40 mM KCl), which depolarizes the nerve terminals.[9]
c. Sample Collection and Analysis:
-
Perfusate fractions are collected at regular intervals throughout the experiment.
-
The radioactivity in each fraction, corresponding to the amount of [³H]-histamine released, is determined by liquid scintillation counting.
-
The effect of the test compound is calculated as the percentage change in K+-evoked [³H]-histamine release compared to control conditions.
Fluorometric Histamine Release Assay from Synaptosomes
This method measures the release of endogenous histamine and is based on the reaction of histamine with o-phthalaldehyde (OPT) to form a fluorescent product.[1][10]
a. Synaptosome Preparation:
-
Rat brain cortices are homogenized in a sucrose buffer.
-
The homogenate is centrifuged to pellet cellular debris, and the resulting supernatant is further centrifuged at a higher speed to pellet the synaptosomes (nerve terminals).
-
The synaptosomal pellet is resuspended in a physiological buffer.
b. Histamine Release Experiment:
-
Aliquots of the synaptosomal suspension are incubated with this compound or thioperamide at 37°C.
-
Release is initiated by adding a depolarizing stimulus, such as high KCl or an ionophore like A23187.
-
The reaction is stopped by centrifugation at a low temperature to pellet the synaptosomes.
c. Fluorometric Detection:
-
The supernatant containing the released histamine is collected.
-
The histamine is reacted with OPT in a highly alkaline solution.[11]
-
After a specific incubation time, the reaction is stopped by acidification.
-
The fluorescence of the resulting product is measured using a spectrofluorometer.[11] The concentration of histamine is determined by comparison to a standard curve.
Visualizations
Signaling Pathway of H3 Receptor Modulation
Caption: H3 receptor signaling pathway modulated by this compound and Thioperamide.
Experimental Workflow for Histamine Release Assay
Caption: General workflow for an ex vivo histamine release experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. jpccr.eu [jpccr.eu]
- 5. Effects of thioperamide, a histamine H3 receptor antagonist, on locomotor activity and brain histamine content in mast cell-deficient W/Wv mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histamine H3 receptors modulate the release of [3H]-acetylcholine from slices of rat entorhinal cortex: evidence for the possible existence of H3 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potassium-induced release of tritiated histamine from rat brain tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Fluorometric assay of tissue histamine. | Semantic Scholar [semanticscholar.org]
- 11. cn.aminer.org [cn.aminer.org]
A Comparative Guide to H3 Receptor Agonists: Imetit vs. (R)-alpha-methylhistamine
For Researchers, Scientists, and Drug Development Professionals
The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) that plays a critical role in the central nervous system. Primarily functioning as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other non-histaminergic neurons, it negatively regulates the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[1] This modulatory role has positioned the H3R as a significant therapeutic target for a range of neurological and cognitive disorders.[1]
Among the pharmacological tools used to investigate H3R function, the agonists Imetit and (R)-alpha-methylhistamine are prominent. Both are highly potent and selective agonists that have been instrumental in characterizing the receptor's physiological roles.[2][3] This guide provides an objective comparison of their pharmacological properties, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.
H3 Receptor Signaling Pathways
Comparative Pharmacological Data
The following tables summarize quantitative data comparing the binding affinity, functional potency, and receptor selectivity of this compound and (R)-alpha-methylhistamine.
Table 1: Receptor Binding Affinity
Binding affinity (pKi) indicates how strongly a ligand binds to a receptor. It is derived from the Ki (inhibitory constant), with higher pKi values signifying higher affinity. Data is primarily from studies on rat brain cortex membranes.
| Compound | Radioligand Displaced | pKi | Ki (nM) | Reference(s) |
| This compound | [3H]-Nα-methylhistamine | 9.83 | ~0.15 | [7][8] |
| --INVALID-LINK---α-MeHA | - | 0.1 ± 0.01 | [2] | |
| (R)-α-methylhistamine | [3H]-Nα-methylhistamine | 8.87 | ~1.35 | [7][8] |
| Histamine (Endogenous Agonist) | [3H]-Nα-methylhistamine | 8.20 | ~6.31 | [7][8] |
pKi values were calculated from published Ki values where necessary.
Table 2: Functional Activity and Potency
Functional assays measure the biological response following receptor activation. Potency (pEC50 or pIC50) reflects the concentration of an agonist required to produce 50% of its maximal effect. Higher values indicate greater potency.
| Assay Type | Biological System | This compound Potency | (R)-α-MeHA Potency | Potency Ratio (this compound vs. R-α-MeHA) | Reference(s) |
| Inhibition of [3H]Histamine Release | Rat Brain Slices | EC50: 1.0 nM | ~4.0 nM | ~4x more potent | [2][7] |
| Inhibition of [3H]Norepinephrine Release | Mouse Brain Slices | pIC35: 8.93 | pIC35: 7.87 | ~11.5x more potent | [7][8] |
| [35S]GTPγS Binding | Human H3R Membranes | pEC50: 8.2 | pEC50: 7.9 | ~2x more potent |
Note: this compound consistently demonstrates higher potency than (R)-alpha-methylhistamine across various functional assays.
Table 3: Receptor Selectivity Profile
Selectivity is crucial for a pharmacological tool, indicating its specificity for the target receptor over other related receptors.
| Compound | H1 Receptor Activity | H2 Receptor Activity | H4 Receptor Affinity | Key Findings | Reference(s) |
| This compound | <0.1% potency vs. HA | 0.6% potency vs. HA | Ki = 2.7 nM | Highly selective for H3R over H1R/H2R, but also a high-affinity agonist at H4R. | [2][7][9] |
| (R)-α-methylhistamine | Highly Selective | Highly Selective | Lower Affinity | Considered a highly selective H3R agonist. | [3][10] |
HA = Histamine
The most significant difference lies in their selectivity profile regarding the H4 receptor. This compound is a potent agonist at both H3 and H4 receptors, while (R)-alpha-methylhistamine is more selective for the H3 receptor.[9] This is a critical consideration for studies where specific H3R-mediated effects need to be isolated.
Experimental Methodologies
Detailed and standardized protocols are essential for the reliable pharmacological characterization of receptor ligands. Below are methodologies for two key in vitro assays.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Objective: To determine the inhibitory constant (Ki) of this compound and (R)-alpha-methylhistamine at the H3 receptor.
Materials:
-
Membrane Source: Cell membranes prepared from HEK293T cells transiently expressing the H3R or from rat brain cortex homogenates.[8][11]
-
Radioligand: [3H]-Nα-methylhistamine ([3H]-NAMH) or --INVALID-LINK---alpha-methylhistamine.[2][12]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[12]
-
Test Compounds: this compound, (R)-alpha-methylhistamine.
-
Non-specific Control: 10 µM Clobenpropit or 30 µM Thioperamide to determine non-specific binding.[11][13]
-
Filtration System: Brandel cell harvester with Whatman GF/B filters.[13]
-
Scintillation Counter: For quantifying bound radioactivity.
Procedure:
-
Membrane Preparation: Homogenize H3R-expressing cells or tissue and prepare a crude membrane fraction via centrifugation.[11]
-
Incubation: In a 96-well plate, incubate a fixed concentration of radioligand (e.g., 2 nM [3H]-NAMH) with the membrane preparation and a range of concentrations of the unlabeled test compound.[12]
-
Equilibration: Incubate the mixture for 2 hours at 25°C to allow binding to reach equilibrium.[12]
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound ligand.[13]
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[12]
[35S]GTPγS Binding Assay
This is a functional assay that directly measures G protein activation. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The use of the non-hydrolyzable GTP analog, [35S]GTPγS, allows the accumulation of a measurable radioactive signal.[14][15]
Objective: To determine the potency (EC50) and efficacy (Emax) of H3R agonists.[15]
Materials:
-
Membrane Source: Cell membranes expressing the H3 receptor.
-
Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4) containing 100 mM NaCl, 5 mM MgCl2, and 1 µM GDP.[16]
-
Radioligand: [35S]GTPγS.[16]
-
Test Compounds: this compound, (R)-alpha-methylhistamine.
-
Non-specific Control: High concentration of unlabeled GTPγS.
Procedure:
-
Pre-incubation: Add cell membranes, assay buffer, and serial dilutions of the test compound to a 96-well plate. Incubate for 15 minutes at 30°C.[16]
-
Initiation: Start the binding reaction by adding [35S]GTPγS (final concentration ~0.1 nM).[16]
-
Reaction Incubation: Incubate for 30-60 minutes at 30°C to allow for agonist-stimulated [35S]GTPγS binding.[16]
-
Termination: Stop the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the pEC50 (potency) and Emax (efficacy).[16]
Conclusion
Both this compound and (R)-alpha-methylhistamine are potent and selective H3 receptor agonists that serve as invaluable tools for pharmacological research.
-
This compound is distinguished by its superior potency in both binding and functional assays, often exhibiting an order of magnitude higher activity than (R)-alpha-methylhistamine.[2][7][8] However, its significant agonist activity at the H4 receptor is a critical factor that researchers must consider, as observed effects may not be solely attributable to H3R activation.[9]
-
(R)-alpha-methylhistamine remains a benchmark H3R agonist due to its high selectivity over other histamine receptor subtypes.[3] Its primary limitation has been its pharmacokinetic profile, characterized by rapid metabolism and poor brain penetration, which has led to the development of prodrugs for in vivo studies.[3][10]
The choice between this compound and (R)-alpha-methylhistamine should be guided by the specific requirements of the experiment. For studies demanding the highest possible potency where H4R activity is not a confounding factor, this compound is an excellent choice. For experiments requiring stringent H3R selectivity to dissect its specific pathways, (R)-alpha-methylhistamine remains a reliable standard.
References
- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nordimaprit, homodimaprit, clobenpropit and this compound: affinities for H3 binding sites and potencies in a functional H3 receptor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. biorxiv.org [biorxiv.org]
- 12. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
Imetit's Receptor Specificity: A Comparative Analysis for H3 and H4 Receptor Research
A comprehensive guide for researchers and drug development professionals on the binding and functional specificity of Imetit at histamine H3 and H4 receptors, with a comparative look at alternative ligands.
This compound, a potent agonist at both histamine H3 and H4 receptors, serves as a critical tool in pharmacological research. Understanding its precise specificity is paramount for the accurate interpretation of experimental results. This guide provides a detailed comparison of this compound's performance against other common ligands, supported by experimental data and methodologies, to aid researchers in their study design and compound selection.
Comparative Binding Affinities and Potencies
This compound exhibits high affinity for both H3 and H4 receptors, albeit with a notable preference for the H3 subtype. Its selectivity against H1 and H2 receptors is well-established, rendering it a selective H3/H4 receptor agonist. The following tables summarize the quantitative data on the binding affinities (Ki) and functional potencies (pIC35, pA2) of this compound and other relevant compounds.
Table 1: Binding Affinities (Ki/pKi) at Histamine Receptors
| Compound | H3 Receptor (Ki/pKi) | H4 Receptor (Ki/pKi) | H1/H2 Receptor Activity | Reference |
| This compound | 0.3 nM / 9.83 | 2.7 nM | Low affinity for H1/H2 | [1][2][3] |
| Histamine | 8.20 (pKi) | 8.1 nM (Ki) | Agonist at all four subtypes | [1][2] |
| R-(-)-α-methylhistamine | 8.87 (pKi) | Considerable affinity | Reduced activity at H1/H2 | [2][3] |
| Thioperamide | 25 nM (Ki) | 27 nM (Ki) | H3 antagonist/H4 inverse agonist | [3] |
| Clobenpropit | 9.16 (pKi) | Partial agonist activity | H3 inverse agonist | [2][3] |
Table 2: Functional Potencies of Selected Ligands
| Compound | Assay | Potency (pIC35/pA2) | Receptor | Reference |
| This compound | Inhibition of electrically evoked tritium overflow | 8.93 (pIC35) | H3 | [2] |
| R-(-)-α-methylhistamine | Inhibition of electrically evoked tritium overflow | 7.87 (pIC35) | H3 | [2] |
| Histamine | Inhibition of electrically evoked tritium overflow | 7.03 (pIC35) | H3 | [2] |
| Clobenpropit | Schild plot analysis | 9.55 (pA2) | H3 | [2] |
Experimental Protocols
The validation of this compound's specificity relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human histamine receptor of interest (e.g., H3R or H4R).
-
Incubation: A constant concentration of a specific radioligand (e.g., [3H]Nα-methylhistamine for H3R, [3H]histamine for H4R) is incubated with the cell membranes in the presence of varying concentrations of the competitor ligand (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Functional Assays (e.g., TGF-α Shedding Assay)
-
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of a compound at a specific receptor.
-
Methodology:
-
Cell Culture: Cells expressing the receptor of interest (e.g., H4R) and a reporter system (e.g., alkaline phosphatase-tagged TGF-α) are cultured.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound).
-
Signal Detection: Receptor activation leads to the shedding of the tagged TGF-α into the cell culture medium. The amount of shed TGF-α is quantified by measuring the activity of the alkaline phosphatase tag.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.
-
Signaling Pathways and Experimental Workflows
Histamine H3 and H4 Receptor Signaling
Both H3 and H4 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Experimental Workflow for Specificity Validation
The process of validating the specificity of a compound like this compound involves a series of sequential experiments.
Logical Relationship of this compound's Receptor Activity
This compound's pharmacological profile can be summarized by its dual agonism at H3 and H4 receptors, with significantly higher potency at H3.
References
- 1. Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nordimaprit, homodimaprit, clobenpropit and this compound: affinities for H3 binding sites and potencies in a functional H3 receptor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.tocris.com [resources.tocris.com]
A Comparative Analysis of Imetit: An Investigative Guide for Researchers
For Immediate Release
This guide provides a comprehensive statistical analysis of experimental data on Imetit, a potent histamine H3 receptor (H3R) agonist. It is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound's performance with other alternatives, supported by experimental data. This document details experimental protocols, presents quantitative data in structured tables, and visualizes key biological pathways and workflows.
Comparative Performance of this compound
This compound is a highly specific and potent agonist for the histamine H3 receptor, demonstrating efficacy in various preclinical models.[1] Its performance, particularly when compared to other H3R agonists like (R)-alpha-methylhistamine and immepip, is a subject of considerable interest in drug development.
Binding Affinity and Potency
The binding affinity (Ki) and functional potency (EC50 or pD2) are critical parameters for evaluating the effectiveness of a receptor agonist. This compound consistently demonstrates high affinity and potency for the H3 receptor across different experimental systems.
| Compound | Receptor/Tissue | Radioligand | Ki (nM) | pKi | EC50/pD2 | Reference |
| This compound | Rat brain membranes | --INVALID-LINK---alpha-MeHA | 0.1 ± 0.01 | - | EC50: 1.0 ± 0.3 nM | |
| This compound | Human H3R isoforms | [3H]NAMH | 0.32 | - | - | [2] |
| (R)-alpha-methylhistamine | Human H3R | - | ~1-2 | - | - | [3] |
| Immepip | Human recombinant H3 | [3H]Nα-methylhistamine | 0.4 | 9.40 | - | [4] |
| VUF 8328 (this compound analogue) | Rat cerebral cortex | [125I]-iodophenpropit | - | - | pD2 = 8.0 | [5] |
| VUF 8328 (this compound analogue) | Guinea pig jejunum | - | - | pA2 = 9.4 (antagonist) | [5] |
Note: Ki values can vary based on experimental conditions such as the radioligand and cell system used.[6]
In Vivo Efficacy
This compound has been evaluated in several animal models, demonstrating significant effects in conditions such as allergic rhinitis, premature ejaculation, and myocardial infarction.
| Model | Species | This compound Dose | Key Findings | Alternative Compound(s) | Reference |
| Allergic Rhinitis | Guinea Pig | 1 mg/kg & 2 mg/kg (i.p.) | 2 mg/kg significantly suppressed nasal symptoms and cough count. | - | |
| Premature Ejaculation | Rat | 0.5 mg/kg & 1.0 mg/kg (i.v.) | Dose-dependently inhibited penile stimulus-evoked firing. | Ciproxifan (H3R antagonist) inhibited the effect. | [1] |
| Cardioprotection | Rat | 5 mg/kg & 10 mg/kg (p.o.) | Restored hemodynamic alterations and preserved antioxidants. | Carvedilol (10 mg/kg) | [7] |
| Cognitive Performance | Rat | 5 mg/kg (i.p.) | Reduced K+-evoked cortical acetylcholine release and impaired object recognition. | (R)-alpha-methylhistamine (5 mg/kg) | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments involving this compound.
Histamine H3 Receptor Binding Assay
This assay determines the binding affinity of a compound to the H3 receptor.[6]
1. Materials and Reagents:
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human histamine H3 receptor.[6]
-
Radioligand: [3H]Nα-methylhistamine ([3H]NAMH).[6]
-
Test Compound: this compound or other competing ligands.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.[9]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[9]
-
Scintillation Cocktail: MicroScint™-O.[9]
2. Procedure:
-
Membrane Preparation: Thaw frozen cell pellets expressing the H3R and homogenize in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend them in the assay buffer.[6]
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.[6]
-
Incubation: Incubate the plate for 60-120 minutes at 25°C to reach binding equilibrium.[2][6]
-
Filtration: Rapidly filter the mixture through a glass fiber filtermat to separate bound and free radioligand.[6][9]
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.[9]
-
Counting: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.[9]
-
Data Analysis: Analyze the data using non-linear regression to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.
Allergic Rhinitis Model in Guinea Pigs
This in vivo model is used to assess the efficacy of compounds in treating symptoms of allergic rhinitis.
1. Animals:
-
Male Dunkin Hartley guinea pigs.[10]
2. Sensitization and Challenge:
-
Systemic Sensitization: Sensitize guinea pigs with intraperitoneal injections of ovalbumin (OVA) mixed with aluminum hydroxide as an adjuvant.[11]
-
Local Sensitization: Expose sensitized animals to an aerosol of OVA.[12]
-
Challenge: Challenge the animals with intranasal instillation of OVA to induce allergic rhinitis symptoms.[11]
3. This compound Administration:
-
Administer this compound (e.g., 1mg/kg and 2mg/kg, i.p.) 30 minutes prior to the OVA challenge.
4. Assessment of Symptoms:
-
Observe and score nasal symptoms such as sneezing, nasal rubbing, and rhinorrhea.[11][12]
-
Measure nasal blockade and leukocyte infiltration into nasal lavage fluid.[10]
5. Data Analysis:
-
Compare the symptom scores and other parameters between the this compound-treated groups and a control group.
Signaling Pathways and Experimental Workflows
This compound-Activated Histamine H3 Receptor Signaling
This compound, as an H3R agonist, activates a cascade of intracellular signaling events. The H3R is primarily coupled to the Gi/o family of G proteins.[13] Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and subsequent downstream effects on protein kinase A (PKA) and CREB. Furthermore, H3R activation can stimulate the MAPK/ERK and PI3K/Akt pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological analysis of immepip and this compound homologues. Further evidence for histamine H(3) receptor heterogeneity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cardioprotective role of H₃R agonist this compound on isoproterenol-induced hemodynamic changes and oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of cortical acetylcholine release and cognitive performance by histamine H3 receptor activation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. A comprehensive model of allergic rhinitis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of 4-DAMP on allergic rhinitis in guinea pigs and its potential mechanism - Huang - Annals of Translational Medicine [atm.amegroups.org]
- 12. d-nb.info [d-nb.info]
- 13. benchchem.com [benchchem.com]
Interpreting Unexpected Results in Imetit Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Imetit is a potent and selective agonist for the histamine H3 receptor, a G protein-coupled receptor that primarily functions as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters. While the primary mechanism of action for this compound is well-established, preclinical and clinical investigations can yield unexpected results that deviate from the anticipated outcomes. This guide provides a framework for interpreting such findings, comparing expected effects with a hypothetical unexpected outcome, and offers detailed experimental protocols to investigate these discrepancies.
Data Presentation: Comparing Expected and Unexpected this compound Effects
The following table summarizes the expected pharmacodynamic effects of this compound based on its known H3 receptor agonism, contrasted with a hypothetical unexpected finding of off-target activity at the serotonin 5-HT2A receptor.
| Parameter | Expected Result (H3 Receptor Agonism) | Hypothetical Unexpected Result (5-HT2A Receptor Agonism) |
| Primary Target | Histamine H3 Receptor | Histamine H3 Receptor, Serotonin 5-HT2A Receptor |
| Receptor Binding Affinity (Ki) | ~0.1 nM for H3 | ~0.1 nM for H3, ~50 nM for 5-HT2A |
| Downstream Signaling | Inhibition of adenylyl cyclase, decreased cAMP, modulation of MAPK pathways | Inhibition of adenylyl cyclase (H3), Activation of phospholipase C, increased IP3 and DAG (5-HT2A) |
| Neurotransmitter Release | Inhibition of histamine, acetylcholine, norepinephrine, and serotonin release in the CNS | Predominant inhibition of neurotransmitter release, with potential for localized increases in dopamine release in specific brain regions |
| Physiological Effect | Sedation, anticonvulsant activity, modulation of cognitive function | Expected sedative effects, accompanied by unexpected mild psychostimulant activity at higher doses |
| Cardiovascular Effect | Minimal direct cardiovascular effects | Mild, dose-dependent increase in blood pressure and heart rate |
Experimental Protocols
To investigate the hypothetical unexpected findings, the following experimental protocols are proposed:
Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the serotonin 5-HT2A receptor in comparison to the histamine H3 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from HEK293 cells transiently transfected with either human H3 receptor or human 5-HT2A receptor cDNA.
-
Radioligand Binding:
-
For H3 receptor: Use [3H]-N-α-methylhistamine as the radioligand.
-
For 5-HT2A receptor: Use [3H]-ketanserin as the radioligand.
-
-
Competition Assay: Incubate the membrane preparations with a fixed concentration of the respective radioligand and varying concentrations of this compound (e.g., 10^-12 M to 10^-5 M).
-
Detection: Separate bound and free radioligand by rapid filtration and quantify radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the Ki value for this compound at each receptor using the Cheng-Prusoff equation.
Second Messenger Assay
Objective: To assess the functional activity of this compound at the 5-HT2A receptor by measuring downstream second messenger production.
Methodology:
-
Cell Culture: Culture HEK293 cells expressing the human 5-HT2A receptor.
-
Assay for Inositol Phosphate (IP3) Accumulation:
-
Label cells with [3H]-myo-inositol.
-
Treat cells with various concentrations of this compound or a known 5-HT2A agonist (e.g., serotonin) in the presence of LiCl.
-
Extract and separate inositol phosphates using anion-exchange chromatography.
-
Quantify radioactivity to determine IP3 accumulation.
-
-
Data Analysis: Generate dose-response curves and calculate the EC50 value for this compound-induced IP3 accumulation.
Visualizing Signaling Pathways and Workflows
Expected Signaling Pathway for this compound
The following diagram illustrates the canonical signaling pathway for this compound acting on the H3 receptor.
Hypothetical Off-Target Signaling Pathway
This diagram illustrates a hypothetical scenario where this compound also acts as an agonist at the 5-HT2A receptor.
Experimental Workflow for Investigating Unexpected Results
The following workflow outlines the logical steps to investigate an unexpected in-vivo result.
By systematically applying these comparative and investigative frameworks, researchers can effectively dissect unexpected findings in this compound studies, leading to a more comprehensive understanding of its pharmacological profile and potential for novel therapeutic applications or previously unconsidered side effects.
Cross-Validation of Imetit Findings with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of the histamine H3 receptor (H3R) agonist, Imetit, with the phenotypic characteristics of H3R knockout (H3R-KO) genetic models. By cross-validating findings from pharmacological intervention with genetic ablation, researchers can gain a more robust understanding of the physiological roles of the H3 receptor and the specificity of compounds like this compound. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways and workflows to facilitate a clear and objective comparison.
Data Presentation: Quantitative Comparison of this compound and H3R-KO Mice
The following table summarizes the quantitative effects of this compound administration in wild-type (WT) animals versus the observed phenotype in H3R-KO mice across key physiological and behavioral parameters. This direct comparison highlights the opposing effects expected from pharmacological agonism versus genetic receptor knockout, thereby validating the H3R-mediated action of this compound.
| Parameter | Effect of this compound in WT Mice | Phenotype of H3R-KO Mice | Reference |
| Food Intake | Decreased | Increased (hyperphagia) | [1][2] |
| Body Weight | Decreased | Increased (obesity) | [1][2] |
| Locomotor Activity | Generally decreased (sedative effect) | Decreased spontaneous locomotor activity | [3] |
| Cognitive Performance | Impaired spatial learning and memory | Enhanced spatial learning and memory | [4] |
| Anxiety-like Behavior | Anxiolytic effects reported | Reduced anxiety-like behavior |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for replicating and building upon the findings presented.
This compound Administration via Oral Gavage
Oral gavage is a common method for the precise administration of this compound in mice.
-
Preparation of this compound Solution: this compound dihydrobromide is dissolved in a suitable vehicle, such as sterile saline or distilled water, to the desired concentration. The solution should be prepared fresh daily.
-
Animal Handling: Mice are gently restrained to minimize stress. Proper handling techniques are crucial for the safety and well-being of the animal.
-
Gavage Procedure: A flexible feeding needle of appropriate size for the mouse is attached to a syringe containing the this compound solution. The needle is carefully inserted into the esophagus and advanced into the stomach. The solution is then slowly administered.
-
Dosage: The volume administered is typically based on the mouse's body weight, with a common dosing volume being 10 µL/g of body weight.[5][6][7][8]
-
Control Group: A control group of mice receives the vehicle solution using the same gavage procedure.
Assessment of Locomotor Activity: Open-Field Test
The open-field test is used to evaluate general locomotor activity and anxiety-like behavior.
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The test is often conducted under controlled lighting conditions.
-
Procedure:
-
Parameters Measured:
-
Total distance traveled: An indicator of overall locomotor activity.
-
Time spent in the center vs. periphery: A measure of anxiety-like behavior (thigmotaxis). Mice that spend more time in the periphery are considered more anxious.
-
Rearing frequency: The number of times the mouse stands on its hind legs, which can be an indicator of exploratory behavior.
-
-
Data Analysis: The data is typically analyzed in time bins to assess habituation to the novel environment.
Assessment of Cognitive Function: Barnes Maze
The Barnes maze is a test of spatial learning and memory that is less stressful than the Morris water maze.[1][2][14][15][16]
-
Apparatus: A circular platform with a number of holes around the perimeter. One of the holes leads to a dark, enclosed "escape box." The maze is placed in a room with various visual cues.
-
Procedure:
-
Habituation: The mouse is placed in the center of the maze under a bright light (an aversive stimulus) and is guided to the escape box.
-
Training Trials: The mouse is placed in the center of the maze and allowed to explore and find the escape box. The latency to find the escape box and the number of errors (poking into incorrect holes) are recorded. This is repeated for several trials over a few days.
-
Probe Trial: After the training trials, the escape box is removed, and the mouse is allowed to explore the maze. The time spent in the quadrant where the escape box was previously located is measured to assess memory retention.
-
-
Data Analysis: Learning is assessed by a decrease in latency and errors across training trials. Memory is assessed by the preference for the target quadrant in the probe trial.
Assessment of Cognitive Function: Novel Object Recognition Test
This test assesses recognition memory based on the innate tendency of rodents to explore novel objects.[17][18][19][20][21]
-
Apparatus: An open-field arena. A set of different objects that are of similar size but distinct in shape and texture.
-
Procedure:
-
Habituation: The mouse is allowed to freely explore the empty arena to acclimate to the environment.
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a set period.
-
Test Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.
-
-
Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total time spent exploring both objects. A higher discrimination index indicates better recognition memory.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of the histamine H3 receptor and the general experimental workflow for the cross-validation of this compound's effects with H3R-KO mice.
References
- 1. Barnes Maze Protocol [protocols.io]
- 2. Assessing Spatial Learning with the Barnes Maze Protocol [sandiegoinstruments.com]
- 3. researchgate.net [researchgate.net]
- 4. Anxiety and cognition in histamine H3 receptor-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long‐term daily oral administration of intestinal permeation enhancers is safe and effective in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for oral fecal gavage to reshape the gut microbiota in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Open field test for mice [protocols.io]
- 10. anilocus.com [anilocus.com]
- 11. MPD: JaxCC1: project protocol [phenome.jax.org]
- 12. behaviorcloud.com [behaviorcloud.com]
- 13. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Barnes Maze Procedure for Spatial Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. scribd.com [scribd.com]
- 17. A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]
- 20. mmpc.org [mmpc.org]
- 21. Object Location Test [protocols.io]
Imetit vs. Histamine Receptor Knockout Mice: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physiological and behavioral effects of the histamine H3 receptor agonist, Imetit, with the phenotypes observed in histamine H3 receptor (H3R) and H4 receptor (H4R) knockout (KO) mice. The data presented is intended to offer a comprehensive resource for understanding the roles of these receptors in various biological processes and to aid in the development of novel therapeutics.
Overview of this compound and Histamine Receptor Knockout Models
This compound is a potent and selective agonist for the histamine H3 receptor, although it also exhibits some affinity for the H4 receptor.[1][2] The H3 receptor primarily functions as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine and other neurotransmitters in the central and peripheral nervous systems.
Histamine H3 Receptor Knockout (H3R-KO) mice are genetically engineered models that lack a functional H3 receptor. These animals provide a valuable tool for studying the chronic absence of H3 receptor signaling, offering a contrasting perspective to the acute activation induced by agonists like this compound.
Histamine H4 Receptor Knockout (H4R-KO) mice are models lacking the H4 receptor, which is predominantly expressed on hematopoietic cells and is involved in inflammatory and immune responses. Comparing the effects of this compound to H4R-KO mice can help elucidate the specific contributions of the H4 receptor to its overall pharmacological profile.
Comparative Data on Physiological and Behavioral Effects
The following tables summarize the quantitative data from various studies, comparing the effects of this compound administration with the observed phenotypes in H3R-KO and H4R-KO mice.
Table 1: Effects on Allergic Rhinitis and Cough
| Parameter | This compound Administration (Guinea Pig Model) | H3R-KO Mice | H4R-KO Mice |
| Nasal Symptoms (Allergic Rhinitis) | Dose-dependent suppression of nasal symptoms.[3] | - | Reduced inflammation in a chronic model of atopic dermatitis.[4] |
| Cough Count (Citric Acid-Induced) | Significant reduction at a dose of 2mg/kg (from 16±1 to 6±2 coughs).[3] | - | - |
| Cough Latency | No significant influence.[3] | - | - |
Table 2: Effects on Neurotransmitter Release
| Neurotransmitter | This compound Administration | H3R-KO Mice | H4R-KO Mice |
| Acetylcholine (Cortex) | Inhibition of K+-evoked release.[5] | - | - |
| Norepinephrine (Cardiac) | Attenuation of isoproterenol-induced increase.[6][7] | Increased basal release from cardiac sympathetic nerve endings.[8] | - |
| Histamine (Brain) | Decreased tele-methylhistamine levels in the cerebral cortex.[1] | Increased tele-methylhistamine concentrations in the brain, with lower total histamine in the hypothalamic/thalamic region.[9] | - |
Table 3: Effects on Metabolism and Feeding Behavior
| Parameter | This compound Administration | H3R-KO Mice | H4R-KO Mice |
| Food Intake | - | Increased food intake.[9] | - |
| Body Weight | - | Increased body weight and adiposity.[9] | - |
| Metabolic Parameters | - | Insulin and leptin resistance.[9] | - |
Table 4: Behavioral Effects
| Behavior | This compound Administration | H3R-KO Mice | H4R-KO Mice |
| Locomotor Activity | - | Decreased spontaneous locomotor activity.[8] | - |
Experimental Protocols
Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs
This model is used to assess the efficacy of compounds in treating the symptoms of allergic rhinitis.
-
Sensitization: Guinea pigs are sensitized by intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant like aluminum hydroxide.[10] This is typically done on multiple days over a period of two weeks.[10]
-
Challenge: Following sensitization, the animals are challenged with intranasal administration of OVA to induce an allergic reaction.[10][11]
-
Symptom Evaluation: Nasal symptoms such as sneezing, nasal rubbing, and nasal secretions are observed and scored.[12][13][14] Cough responses can be induced by exposure to citric acid aerosol and measured in a plethysmograph.[3]
-
This compound Administration: this compound is administered intraperitoneally prior to the OVA challenge to evaluate its effect on allergic rhinitis symptoms and cough.[3]
In Vivo Microdialysis for Acetylcholine Release in Rat Brain
This technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals.
-
Probe Implantation: A microdialysis probe is surgically implanted into the target brain region, such as the cortex or hippocampus.[15][16][17][18][19]
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.[16] The aCSF may contain an acetylcholinesterase inhibitor to prevent the degradation of acetylcholine.[16]
-
Sample Collection: The dialysate, containing extracellular fluid from the surrounding brain tissue, is collected at regular intervals.[16]
-
Analysis: The concentration of acetylcholine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[16][18]
-
Drug Administration: this compound or other compounds can be administered systemically or locally through the microdialysis probe to assess their effect on acetylcholine release.
Generation and Phenotyping of Histamine Receptor Knockout Mice
-
Generation: H3R-KO and H4R-KO mice are typically generated using homologous recombination in embryonic stem cells to disrupt the respective gene.[9] The successful knockout is confirmed by PCR genotyping and the absence of receptor protein expression.[8]
-
Behavioral Phenotyping: A battery of behavioral tests is used to characterize the phenotype of the knockout mice. These may include:
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Elevated Plus Maze: To measure anxiety-like behavior.
-
Forced Swim Test or Tail Suspension Test: To evaluate depressive-like behavior.
-
Morris Water Maze or Radial Arm Maze: To assess learning and memory.
-
-
Physiological Phenotyping: Various physiological parameters are measured, including body weight, food and water intake, metabolic parameters (glucose, insulin, leptin levels), and cardiovascular function.[9]
Signaling Pathways
Histamine H3 Receptor Signaling
The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o pathway. Activation of the H3 receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). The βγ subunits of the G protein can also directly modulate ion channels, leading to a reduction in neurotransmitter release.
References
- 1. S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|H3/H4 Receptor Agonist|Research Chemical [benchchem.com]
- 3. Effect of histamine H3 receptor selective agonist this compound on cough and symptoms of allergic rhinitis in animal model of upper airway cough syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H4 receptor knockout mice display reduced inflammation in a chronic model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine H3 Receptor Agonist this compound Attenuated Isoproterenol Induced Renin Angiotensin System and Sympathetic Nervous System Overactivity in Myocardial Infarction of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 8. 023433 - H3R- (Hrh3 KO) Strain Details [jax.org]
- 9. content-assets.jci.org [content-assets.jci.org]
- 10. Effects of 4-DAMP on allergic rhinitis in guinea pigs and its potential mechanism - Huang - Annals of Translational Medicine [atm.amegroups.org]
- 11. researchgate.net [researchgate.net]
- 12. squ.elsevierpure.com [squ.elsevierpure.com]
- 13. Validation of guinea pig model of allergic rhinitis by oral and topical drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. jneurosci.org [jneurosci.org]
- 16. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. State-dependent release of acetylcholine in rat thalamus measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Decrease of brain acetylcholine release in aging freely-moving rats detected by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Imetit and Immepip: A Guide to Receptor Binding Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Imetit and Immepip, two potent histamine receptor ligands. The focus is on their receptor binding affinities, supported by experimental data and detailed methodologies to assist researchers in their studies of the histaminergic system.
Overview of this compound and Immepip
This compound and Immepip are widely used pharmacological tools in histamine research, primarily recognized for their high affinity and agonist activity at the histamine H3 receptor. The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the synthesis and release of histamine and other neurotransmitters. Both compounds also exhibit significant affinity for the more recently discovered histamine H4 receptor, which is primarily involved in immune responses. Their distinct binding profiles make them valuable for investigating the physiological and pathological roles of these receptors.
Quantitative Receptor Binding Data
The following table summarizes the binding affinities (Ki) of this compound and Immepip for the four subtypes of histamine receptors. The data has been compiled from various radioligand binding assays. A lower Ki value indicates a higher binding affinity.
| Compound | H1 Receptor (Ki, nM) | H2 Receptor (Ki, nM) | H3 Receptor (Ki, nM) | H4 Receptor (Ki, nM) |
| This compound | No significant binding | No significant binding | 0.3[1] | 2.7[1] |
| Immepip | No significant binding | No significant binding | 0.4 | 9 |
Key Observations:
-
Both this compound and Immepip are highly potent agonists at the histamine H3 receptor, with Ki values in the sub-nanomolar range.
-
Both compounds also display high affinity for the histamine H4 receptor.
-
This compound and Immepip exhibit significant selectivity for the H3 and H4 receptors over the H1 and H2 receptor subtypes.
Experimental Protocols
The data presented in this guide is primarily derived from competitive radioligand binding assays. Below are detailed methodologies for performing such assays for the histamine H1 and H3 receptors.
Histamine H1 Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity of a test compound for the histamine H1 receptor by measuring its ability to displace a known radiolabeled H1 receptor antagonist, [³H]-mepyramine.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the recombinant human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-mepyramine.
-
Test Compounds: this compound, Immepip, or other compounds of interest.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane pellets on ice and resuspend in ice-cold assay buffer. Homogenize the suspension using a tissue homogenizer or sonicator. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-mepyramine, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]-mepyramine, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of serially diluted test compound, 50 µL of [³H]-mepyramine, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Histamine H3 Receptor Competitive Binding Assay
This protocol determines the binding affinity of a test compound for the histamine H3 receptor by measuring its ability to displace a known radiolabeled H3 receptor agonist, [³H]-N-α-methylhistamine.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the recombinant human histamine H3 receptor (e.g., HEK293 or CHO cells) or from rat brain cortex.
-
Radioligand: [³H]-N-α-methylhistamine.
-
Test Compounds: this compound, Immepip, or other compounds of interest.
-
Non-specific Binding Control: A high concentration of a known H3 antagonist (e.g., 10 µM thioperamide).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Follow the same procedure as for the H1 receptor binding assay.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-N-α-methylhistamine, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]-N-α-methylhistamine, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of serially diluted test compound, 50 µL of [³H]-N-α-methylhistamine, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Follow the same data analysis procedure as for the H1 receptor binding assay to determine the IC50 and Ki values.
Visualizations
The following diagrams illustrate the experimental workflow for the competitive radioligand binding assay and the primary signaling pathway of the histamine H3 receptor.
Caption: Workflow for Competitive Radioligand Binding Assay.
Caption: Histamine H3 Receptor Signaling Pathway.
References
Reproducibility of Imetit-Based Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of scientific findings is a cornerstone of rigorous research, ensuring the reliability and validity of experimental results. In the field of pharmacology, the consistent performance of research tools is critical for advancing our understanding of biological processes and for the development of new therapeutics. This guide provides a comparative analysis of research findings related to Imetit, a potent and selective histamine H3 receptor agonist. By examining quantitative data from various studies and detailing the experimental protocols used, this document aims to offer an objective assessment of the reproducibility of this compound's effects and its performance relative to other research compounds.
Comparative Efficacy and Potency of this compound
This compound has been extensively characterized in a variety of in vitro and in vivo models. The following tables summarize key quantitative data from multiple studies, providing a basis for comparing its potency and efficacy across different experimental conditions.
| Parameter | Species/Tissue | Assay Type | Value | Comparator(s) | Reference(s) |
| Binding Affinity (Ki) | Rat Brain Membranes | Radioligand Binding (--INVALID-LINK---α-MeHA) | 0.1 ± 0.01 nM | (R)-α-methylhistamine (prototypic agonist) | [1] |
| Human Recombinant H3 Receptor | Radioligand Binding ([3H]Nα-methylhistamine) | 0.32 nM | Histamine (8 nM), Dimethyl-impentamine (25 nM) | [2] | |
| Functional Potency (EC50) | Rat Brain Slices | [3H]Histamine Release Inhibition | 1.0 ± 0.3 nM | (R)-α-methylhistamine (~4x less potent), Histamine (~60x less potent) | [1] |
| Rat Brain Synaptosomes | [3H]Histamine Release Inhibition | 2.8 ± 0.7 nM | Not specified | [1] |
Table 1: In Vitro Binding Affinity and Functional Potency of this compound. This table highlights the high affinity and potency of this compound for the histamine H3 receptor in rodent and human-derived tissues. The data appear consistent across different research groups, suggesting good reproducibility of these fundamental pharmacological parameters.
| Model | Species | This compound Dose/Concentration | Effect | Comparator(s) | Reference(s) |
| Neurotransmitter Release | Rat Cerebral Cortex (in vivo microdialysis) | 5 mg/kg s.c. | Reduced K+-evoked acetylcholine release | (R)-α-methylhistamine (similar effect) | [3] |
| Premature Ejaculation | Rat | 3 mg/kg and 10 mg/kg (oral) | Prolonged ejaculation latency (3.36-fold and 6.55-fold, respectively) | Vehicle | [4] |
| Allergic Rhinitis & Cough | Guinea Pig | 1 mg/kg and 2 mg/kg (i.p.) | Reduced nasal symptoms; 2 mg/kg significantly reduced cough count | Vehicle | [5] |
| Myocardial Infarction | Rat | 10 mg/kg (oral) | Attenuated isoproterenol-induced increases in angiotensin II and norepinephrine | Losartan (similar effect), Thioperamide (antagonistic effect) | [6][7] |
| Obesity | Diet-induced Obese Mice | Not specified | Decreased appetite and body weight, reduced fat mass, leptin, and insulin | Thioperamide (H3R inverse agonist; increased appetite and body weight) | [8] |
| Gastric Damage | Rat | Not specified | Failed to show gastroprotective effect against HCl-induced damage | (R)-α-methylhistamine (gastroprotective) | [9] |
Table 2: In Vivo Effects of this compound in Preclinical Models. This table summarizes the diverse in vivo effects of this compound. The findings related to its role in neurotransmitter modulation, premature ejaculation, and cardioprotection appear consistent across the cited studies. However, a notable discrepancy exists in the context of gastroprotection, where this compound failed to replicate the effects of another H3R agonist, (R)-α-methylhistamine, suggesting that the reproducibility of this particular effect may be context- or compound-dependent.[9]
Experimental Protocols
To facilitate the replication and extension of the findings cited above, detailed methodologies for key experiments are provided below.
In Vitro [3H]Histamine Release Assay
This protocol is based on the methodology described in studies investigating the functional activity of H3 receptor agonists.[1]
-
Tissue Preparation: Slices or synaptosomes are prepared from the cerebral cortex of rats.
-
Labeling: The tissue is incubated with [3H]histamine to allow for its uptake into histaminergic nerve terminals.
-
Superfusion: The labeled tissue is placed in a superfusion chamber and continuously perfused with a physiological buffer.
-
Stimulation: Neurotransmitter release is induced by depolarization with a high concentration of potassium chloride (K+).
-
Drug Application: this compound or other test compounds are added to the perfusion buffer at various concentrations prior to K+ stimulation.
-
Sample Collection: Fractions of the superfusate are collected and the amount of [3H]histamine released is quantified by liquid scintillation counting.
-
Data Analysis: The inhibitory effect of the agonist on K+-evoked [3H]histamine release is calculated, and concentration-response curves are generated to determine the EC50 value.
In Vivo Microdialysis for Acetylcholine Release
This protocol is a summary of the methods used to assess the in vivo effects of this compound on neurotransmitter release in the brain.[3]
-
Animal Preparation: Rats are anesthetized and a microdialysis probe is stereotaxically implanted into the cerebral cortex.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF).
-
Baseline Collection: Dialysate samples are collected at regular intervals to establish a baseline level of acetylcholine release.
-
Drug Administration: this compound is administered systemically (e.g., subcutaneously).
-
Stimulation and Sample Collection: Acetylcholine release is stimulated (e.g., with high K+ in the perfusate) and dialysate samples are continuously collected.
-
Analysis: The concentration of acetylcholine in the dialysate samples is measured using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in acetylcholine release following drug administration are calculated relative to the baseline levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound and a typical experimental workflow for its characterization.
Figure 1: this compound Signaling Pathway. This diagram illustrates the primary mechanism of action of this compound, which involves the activation of the Gi/o-coupled histamine H3 receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels, ultimately resulting in the inhibition of neurotransmitter release.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Effect of histamine H3 receptor selective agonist this compound on cough and symptoms of allergic rhinitis in animal model of upper airway cough syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histamine H3 Receptor Agonist this compound Attenuated Isoproterenol Induced Renin Angiotensin System and Sympathetic Nervous System Overactivity in Myocardial Infarction of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of the Novel Histamine H3 Receptor Antagonist/Inverse Agonist M39 on Gastroprotection and PGE2 Production Induced by (R)-Alpha-Methylhistamine in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Imetit in a Laboratory Setting
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Imetit, a histamine H3 receptor agonist, aligning with best practices for laboratory and chemical safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this compound dihydrobromide is harmful if swallowed and very toxic to aquatic life with long-lasting effects.
Key safety measures include:
-
Personal Protective Equipment: Wear protective gloves, clothing, eye, and face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area[1].
-
Handling: Wash hands and any exposed skin thoroughly after handling. Avoid breathing in dust, fumes, gas, mist, vapors, or spray[1]. Do not eat, drink, or smoke when using this product[2].
-
Spill Response: In case of a spill, sweep up the material and shovel it into suitable, closed containers for disposal[1]. Avoid dust formation[1][3].
Hazard Classification Summary
To facilitate a clear understanding of the risks associated with this compound, the following table summarizes its hazard classifications based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Hazard | Category 1 | H400: Very toxic to aquatic life[2] |
| Chronic Aquatic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[2] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance. The guiding principle is to manage it as a hazardous chemical waste.
1. Waste Identification and Segregation:
-
Treat all waste containing this compound, including unused or expired product, contaminated lab materials (e.g., gloves, weighing paper, vials), and spill cleanup debris, as hazardous waste[4][5].
-
Segregate this compound waste from other laboratory waste streams to prevent unintended chemical reactions[4]. Do not mix it with other types of waste[4].
2. Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be kept closed except when adding waste[4][6].
-
Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date when waste accumulation began[4].
3. On-Site Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory or a central accumulation area[4][5][7].
-
This area should be secure, away from general laboratory traffic, and ideally within secondary containment to manage any potential leaks or spills[4][7].
4. Disposal of Contaminated Materials and Empty Containers:
-
Contaminated Labware: Disposable items such as gloves, wipes, and weighing paper that are contaminated with this compound should be collected as hazardous waste[5][7].
-
Empty Containers: To be rendered non-hazardous, an empty container that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[4]. After triple-rinsing, the container can be disposed of in the regular trash once the label has been removed or defaced[4].
5. Final Disposal Procedure:
-
Consult EHS: The most critical step is to contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidance and to arrange for pickup by a licensed hazardous waste contractor[8][9].
-
Documentation: Complete all required waste manifest forms provided by the EHS department or the disposal company. This documentation is a legal requirement to track the hazardous waste to its final disposal site[4].
-
Prohibited Disposal Methods: Never dispose of this compound by flushing it down the drain or discarding it in the regular trash[8]. This is to prevent contamination of water supplies, as wastewater treatment facilities may not effectively remove such compounds.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. targetmol.com [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 6. geo.utexas.edu [geo.utexas.edu]
- 7. Chemical Waste – EHS [ehs.mit.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Imetit
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Imetit, a histamine H3 receptor agonist.[1] Adherence to these protocols is critical for minimizing exposure risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE): A Multi-layered Defense
When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE, categorized by the level of protection offered.
| Protection Level | Equipment | Specifications & Rationale |
| Primary Barrier | Chemical-resistant gloves | Nitrile, neoprene, or PVC gloves are recommended to prevent skin contact.[2][3] Always inspect gloves for tears or punctures before use. |
| Lab coat or coveralls | A long-sleeved lab coat or disposable coveralls provide a barrier against accidental spills and contamination of personal clothing.[2][3] | |
| Safety glasses with side shields or goggles | Essential for protecting the eyes from splashes or airborne particles of this compound.[4] | |
| Secondary Barrier | Chemical-resistant apron | Recommended when handling larger quantities or during procedures with a high risk of splashing to provide an additional layer of protection for the torso.[2][5] |
| Face shield | To be used in conjunction with safety goggles when there is a significant risk of splashes to the face. | |
| Respiratory Protection | NIOSH-approved respirator | A respirator may be required if there is a risk of inhaling dust or aerosols, particularly when handling the solid form of this compound.[4] The specific type of cartridge should be selected based on a formal risk assessment. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from preparation to disposal.
Hazard and Precautionary Data
While a comprehensive toxicological profile for this compound is not fully established, the available Safety Data Sheets (SDS) for this compound dihydrobromide provide crucial hazard information.[4][6]
| Hazard Category | Statement | Precautionary Measures |
| Acute Oral Toxicity | Harmful if swallowed.[6] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[6] |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear protective gloves and clothing.[4] In case of skin contact, wash with plenty of soap and water.[4] |
| Eye Damage/Irritation | May cause eye irritation. | Wear eye protection.[4] If in eyes, rinse cautiously with water for several minutes.[4] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[6] | Avoid release to the environment.[6] |
Disposal Plan: A Commitment to Environmental Safety
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal Workflow:
Key Disposal Considerations:
-
Waste Containers: All waste containers must be clearly labeled with the contents, including the full chemical name "this compound" and appropriate hazard symbols.
-
Segregation: Segregate waste streams. Do not mix this compound waste with other incompatible chemical waste.
-
Regulations: Dispose of all this compound waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
By adhering to these stringent safety and disposal protocols, you contribute to a safer research environment and the protection of our ecosystem.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
